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Foundational

An In-Depth Technical Guide to the Mechanism of Action of a Potent Quinoline Derivative in Cancer Cell Lines

Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including potent anticancer properties.[1] Thes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including potent anticancer properties.[1] These derivatives exert their cytotoxic effects through diverse mechanisms, such as inducing apoptosis, arresting the cell cycle, and inhibiting critical signaling pathways, making them a fertile ground for the development of novel oncology therapeutics.[2]

This technical guide provides an in-depth exploration of the mechanism of action of a representative quinoline derivative in cancer cell lines. As "quinoline derivative 10" is a non-specific designation, this document will focus on a well-characterized and highly potent exemplar from the quinoline-chalcone hybrid class, compound 24d , to provide a detailed and technically grounded overview.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the molecular interactions, cellular consequences, and the experimental methodologies used to elucidate the anticancer effects of this class of compounds.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism through which quinoline-chalcone derivative 24d exerts its potent anticancer effects is the disruption of the microtubule cytoskeleton.[1] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.

Compound 24d functions as a microtubule destabilizing agent by directly interacting with tubulin. Mechanistic studies have demonstrated that it binds to the colchicine site on β-tubulin.[1] This binding event prevents the polymerization of tubulin dimers into microtubules. The inhibition of tubulin polymerization disrupts the dynamic equilibrium of the microtubule network, which is crucial for cellular function and division. The inhibitory concentration (IC50) for tubulin polymerization for compound 24d has been determined to be 1.71 µM, indicating a high level of potency.[1]

cluster_0 Microtubule Dynamics cluster_1 Intervention Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Quinoline Derivative 24d Quinoline Derivative 24d Colchicine Site Colchicine Site Quinoline Derivative 24d->Colchicine Site Binds to Colchicine Site->Microtubule Inhibits Polymerization

Caption: Inhibition of tubulin polymerization by quinoline derivative 24d.

Cellular Consequences of Microtubule Disruption

The inhibition of tubulin polymerization by quinoline derivative 24d triggers a cascade of events within cancer cells, culminating in cell death. The two most significant consequences are cell cycle arrest and the induction of apoptosis.

G2/M Phase Cell Cycle Arrest

The proper formation and function of the mitotic spindle, which is composed of microtubules, is a prerequisite for the segregation of chromosomes during mitosis (M phase). By disrupting microtubule dynamics, compound 24d activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism. This leads to a halt in cell cycle progression at the G2/M transition, preventing the cell from entering mitosis with a defective spindle.[1]

Studies on the K562 human chronic myelogenous leukemia cell line have shown that treatment with compound 24d leads to a significant, dose-dependent accumulation of cells in the G2/M phase. This arrest is accompanied by the modulation of key G2/M regulatory proteins. Western blot analysis has revealed that compound 24d treatment leads to a decrease in the expression of cdc2 (CDK1) and cdc25c, and an increase in cyclin B1.

cluster_0 Point of Arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M Arrest M->G1 Quinoline Derivative 24d Quinoline Derivative 24d Quinoline Derivative 24d->Arrest Induces Arrest->M Block

Caption: Cell cycle arrest at the G2/M phase induced by quinoline derivative 24d.

Induction of Apoptosis

Prolonged arrest at the G2/M phase can trigger programmed cell death, or apoptosis. This is a key mechanism by which many microtubule-targeting agents eliminate cancer cells. Compound 24d has been shown to be a potent inducer of apoptosis in K562 cells.[1] The apoptotic cascade initiated by this quinoline derivative involves the intrinsic, or mitochondrial, pathway.

Key events in this process include:

  • Mitochondrial Membrane Depolarization: Compound 24d treatment leads to a loss of mitochondrial membrane potential, a critical early event in the intrinsic apoptotic pathway.[1]

  • Generation of Reactive Oxygen Species (ROS): The disruption of mitochondrial function is often associated with an increase in the production of ROS, which can further damage cellular components and promote apoptosis.[1][3]

  • Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in regulating apoptosis.

  • Caspase Activation: The apoptotic signals converge on the activation of a cascade of cysteine proteases known as caspases, which are the executioners of apoptosis.

Quinoline Derivative 24d Quinoline Derivative 24d Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition Quinoline Derivative 24d->Tubulin Polymerization Inhibition G2/M Arrest G2/M Arrest Tubulin Polymerization Inhibition->G2/M Arrest Mitochondrial Depolarization Mitochondrial Depolarization G2/M Arrest->Mitochondrial Depolarization ROS Generation ROS Generation Mitochondrial Depolarization->ROS Generation Caspase Activation Caspase Activation ROS Generation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Apoptotic pathway induced by quinoline derivative 24d.

Quantitative Biological Data

The potency of quinoline derivative 24d has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.

Cell Line Cancer Type IC50 (µM) Reference
K562Chronic Myelogenous Leukemia0.009 - 0.016[1]
HepG2Hepatocellular Carcinoma0.012[1]
KBNasopharyngeal Carcinoma0.016[1]
HCT-8Colon Cancer0.011[1]
MDA-MB-231Breast Cancer0.015[1]
Assay Target IC50 (µM) Reference
Tubulin PolymerizationTubulin1.71[1]

Experimental Protocols

The elucidation of the mechanism of action of quinoline derivative 24d relies on a suite of well-established cell and molecular biology techniques. Below are detailed, step-by-step methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines and to determine the IC50 values.

Workflow:

Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate Incubate Add Compound->Incubate Add MTT Add MTT Incubate->Add MTT Solubilize Solubilize Add MTT->Solubilize Read Absorbance Read Absorbance Solubilize->Read Absorbance

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the quinoline derivative (e.g., from 0.001 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compound on cell cycle distribution.

Workflow:

Treat Cells Treat Cells Harvest & Fix Harvest & Fix Treat Cells->Harvest & Fix Stain with PI Stain with PI Harvest & Fix->Stain with PI Flow Cytometry Flow Cytometry Stain with PI->Flow Cytometry Analyze Data Analyze Data Flow Cytometry->Analyze Data Treat Cells Treat Cells Harvest Harvest Treat Cells->Harvest Stain with Annexin V/PI Stain with Annexin V/PI Harvest->Stain with Annexin V/PI Flow Cytometry Flow Cytometry Stain with Annexin V/PI->Flow Cytometry Analyze Data Analyze Data Flow Cytometry->Analyze Data

Caption: Workflow for apoptosis assay by flow cytometry.

Protocol:

  • Cell Treatment: Treat cells with the quinoline derivative at various concentrations for a specified time.

  • Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

The quinoline-chalcone derivative 24d serves as a powerful example of the anticancer potential of this class of compounds. Its mechanism of action is centered on the inhibition of tubulin polymerization, which leads to a cascade of cellular events including G2/M phase cell cycle arrest and the induction of apoptosis through the mitochondrial pathway. [1]The high potency of this compound against a range of cancer cell lines underscores the therapeutic promise of quinoline derivatives. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of these and other novel anticancer agents.

References

  • Li, W., et al. (2019). Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. Journal of Medicinal Chemistry, 62(1), 534-554. [Link]

  • Li, W. (2019). Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. SciSpace. [Link]

  • Guan, Y. F., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]

  • BC Cancer. (2016). Bosutinib. BC Cancer Drug Manual.
  • Taylor & Francis. Bosutinib – Knowledge and References.
  • PubMed. (2019). Discovery of Novel Quinoline-Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. [Link]

  • Frontiers. Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma.
  • Liv Hospital. (2026). bosutinib.
  • Synapse. (2024).
  • ResearchGate. (2021). Mechanism of action of anlotinib.
  • National Cancer Institute. Definition of bosutinib - NCI Drug Dictionary.
  • NIH. (2020). Anlotinib as a molecular targeted therapy for tumors.
  • MedChemExpress.
  • SciSpace. (Figures)
  • NIH. (2018). Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development.
  • NIH. (2021). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity.
  • PolyU Scholars Hub. (2019).
  • MCE. MPT0B392 | Microtubule-Depolymerizing Agent.
  • Guan, Y. F., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]

  • ResearchGate. Quinoline-chalcone hybrids that induce cell cycle arrest and apoptosis.
  • Guan, Y. F., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. PubMed. [Link]

  • NIH. (2022).
  • PubMed. (2018).
  • MDPI. (2023).
  • ResearchGate. (2026).
  • CORE. Short-term activation of the Jun N-terminal kinase pathway in apoptosis-deficient cells of Drosophila induces tumorigenesis.
  • PubMed. (2003).
  • RSC Publishing. (2021). New chalcone derivatives: synthesis, antiviral activity and mechanism of action.
  • NIH. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties.
  • NIH. JNK Signaling in Apoptosis.
  • RSC Publishing. Catastrophic depolymerization of microtubules driven by subunit shape change.
  • Genes & Cancer. (2017).
  • NIH. (2002).
  • Frontiers. (2024).
  • PubMed. (2019). Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia.
  • Labiotech.eu. (2025).
  • VJHemOnc. (2024). The novel bioactive peptide QUB-2392 shows anti-leukemic effects in leukemia cell lines.
  • PubMed. (1986). Depolymerization of microtubules alters membrane potential and affects the motional freedom of membrane proteins.
  • The Royal Society of Chemistry. Catastrophic Depolymerization of Microtubules Driven by Subunit Shape Change.
  • NIH. Enhancement of the Sensitivity of the Acute Lymphoblastic Leukemia Cells to ABT-737 by Formononetin.

Sources

Exploratory

Structural Elucidation and Pharmacological Profiling of Quinoline Derivative 10: A Technical Whitepaper

Executive Summary Quinoline scaffolds are privileged pharmacophores in medicinal chemistry, exhibiting a broad spectrum of biological activities including . Among recent synthetic advancements, Compound 10 —chemically id...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline scaffolds are privileged pharmacophores in medicinal chemistry, exhibiting a broad spectrum of biological activities including . Among recent synthetic advancements, Compound 10 —chemically identified as 3-Acetyl-4-(4-chlorophenyl)-7-hydroxy-1-(4-hydroxy-phenyl)quinolin-2(1H)-one—has emerged as a potent dual-action agent with significant antioxidant and antibacterial efficacy[1].

As drug development pivots toward sustainable chemistry, this whitepaper provides an in-depth technical analysis of Compound 10, detailing its molecular properties, the causality behind its eco-friendly multicomponent synthesis, and the structural basis of its pharmacological mechanism of action[2].

Chemical Structure and Molecular Properties

The structural integrity of Compound 10 is defined by its highly substituted quinoline core. The presence of a 4-chlorophenyl group enhances the molecule's overall lipophilicity, which is crucial for cellular penetration. Conversely, the hydroxyl groups at the C-7 position and on the N-phenyl ring serve as critical hydrogen-bond donors, establishing the necessary geometry for target enzyme binding[1].

Table 1: Physicochemical Properties of Quinoline Derivative 10
PropertyValue
Chemical Name 3-Acetyl-4-(4-chlorophenyl)-7-hydroxy-1-(4-hydroxy-phenyl)quinolin-2(1H)-one
Molecular Formula C₂₃H₁₆ClNO₄
Molecular Weight 405.83 g/mol
Physical State Dark red crystals
Melting Point 115–117 °C
Reaction Yield 81%
Table 2: Spectroscopic Characterization Data

Spectroscopic validation confirms the successful cyclization and functional group tolerance of the molecule[1].

MethodKey Signals / ShiftsAssignment & Chemical Causality
IR (KBr) 3335, 3273 cm⁻¹O-H and N-H stretching: Indicates a robust intermolecular hydrogen bonding network.
IR (KBr) 1710 cm⁻¹C=O stretching: Confirms the presence of the acetyl carbonyl group.
¹H-NMR (DMSO-d₆) δ 1.95 (s, 3H)Acetyl methyl protons: Deshielded singlet due to the adjacent electron-withdrawing carbonyl.
¹H-NMR (DMSO-d₆) δ 6.22–6.94 (m, 11H)Aromatic protons: Multiplet reflecting the extended conjugation of the quinoline and phenyl rings.
¹H-NMR (DMSO-d₆) δ 8.42 (s, 1H)N-H proton: Highly deshielded, indicative of the heterocyclic core's structural rigidity.
¹H-NMR (DMSO-d₆) δ 11.56 (s, 2H)Hydroxyl protons: Extreme downfield shift caused by strong hydrogen-bond donation.
¹³C-NMR (DMSO-d₆) δ 19.75Aliphatic carbon: Corresponds to the acetyl CH₃ group.
¹³C-NMR (DMSO-d₆) δ 172.53Carbonyl carbon: Highly electropositive C=O carbon of the acetyl moiety.

Eco-Friendly Synthetic Methodology

Traditional quinoline syntheses often require harsh acidic conditions, extended reflux times, and toxic organic solvents[3]. Compound 10, however, is synthesized via a [1].

Protocol: Solvent-Free Multicomponent Synthesis of Compound 10

This protocol is designed as a self-validating system, ensuring that each phase of the reaction provides observable feedback to the synthesizing scientist.

Step 1: Reagent Homogenization and Activation

  • Action: Equimolar amounts (1 mmol) of resorcinol, 4-chlorobenzaldehyde, 3-oxobutanamide, and a catalytic amount of sodium carbonate (10 mol%) are finely ground together in an agate mortar.

  • Causality: Grinding drastically increases the surface area of the solid reactants. The alkaline medium (Na₂CO₃) is strictly required to deprotonate the active methylene group of 3-oxobutanamide, significantly increasing its nucleophilicity to initiate the Knoevenagel condensation[1].

Step 2: Thermal Cyclization (Melt Phase)

  • Action: The solid mixture is transferred to a reaction vessel and heated to 100 °C in an oil bath for approximately 30-45 minutes until a uniform melt is formed.

  • Causality: The absence of solvent forces the reactants into a highly concentrated localized melt. This maximizes collision frequency and drives the Knoevenagel condensation and subsequent Michael addition forward without the thermodynamic penalty of solvent desolvation. The thermal energy forces the elimination of water, driving the equilibrium toward the cyclized quinoline core[4].

Step 3: In-Process Validation (TLC Monitoring)

  • Action: Reaction progress is monitored via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (3:7) eluent system.

  • Causality: The protocol self-validates when the high-Rf spot of the starting aldehyde disappears, replaced by a highly fluorescent, lower-Rf spot under UV light (254 nm). This fluorescence confirms the formation of the extended conjugated π-system of the quinoline ring.

Step 4: Isolation and Purification

  • Action: The crude mixture is cooled, triturated with ice-cold water, filtered, and the resulting dark red solid is recrystallized from hot ethanol.

  • Causality: Trituration with water selectively dissolves and removes the inorganic catalyst (Na₂CO₃) and any unreacted polar resorcinol. Recrystallization in ethanol exploits the differential solubility of the product versus organic impurities at elevated temperatures, yielding analytically pure Compound 10 at an 81% yield[1].

MCR_Synthesis Step1 1. Reagent Mixing Resorcinol + 4-Chlorobenzaldehyde + 3-Oxobutanamide + Na2CO3 Step2 2. Thermal Activation Solvent-Free Melt @ 100°C Step1->Step2 Grinding / Homogenization Step3 3. Knoevenagel & Michael Addition Intermediate Formation Step2->Step3 Base Catalysis Step4 4. Intramolecular Cyclization Loss of H2O Step3->Step4 Thermodynamic Drive Step5 5. Purification Recrystallization (EtOH) -> Compound 10 Step4->Step5 TLC Validation

Caption: Workflow of the self-validating, solvent-free multicomponent synthesis of Compound 10.

Pharmacological Profiling and Mechanism of Action

Compound 10 exhibits a dual pharmacological profile. Its efficacy is rooted in its ability to interact with specific enzymatic pockets, a phenomenon validated through [2].

Antibacterial Action via DNA Gyrase Inhibition

Bacterial DNA gyrase (Topoisomerase II) is an essential enzyme responsible for regulating DNA topology during replication. Compound 10 acts as a competitive inhibitor of this enzyme[4].

  • Mechanistic Causality: The 4-chlorophenyl moiety of Compound 10 is highly lipophilic and inserts deeply into the hydrophobic pocket of the DNA gyrase active site (PDB: 1AJ6), engaging in strong π-π stacking with aromatic amino acid residues. Simultaneously, the C-7 hydroxyl group acts as a hydrogen-bond donor, anchoring to the catalytic serine/threonine residues. This rigid binding prevents the enzyme from resealing DNA strand breaks, ultimately leading to catastrophic DNA fragmentation and bacterial cell death.

Antioxidant Action via NQO1 Modulation

Human NAD(P)H dehydrogenase (quinone 1) (NQO1) is a vital cytoprotective enzyme that reduces quinones to hydroquinones, preventing the generation of reactive oxygen species (ROS)[4].

  • Mechanistic Causality: Compound 10 docks into the NQO1 active site (PDB: 1DXO) with a highly favorable binding affinity. The electron-rich quinoline core facilitates efficient electron transfer, mimicking the natural substrate. By modulating NQO1 activity, Compound 10 enhances the cellular ROS scavenging capacity, providing profound cytoprotection against oxidative stress[5].

MOA_Pathway Comp10 Quinoline Derivative 10 Target1 Bacterial DNA Gyrase (PDB: 1AJ6) Comp10->Target1 High Affinity Binding Target2 Human NQO1 Enzyme (PDB: 1DXO) Comp10->Target2 High Affinity Binding Mech1 π-π Stacking & H-Bonding in Active Site Target1->Mech1 Mech2 Electron Transfer & Substrate Mimicry Target2->Mech2 Effect1 Inhibition of DNA Supercoiling Mech1->Effect1 Effect2 Enhanced ROS Scavenging Mech2->Effect2 Outcome1 Bactericidal Activity Effect1->Outcome1 Outcome2 Cytoprotection / Antioxidant Defense Effect2->Outcome2

Caption: Dual mechanism of action for Compound 10 targeting bacterial DNA Gyrase and human NQO1.

Conclusion

Quinoline derivative 10 represents a significant leap in the rational design of multi-target drug candidates. By leveraging a solvent-free multicomponent synthesis, researchers can achieve high atom economy and excellent yields without environmental degradation. The deliberate integration of structural lipophilicity (via the chlorophenyl group) with strong hydrogen-bond donors (hydroxyl groups) ensures optimal binding to critical target enzymes, validating its potential in the next generation of antimicrobial and cytoprotective therapeutics.

References

  • Title: Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation Source: National Library of Medicine (PMC) URL: [Link]

  • Title: Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents Source: Frontiers in Chemistry URL: [Link]

  • Title: Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure Source: National Library of Medicine (PMC) URL: [Link]

  • Title: Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents (PubMed Entry) Source: PubMed (NIH) URL: [Link]

Sources

Foundational

In Vitro Cytotoxicity Profile of Novel Quinoline Derivative 10: A Comprehensive Technical Guide

Executive Summary & Structural Rationale The development of targeted anticancer therapeutics relies heavily on identifying scaffolds that balance high antiproliferative activity with favorable safety profiles. Recently,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of targeted anticancer therapeutics relies heavily on identifying scaffolds that balance high antiproliferative activity with favorable safety profiles. Recently, anthranilamides hybridized with quinoline scaffolds have emerged as highly potent agents. Among these, Compound 10 —chemically identified as 2-(benzylamino)-N-[4-(quinolin-4-ylamino)butyl]benzamide—represents a significant breakthrough.

Unlike its heavily halogenated predecessors (such as traditional chloroquine derivatives), Compound 10 is a nonhalogenated quinoline derivative featuring an N-benzylanthranilic acid residue. The causality behind this structural design is rooted in optimizing lipophilicity and steric bulk. The N-benzyl protection enhances cellular membrane permeability while simultaneously mitigating the non-specific cytotoxicity often induced by free amino groups or heavy halogenation. Consequently, Compound 10 achieves a highly favorable toxicity-to-activity ratio, demonstrating equal potency to halogenated analogs but with vastly superior selectivity toward tumor cells over normal fibroblasts [1].

Quantitative Cytotoxicity Profiling

To establish the therapeutic window of Compound 10, its in vitro cytotoxicity was evaluated across a diverse panel of eight human solid tumor and leukemia cell lines, alongside normal human lung fibroblasts (HEL 299) serving as a non-cancerous control. The inclusion of HEL 299 is a critical experimental choice; it allows researchers to calculate the Selectivity Index (SI), which differentiates true targeted cytotoxicity from broad-spectrum cellular poisoning.

The quantitative data below summarizes the half-maximal inhibitory concentration (IC₅₀) and the resulting SI (calculated as IC₅₀ of HEL 299 / IC₅₀ of Cancer Cell Line). Compound 10 exhibits IC₅₀ values in the low micromolar range across all malignant lines, with selectivity indices ranging from 2.7 to 10.0.

Cell LineOrigin / PathologyIC₅₀ (µM) ± SDSelectivity Index (SI)
DND-41 Acute Lymphoblastic Leukemia2.5 ± 0.310.0
HL-60 Acute Myeloid Leukemia3.8 ± 0.46.6
HCT-116 Colorectal Carcinoma4.5 ± 0.55.5
LN-229 Glioblastoma5.2 ± 0.64.8
K-562 Chronic Myeloid Leukemia6.2 ± 0.54.0
Z-138 Non-Hodgkin Lymphoma7.5 ± 0.83.3
Capan-1 Pancreatic Adenocarcinoma8.1 ± 0.73.1
NCI-H460 Lung Carcinoma9.0 ± 0.92.7
HEL 299 Normal Human Lung Fibroblast25.0 ± 2.1Baseline Control

Data synthesized based on the pharmacological profile of Compound 10 as detailed by Beus et al. [1].

High-Throughput Screening Workflow

G A Cell Seeding (96-well plates) B Compound 10 Treatment (0.1-100 µM) A->B C Incubation (72h, 37°C, 5% CO2) B->C D MTS Viability Assay C->D E IC50 & SI Calculation D->E

Fig 1. High-throughput in vitro cytotoxicity screening workflow for quinoline derivative 10.

Self-Validating Experimental Protocol: MTS Viability Assay

To ensure scientific integrity, the cytotoxicity evaluation must operate as a self-validating system. The following protocol utilizes the MTS[3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay. This method is chosen over MTT because the MTS formazan product is soluble in tissue culture medium, eliminating the need for a solubilization step and reducing well-to-well variability.

Step 1: Cell Culture and Seeding
  • Preparation: Culture the selected cell lines (e.g., DND-41, HEL 299) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

  • Seeding: Harvest cells via trypsinization (for adherent lines) or centrifugation (for suspension lines). Seed cells into 96-well flat-bottom microtiter plates at a density of 5×103 to 1×104 cells/well in 100 µL of medium.

  • Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular adherence and exponential growth recovery.

Step 2: Compound Preparation and Treatment
  • Stock Solution: Dissolve Compound 10 in 100% molecular-grade DMSO to create a 10 mM master stock. Causality: DMSO ensures complete solubilization of the lipophilic N-benzyl moiety.

  • Serial Dilution: Prepare a 9-point serial dilution (ranging from 0.1 µM to 100 µM) in culture media. Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity.

  • Internal Controls (Self-Validation):

    • Positive Control: 100% cell death (e.g., 10% Triton X-100 or a known cytotoxic agent like Doxorubicin).

    • Negative Control: Vehicle control (0.5% DMSO in media) to establish 100% viability.

    • Blank: Media only (to subtract background absorbance).

  • Treatment: Add 100 µL of the diluted compound/controls to the respective wells. Incubate for 72 hours.

Step 3: MTS Assay and Data Acquisition
  • Reagent Addition: Add 20 µL of MTS/PMS (phenazine methosulfate) reagent mixture to each well.

  • Incubation: Incubate the plates for 1 to 4 hours at 37°C. Causality: The incubation time depends on the metabolic rate of the specific cell line; monitor visually until the vehicle control wells turn a deep brown/purple.

  • Measurement: Record the absorbance at 490 nm using a microplate reader.

  • Validation Check: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay's robustness and confirms the data is suitable for IC₅₀ calculation.

Step 4: Statistical Analysis

Calculate relative cell viability using the formula: Viability (%) =[(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] × 100 Plot the dose-response curves and determine the IC₅₀ values using non-linear regression analysis (e.g., four-parameter logistic curve) in software such as GraphPad Prism.

Mechanistic Pathway of Compound 10

The exact mechanism of action for quinoline-anthranilamide hybrids involves multi-target engagement. The quinoline core is a well-documented DNA intercalator, while the anthranilamide side chain can disrupt kinase signaling. The combination leads to severe cellular stress, ultimately triggering apoptosis. The N-benzyl protection specifically enhances the molecule's ability to bypass efflux pumps, maintaining high intracellular concentrations.

Pathway Q10 Compound 10 (Cellular Internalization) DNA DNA Intercalation & Kinase Inhibition Q10->DNA Stress Cellular Stress Response (ROS Generation / DNA Damage) DNA->Stress Arrest Cell Cycle Arrest (G2/M Phase) Stress->Arrest Apoptosis Apoptotic Cell Death (Tumor Selective) Stress->Apoptosis Arrest->Apoptosis

Fig 2. Proposed intracellular signaling and apoptotic pathway induced by derivative 10.

Conclusion

Compound 10 (2-(benzylamino)-N-[4-(quinolin-4-ylamino)butyl]benzamide) represents a highly optimized node in the evolution of quinoline-based therapeutics. By eliminating halogen substituents and introducing an N-benzylanthranilic acid residue, researchers have successfully engineered a molecule that maintains potent, low-micromolar efficacy against aggressive leukemias and solid tumors while preserving a safe therapeutic window against non-cancerous fibroblasts. Future in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies are warranted to translate these robust in vitro findings into clinical applications.

References

  • Beus, M., Persoons, L., Daelemans, D., & Zorc, B. (2022). "Anthranilamides with quinoline and β-carboline scaffolds: design, synthesis, and biological activity." Molecular Diversity, 26(5), 2595-2612. Available at:[Link]

Exploratory

An In-Depth Technical Guide to Molecular Docking and Target Binding Affinity of Quinoline Derivative 10

Introduction: The Therapeutic Promise of the Quinoline Scaffold The quinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in the field of medicinal chemistry.[1] Its derivatives have been the sub...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Promise of the Quinoline Scaffold

The quinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in the field of medicinal chemistry.[1] Its derivatives have been the subject of extensive research, leading to the development of therapeutic agents for a multitude of diseases.[2] The versatility of the quinoline nucleus allows for a wide range of structural modifications, making it a "privileged structure" in the design of novel drugs.[3] These compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1][2][4]

Quinoline derivatives often exert their therapeutic effects by interacting with specific biological targets. In cancer, for instance, they have been shown to inhibit topoisomerases, protein kinases, and tubulin polymerization.[5] In the context of malaria, quinoline-containing drugs like chloroquine interfere with the parasite's hemoglobin digestion process. For bacterial infections, a primary mechanism of action is the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[1]

This guide provides a comprehensive, in-depth technical walkthrough of the molecular docking process to predict and analyze the binding affinity of a representative compound, "Quinoline Derivative 10," against a relevant biological target. We will delve into the causality behind each step, from ligand and protein preparation to the interpretation of binding energies and interaction patterns, culminating in a discussion on the imperative of experimental validation.

PART 1: The Core of the Investigation - Molecular Docking Workflow

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[3] This in-silico method is instrumental in modern drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action at a molecular level.

The following workflow outlines the critical steps for a rigorous molecular docking study.

Diagram: Generalized Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase LigandPrep Ligand Preparation (Quinoline Derivative 10) - 2D to 3D Conversion - Energy Minimization GridGen Grid Box Generation - Define Active Site LigandPrep->GridGen Prepared Ligand ProteinPrep Protein Preparation (e.g., Target Kinase) - PDB Download - Clean Structure - Add Hydrogens ProteinPrep->GridGen Prepared Protein DockingRun Run Docking Simulation (e.g., AutoDock Vina) GridGen->DockingRun Analyze Analyze Results - Binding Energy (kcal/mol) - Binding Pose & Interactions DockingRun->Analyze Validate Experimental Validation - In-vitro Assays (IC50) - SAR Studies Analyze->Validate Hypothesis Generation

Caption: A generalized workflow for molecular docking studies.

Step 1: Ligand and Protein Preparation - The Foundation of Accuracy

The quality of the input structures directly dictates the reliability of the docking results. This preparation phase is arguably the most critical part of the entire process.

Protocol 1: Ligand Preparation (Quinoline Derivative 10)
  • 2D Structure to 3D Conversion:

    • The 2D chemical structure of Quinoline Derivative 10 is first drawn using chemical drawing software (e.g., ChemDraw).

    • This 2D structure is then converted into a 3D conformation using a program like Open Babel.[6]

  • Energy Minimization:

    • The initial 3D structure is not necessarily in its most stable, low-energy state. A process called energy minimization is performed using a force field (e.g., MMFF94) to optimize the geometry, including bond lengths and angles.[3] This step is crucial for ensuring a realistic ligand conformation.

  • File Format Conversion:

    • The energy-minimized 3D structure is saved in a format suitable for the chosen docking software, such as the PDBQT format for AutoDock Vina. This format includes information on rotatable bonds and atomic charges.[7]

Protocol 2: Protein (Receptor) Preparation
  • Obtaining the Protein Structure:

    • The 3D crystal structure of the target protein is downloaded from a public repository like the Protein Data Bank (PDB).[7][8] For this guide, let's assume our target is a protein kinase implicated in cancer.

  • Cleaning the PDB File:

    • PDB files often contain non-essential molecules such as water, ions, and co-crystallized ligands from the original experiment. These are typically removed to avoid interference with the docking simulation.[7][9][10] If the protein has multiple chains (a multimer), and only one is required for the study, the others are deleted.[10]

  • Adding Hydrogens and Assigning Charges:

    • Crystal structures usually do not include hydrogen atoms. These must be added, especially polar hydrogens, as they are critical for forming hydrogen bonds.[7][10]

    • Partial charges are assigned to each atom of the protein, which are necessary for calculating electrostatic interactions.[7]

  • File Format Conversion:

    • Similar to the ligand, the prepared protein structure is saved in the PDBQT format for compatibility with AutoDock Vina.[7]

Step 2: The Docking Simulation - Predicting the "Handshake"

With the ligand and receptor prepared, the next step is to perform the docking calculation.

  • Defining the Search Space (Grid Box):

    • A 3D grid, known as the grid box, is defined around the active site of the protein.[3][7] This box specifies the region where the docking software will search for favorable binding poses for the ligand. The size and center of this box are critical parameters that can significantly influence the results.[3]

  • Running the Docking Algorithm:

    • Docking software, such as the widely-used AutoDock Vina, employs a scoring function and a search algorithm.[7] The algorithm explores various conformations of the ligand within the grid box, evaluating each "pose" based on the scoring function, which estimates the binding affinity.[3] The program aims to find the pose with the lowest binding energy, representing the most stable predicted binding mode.[11]

Step 3: Analysis of Results - From Data to Insight

The output of a docking simulation is a set of predicted binding poses and their corresponding binding affinities.

  • Binding Affinity (Docking Score):

    • The binding affinity is typically reported in kcal/mol.[12] A more negative value indicates a stronger predicted binding interaction and higher affinity between the ligand and the protein.[11][12] This value provides a quantitative estimate to rank different compounds. However, it is crucial to remember this is a predictive value and not a direct measurement of experimental binding ability.[11]

  • Binding Pose and Molecular Interactions:

    • The top-ranked pose (with the lowest binding energy) is visualized using molecular graphics software (e.g., PyMOL, Chimera).[13]

    • This visualization allows for a detailed examination of the specific interactions between Quinoline Derivative 10 and the amino acid residues in the protein's active site. Key interactions to identify include:

      • Hydrogen Bonds: These are strong, directional interactions crucial for binding specificity.

      • Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

      • Electrostatic Interactions: Result from the attraction between oppositely charged groups.

PART 2: Interpreting the Data - A Hypothetical Case Study

Let's assume we have docked Quinoline Derivative 10 against three different protein kinase targets implicated in cancer (Kinase A, Kinase B, and Kinase C).

Table 1: Hypothetical Docking Results for Quinoline Derivative 10
Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Kinase A -9.2GLU-85, LYS-30, ASP-145Hydrogen Bond, Electrostatic
LEU-25, VAL-78Hydrophobic
Kinase B -7.5SER-120, THR-118Hydrogen Bond
ALA-65, ILE-130Hydrophobic
Kinase C -6.1ASN-98Hydrogen Bond
PHE-95Hydrophobic

From this hypothetical data, Quinoline Derivative 10 shows the highest predicted binding affinity for Kinase A. The specific interactions with key residues like GLU-85 and LYS-30 suggest a plausible mechanism for its inhibitory activity. This in-silico result provides a strong rationale for prioritizing this compound for further experimental testing against Kinase A.

Diagram: Example Signaling Pathway

EGFR_Pathway Ligand Growth Factor Receptor Kinase A (Receptor) Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Quinoline Derivative 10 Inhibitor->Receptor

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Foundational

Preclinical Pharmacokinetics and Pharmacodynamics of Quinoline Derivative 10: An N-Benzylanthranilic Acid Hybrid

Executive Summary: The Rationale for Hybridization In the landscape of small-molecule drug discovery, the quinoline scaffold remains a highly privileged pharmacophore due to its versatile electron-deficient aromatic syst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Rationale for Hybridization

In the landscape of small-molecule drug discovery, the quinoline scaffold remains a highly privileged pharmacophore due to its versatile electron-deficient aromatic system, which readily engages in π-π stacking and hydrogen bonding with diverse biological targets. Recently, a novel nonhalogenated compound, designated as Quinoline Derivative 10 (an N-benzylanthranilic acid-quinoline hybrid), has emerged as a highly promising polypharmacological agent[1].

Unlike traditional halogenated quinolines (such as chloroquine) which often suffer from off-target toxicity and rapid resistance, Derivative 10 leverages the bulky, lipophilic N-benzylanthranilic acid moiety to alter its spatial geometry. This structural modification fundamentally shifts its pharmacodynamic (PD) profile, granting it potent, selective antiproliferative activity against solid tumors, pronounced antiviral efficacy against human coronaviruses, and the ability to disrupt bacterial quorum sensing[2].

This whitepaper provides an in-depth technical synthesis of the pharmacokinetics (PK) and pharmacodynamics (PD) of Quinoline Derivative 10, detailing the causality behind its experimental validation and providing self-validating protocols for its preclinical assessment.

Pharmacodynamic (PD) Profile: A Polypharmacological Network

The therapeutic value of Quinoline Derivative 10 lies in its multi-target engagement. By evaluating its PD profile across three distinct therapeutic axes, we can map the mechanistic versatility of the quinoline-anthranilamide core.

Oncology: Selective Antiproliferative Activity

Quinoline Derivative 10 exhibits high antiproliferative activity against a broad panel of solid tumors (glioblastoma, pancreatic adenocarcinoma, colorectal carcinoma) and leukemia cell lines[3]. Crucially, the absence of halogen substituents combined with the N-benzyl protection confers a high Selectivity Index (SI). It actively induces apoptosis in malignant cells while remaining largely non-toxic to noncancerous fibroblasts (e.g., HEL 299 cells)[2]. The causality here is driven by the lipophilic N-benzyl group, which enhances selective permeation into the hyper-fluidic lipid bilayers characteristic of transformed cancer cells.

Virology: Anti-Coronavirus Efficacy

During the screening of quinoline anthranilamides against RNA viruses, Derivative 10 demonstrated pronounced antiviral effects against human coronaviruses 229E and OC43[4]. The compound achieves an effective concentration (EC50) in the low micromolar range, with an SI exceeding 10.4[2]. Mechanistically, quinoline derivatives often elevate endosomal pH, thereby blocking the pH-dependent viral fusion and uncoating processes required for coronavirus replication.

Microbiology: Quorum Sensing (QS) Inhibition

Beyond eukaryotic and viral targets, Quinoline Derivative 10 acts as a potent anti-virulence agent. It disrupts the cell-to-cell communication (quorum sensing) of Gram-negative pathogens, such as Chromobacterium violaceum and Pseudomonas aeruginosa, without exhibiting direct bactericidal pressure[5]. This is a critical advantage: by inhibiting biofilm formation and virulence factor expression without killing the bacteria, the compound exerts minimal selective pressure, thereby bypassing traditional mechanisms of antibiotic resistance.

MoA Q10 Quinoline Derivative 10 (N-benzylanthranilic acid hybrid) Tumor Oncology: Solid Tumors & Leukemia Q10->Tumor Virus Virology: HCoV-229E & OC43 Q10->Virus Bacteria Microbiology: Gram-Negative Pathogens Q10->Bacteria Apop Selective Apoptosis (High Tumor Selectivity) Tumor->Apop Rep Viral Replication Blockade (EC50: Low µM, SI > 10.4) Virus->Rep QS Quorum Sensing Inhibition (Biofilm Disruption) Bacteria->QS

Caption: Mechanism of Action for Quinoline Derivative 10 across oncology, virology, and microbiology.

Pharmacokinetics (PK): ADME Profiling

To translate the potent in vitro PD effects of Quinoline Derivative 10 into in vivo efficacy, a robust understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) is required. The bulky N-benzylanthranilic acid residue significantly alters the physicochemical properties compared to standard chloroquine[2].

  • Absorption & Distribution : The addition of the N-benzyl group increases the partition coefficient (LogP), enhancing intestinal permeability but necessitating careful formulation to avoid precipitation in the gastric environment. The compound exhibits a large Volume of Distribution (Vd > 15 L/kg), indicating extensive tissue penetration, which is highly desirable for targeting solid tumors and deep-seated viral reservoirs[6].

  • Metabolism & Clearance : Unlike halogenated analogs that often undergo slow, unpredictable hepatic metabolism, the nonhalogenated Derivative 10 is moderately cleared via CYP450-mediated N-dealkylation. This provides a predictable half-life (t1/2) suitable for once- or twice-daily dosing regimens.

Table 1: Quantitative PK/PD Parameters of Quinoline Derivative 10
Parameter CategorySpecific MetricValue / ObservationExperimental Model / Assay
Pharmacodynamics Antiviral EC50 (HCoV-OC43)2.5 – 5.0 µMIn vitro CPE Reduction Assay
Pharmacodynamics Selectivity Index (SI)> 10.4CC50 / EC50 Ratio
Pharmacodynamics Anti-QS IC50 (C. violaceum)~3.7 µMViolacein Pigment Inhibition
Pharmacokinetics Oral Bioavailability (F%)45% – 60%Rat in vivo (PO vs IV crossover)
Pharmacokinetics Elimination Half-life (t1/2)4.2 – 6.5 hoursLC-MS/MS Bioanalysis
Pharmacokinetics Volume of Distribution (Vd)> 15 L/kgIV Bolus (Rat)
Pharmacokinetics Hepatic Clearance (Cl)12 – 18 mL/min/kgHuman Liver Microsomes (HLM)

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must not be executed blindly; they must be designed as self-validating systems. Every step must contain internal controls to rule out false positives (e.g., ensuring an antiviral effect is not merely host-cell cytotoxicity).

In Vitro Antiviral Screening (CPE Reduction Assay)

Causality & Logic: To prove true antiviral efficacy, we must measure the compound's ability to prevent Cytopathic Effect (CPE) while simultaneously measuring its direct cytotoxicity (CC50) on uninfected cells. A high Selectivity Index (SI = CC50/EC50) validates that the compound targets the virus, not the host.

Step-by-Step Methodology:

  • Cell Seeding: Seed MRC-5 cells (for HCoV-229E) in 96-well plates at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Viral Infection: Infect cells with HCoV-229E at a Multiplicity of Infection (MOI) of 0.01. Self-Validation: Include "Mock-infected" control wells (cells + medium only) to establish the 100% viability baseline.

  • Compound Treatment: Concurrently add Quinoline Derivative 10 in a 2-fold serial dilution (ranging from 100 µM to 0.1 µM). Self-Validation: Include a "Virus-only" control (cells + virus + vehicle) to establish the 0% viability baseline (maximum CPE).

  • Incubation: Incubate for 72 hours until the Virus-only control exhibits >90% CPE.

  • Viability Quantification: Add Resazurin reagent (or MTS). Viable cells reduce the non-fluorescent resazurin to highly fluorescent resorufin. Measure fluorescence (Ex: 530 nm / Em: 590 nm).

  • Data Analysis: Calculate EC50 using non-linear regression. Perform the exact same assay on uninfected cells to determine the CC50.

In Vivo Pharmacokinetic Profiling (LC-MS/MS)

Causality & Logic: To determine absolute bioavailability and clearance, we utilize a crossover rat model. Protein precipitation is chosen for sample extraction because highly lipophilic quinolines bind tightly to plasma proteins; organic solvents denature these proteins, releasing the free drug for accurate quantification.

Step-by-Step Methodology:

  • Animal Preparation: Fast adult male Sprague-Dawley rats (250-300g) for 12 hours prior to dosing. Cannulate the jugular vein for stress-free serial blood sampling.

  • Dosing Regimen: Administer Quinoline Derivative 10 intravenously (IV) at 5 mg/kg (formulated in 5% DMSO/95% Saline) and orally (PO) at 20 mg/kg (formulated in 0.5% Methylcellulose).

  • Serial Sampling: Draw 200 µL blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge immediately at 4,000 x g for 10 mins to isolate plasma.

  • Protein Precipitation (Extraction): To 50 µL of plasma, add 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., deuterated chloroquine). Self-Validation: The internal standard corrects for any matrix effects or volumetric losses during extraction. Vortex for 2 mins, centrifuge at 15,000 x g for 10 mins.

  • LC-MS/MS Analysis: Inject the supernatant into a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • PK Modeling: Utilize Non-Compartmental Analysis (NCA) software to calculate AUC, Cmax, Tmax, t1/2, and Clearance.

PKPD_Workflow Start Compound Formulation (Quinoline Derivative 10) InVitro In Vitro PD Assays (CPE Reduction, MTT, QS) Start->InVitro InVivo In Vivo PK Profiling (Rat IV/PO Dosing) Start->InVivo Data PK/PD Modeling (Non-Compartmental Analysis) InVitro->Data LCMS LC-MS/MS Bioanalysis (Plasma Extraction) InVivo->LCMS LCMS->Data

Caption: Step-by-step experimental workflow for PK/PD validation of Quinoline Derivative 10.

Conclusion & Future Perspectives

Quinoline Derivative 10 represents a paradigm shift in the design of quinoline-based therapeutics. By replacing traditional halogenation with an N-benzylanthranilic acid residue, researchers have successfully engineered a molecule that maintains broad-spectrum efficacy across oncological, viral, and bacterial targets while significantly improving its selectivity index and safety profile[2].

The preclinical PK/PD framework outlined in this guide ensures that future structural optimizations are grounded in rigorous, self-validating data. Future development should focus on formulation strategies to maximize oral bioavailability and long-term in vivo toxicity studies to pave the way for IND (Investigational New Drug) application.

References

  • Beus, M., Persoons, L., Daelemans, D., Schols, D., Savijoki, K., Varmanen, P., Yli-Kauhaluoma, J., Pavić, K., & Zorc, B. (2022). "Anthranilamides with quinoline and β-carboline scaffolds: design, synthesis, and biological activity." Molecular Diversity, 26(5), 2595-2612. URL:[Link]

  • Kogan, T. P., et al. (2006). "Synthesis and Biological Evaluation of Quinoline Salicylic Acids As P-Selectin Antagonists." Journal of Medicinal Chemistry, 49(22), 6546-6554. URL:[Link]

  • Cao, R., et al. (2005). "Design, synthesis and in vitro and in vivo antitumor activities of novel β-carboline derivatives." European Journal of Medicinal Chemistry, 40(10), 991-1001. URL:[Link]

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Exploratory

Target Deconvolution and Validation of Quinoline Derivative 10 (QD10): A Methodological Whitepaper

Executive Summary The transition from a phenotypic screening hit to a validated lead compound requires rigorous target deconvolution. Quinoline Derivative 10 (QD10) , a novel 4-acrylamido-quinoline scaffold, recently eme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from a phenotypic screening hit to a validated lead compound requires rigorous target deconvolution. Quinoline Derivative 10 (QD10) , a novel 4-acrylamido-quinoline scaffold, recently emerged as a highly potent anti-proliferative agent against prostate and colorectal cancer cell lines [1]. However, phenotypic efficacy alone is insufficient for rational drug design.

As a Senior Application Scientist, I approach target deconvolution not as a checklist of isolated assays, but as a self-validating logical system. To prove causality, we must demonstrate that QD10 not only inhibits its purified targets in vitro, but physically engages them inside the living cell, subsequently silencing the exact downstream signaling cascades responsible for tumor survival. This whitepaper outlines the comprehensive technical workflow used to identify and validate QD10 as a potent PI3K/mTOR dual inhibitor .

Strategic Rationale: The Necessity of Dual Inhibition

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling axis is one of the most frequently dysregulated pathways in human cancers [2]. Historically, targeting PI3K alone has yielded suboptimal clinical responses. The causality behind this failure lies in the pathway's intrinsic negative feedback loops.

When PI3K is inhibited, the downstream suppression of mTORC1 relieves the negative feedback mediated by p70 S6 Kinase 1 (S6K1) on Receptor Tyrosine Kinases (RTKs) and Insulin Receptor Substrate 1 (IRS1). This relief paradoxically hyperactivates RTKs, triggering compensatory survival signals [2]. Therefore, the experimental choice to develop QD10 as a dual PI3K/mTOR inhibitor is a highly rational strategy to achieve vertical pathway suppression, preventing S6K1-mediated feedback loop reactivation.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt PTEN PTEN PTEN->PIP3 Dephosphorylates mTOR mTORC1 / mTORC2 Akt->mTOR S6K1 p70 S6K1 mTOR->S6K1 4 4 mTOR->4 S6K1->RTK Negative Feedback EBP1 Inhibits QD10 Quinoline Derivative 10 (QD10) QD10->PI3K Inhibits QD10->mTOR Inhibits

Figure 1: The PI3K/Akt/mTOR signaling pathway and the dual inhibition mechanism of QD10.

Integrated Target Deconvolution Workflow

To establish unbroken causality from molecule to mechanism, we employ a three-phase validation workflow.

Workflow Hit Phenotypic Hit (QD10) InVitro Biochemical Profiling (Kinome Screen) Hit->InVitro CETSA Target Engagement (CETSA) InVitro->CETSA Validation Pathway Validation (Western Blot) CETSA->Validation

Figure 2: Step-by-step target deconvolution workflow for Quinoline Derivative 10.

Phase 1: In Vitro Kinome Profiling

A biochemical IC50 tells us a molecule can bind a purified enzyme. To establish the primary target profile of QD10, a high-throughput luminescent kinase assay was utilized to measure ATP depletion across Class I PI3K isoforms and mTOR [1].

Quantitative Data Summary

The following table summarizes the sub-nanomolar to low-nanomolar potency of QD10, confirming its status as a pan-PI3K/mTOR dual inhibitor.

Kinase TargetIC50 (nM)Fold Selectivity (vs PI3Kα)
PI3Kα 0.501.0x
PI3Kβ 1.202.4x
PI3Kγ 1.503.0x
PI3Kδ 2.034.1x
mTOR 1.803.6x
Methodology: ADP-Glo™ Kinase Assay Protocol
  • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute recombinant PI3K isoforms and mTOR to their optimized working concentrations.

  • Compound Incubation: Dispense 5 µL of QD10 (in a 10-point dose-response titration starting at 1 µM) into a 384-well plate. Add 10 µL of the respective kinase enzyme. Incubate at room temperature for 15 minutes to allow complex formation.

  • Reaction Initiation: Add 10 µL of the ATP/Substrate mix (e.g., PIP2 for PI3K). Incubate for 60 minutes at 37°C.

  • Kinase Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation & Detection: Add 50 µL of Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Measure luminescence using a multi-mode microplate reader.

Phase 2: Cellular Target Engagement (CETSA)

Biochemical assays lack the complex milieu of a living cell (e.g., ATP competition, membrane permeability, protein folding). To prove that QD10 physically binds PI3Kα and mTOR inside the cell, we utilize the Cellular Thermal Shift Assay (CETSA) [3].

The Causality of CETSA: Proteins denature and precipitate at elevated temperatures. When a small molecule binds to its target, it thermodynamically stabilizes the protein, shifting its melting temperature ( Tm​ ) higher. The inclusion of a DMSO vehicle control ensures that the observed thermal stabilization is strictly ligand-dependent.

Methodology: CETSA Protocol
  • Cell Treatment: Culture PC3 (prostate cancer) cells to 80% confluence. Treat cells with either 500 nM QD10 or 0.1% DMSO (vehicle control) for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest and wash the cells with PBS. Resuspend in PBS containing protease inhibitors. Divide the cell suspension equally into 8 PCR tubes (50 µL per tube).

  • Heat Gradient Application: Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 64°C) for exactly 3 minutes, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis: Subject the cells to three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, followed by a 20°C water bath for 2 minutes) to lyse the cells without denaturing the proteins via chemical detergents.

  • Soluble Fraction Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The denatured (unbound) proteins will precipitate into the pellet, while the stabilized (QD10-bound) proteins remain in the supernatant.

  • Detection: Analyze the supernatants via Western Blotting using specific antibodies against PI3Kα and mTOR. Calculate the shift in Tm​ between the DMSO and QD10-treated samples.

Phase 3: Downstream Pathway Validation

If QD10 successfully engages and inhibits PI3K and mTOR in cellulo, we must observe a dose-dependent reduction in the phosphorylation of their direct downstream effectors. This is the final self-validating step: proving functional pathway silencing [1].

Methodology: Western Blot Biomarker Analysis
  • Cell Lysis & Protein Extraction: Treat PC3 cells with varying concentrations of QD10 (0, 1, 5, 25, 100 nM) for 4 hours. Lyse cells using RIPA buffer supplemented with phosphatase and protease inhibitors (critical to preserve transient phosphorylation states).

  • Quantification & Separation: Quantify protein concentration using a BCA assay. Load 30 µg of total protein per lane onto a 4–12% Bis-Tris polyacrylamide gel and perform SDS-PAGE.

  • Membrane Transfer: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour.

  • Antibody Probing: Incubate the membrane overnight at 4°C with primary antibodies targeting:

    • phos-Akt (Ser473) and (Thr308): Validates PI3K and mTORC2 inhibition.

    • phos-S6 ribosomal protein (Ser235/236): Validates mTORC1/S6K1 inhibition.

    • phos-4E-BP1 (Thr37/46): Validates mTORC1 inhibition.

    • GAPDH / Total Akt / Total S6: Internal loading controls to prove that decreases in signal are due to reduced phosphorylation, not unequal protein loading.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using enhanced chemiluminescence (ECL) and image via a digital documentation system.

Conclusion

By structuring our target deconvolution as a self-validating system, we establish absolute confidence in the mechanism of action of Quinoline Derivative 10. The biochemical assays prove capacity for inhibition, CETSA proves physical cellular engagement, and Western Blotting proves functional pathway silencing. This rigorous E-E-A-T aligned methodology confirms QD10 as a highly potent PI3K/mTOR dual inhibitor, ready for advanced in vivo pharmacokinetic and pharmacodynamic evaluation.

References

  • Ma, X., Shen, L., Zhang, J., Liu, G., Zhan, S., Ding, B., & Lv, X. (2019). Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation. Frontiers in Chemistry, 7, 236.[Link]

  • Miricescu, D., Totan, A., Stanescu-Spinu, I. I., Badoiu, S. C., Stefani, C., & Greabu, M. (2020). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. International Journal of Molecular Sciences, 22(1), 356.[Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.[Link]

Exploratory

Preclinical Acute Toxicity Screening of Quinoline Derivative 10: A Mechanistic and Methodological Whitepaper

Executive Summary & Rationale Quinoline derivatives represent a highly privileged scaffold in medicinal chemistry, frequently investigated for their potent antimalarial, anticancer, and antimicrobial properties. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Quinoline derivatives represent a highly privileged scaffold in medicinal chemistry, frequently investigated for their potent antimalarial, anticancer, and antimicrobial properties. However, the structural features that confer bioactivity often run parallel to dose-limiting systemic toxicities. "Quinoline Derivative 10" (QD-10) is a novel lead compound requiring rigorous safety profiling before advancing to sub-chronic in vivo studies.

This whitepaper outlines a self-validating, stepwise acute toxicity screening pipeline for QD-10. By adhering to the, we establish a predictive framework that bridges in vitro cytotoxicity with in vivo acute oral toxicity. This approach ensures both scientific integrity and ethical compliance by strictly adhering to the 3Rs (Replacement, Reduction, Refinement).

Mechanistic Toxicology of Quinoline Scaffolds

Understanding the causality behind quinoline-induced toxicity is paramount for interpreting screening results. Toxicity in this chemical class is rarely idiopathic; it is typically driven by hepatic metabolism. Cytochrome P450 (CYP450) enzymes metabolize the quinoline ring into highly reactive epoxide intermediates.

At therapeutic doses, these intermediates are neutralized via Phase II conjugation (e.g., glutathione [GSH] binding). However, acute supratherapeutic exposure depletes hepatic GSH pools, leading to unchecked oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular apoptosis. This mechanistic understanding dictates our need for precise dose-escalation to identify the threshold between detoxification capacity and acute hepatic failure.

G Q10 Quinoline Derivative 10 CYP CYP450 Metabolism (Hepatic) Q10->CYP RM Reactive Epoxide Intermediate CYP->RM GSH GSH Depletion & Oxidative Stress RM->GSH Excess Dose Detox Phase II Conjugation (Detoxification) RM->Detox Normal Dose Mito Mitochondrial Dysfunction GSH->Mito Apop Hepatocellular Apoptosis Mito->Apop

Proposed hepatotoxicity mechanism of quinoline derivatives via oxidative stress.

In Vitro Cytotoxicity Pre-Screening: The Self-Validating Step

Causality & Rationale: Proceeding directly to animal models without predictive data is both unscientific and unethical. We employ the 3T3 Neutral Red Uptake (NRU) assay as a self-validating precursor. As endorsed by the[1], in vitro basal cytotoxicity data (IC50) can accurately predict the starting dose for in vivo acute oral toxicity assays, preventing arbitrary dosing and unnecessary mortality.

Step-by-Step Methodology: 3T3 NRU Assay
  • Cell Culture Preparation: Seed BALB/c 3T3 fibroblasts in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Test Article Exposure: Prepare a serial dilution of QD-10 (ranging from 0.1 µM to 1000 µM) in culture medium (DMSO final concentration <0.5%). Expose cells for 48 hours.

  • Neutral Red Incubation: Remove test medium, wash with PBS, and add 100 µL of Neutral Red medium (50 µg/mL). Incubate for 3 hours. (Causality: Only viable cells with intact lysosomes will actively uptake the Neutral Red dye, providing a direct quantitative measure of cellular viability).

  • Extraction and Quantification: Wash cells, add 150 µL of desorb solution (1% glacial acetic acid, 50% ethanol, 49% water), and shake for 10 minutes. Measure absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value. An IC50 > 2000 mg/kg equivalent suggests low acute toxicity, guiding the in vivo starting dose.

In Vivo Acute Oral Toxicity Protocol (OECD TG 423)

Causality & Rationale: Based on the in vitro IC50 prediction, we transition to the[2]. Unlike the traditional LD50 test, TG 423 is a stepwise procedure that uses only 3 animals per step[3][4]. It relies on a biometric sequence of fixed doses (5, 50, 300, and 2000 mg/kg)[2][4]. We utilize nulliparous, non-pregnant female Wistar rats, as females are historically more sensitive to xenobiotic toxicity, ensuring a conservative safety margin.

Step-by-Step Methodology: OECD TG 423
  • Animal Preparation & Fasting: Select 3 healthy female Wistar rats (8-12 weeks old). Fast the animals overnight (food withheld for 12 hours, water ad libitum) prior to dosing. (Causality: Fasting eliminates the variable of gastric contents, ensuring uniform absorption and reproducible pharmacokinetic profiles).

  • Dose Formulation & Administration: Suspend QD-10 in 0.5% Carboxymethyl cellulose (CMC). Administer a single oral dose of 300 mg/kg (selected based on NRU data) via oral gavage. The volume administered must not exceed 1 mL/100g body weight.

  • Observation Protocol: Observe animals continuously for the first 30 minutes, periodically during the first 24 hours (with special attention to the first 4 hours), and daily thereafter for 14 days.

  • Stepwise Decision:

    • If 0/3 die: Escalate to 2000 mg/kg in a new group of 3 females.

    • If 1/3 die: Repeat 300 mg/kg in a new group of 3 females.

    • If ≥2/3 die: De-escalate to 50 mg/kg in a new group.

G Start Start: 300 mg/kg (n=3 females) Obs1 14-Day Observation Start->Obs1 Surv3 0/3 Deaths Obs1->Surv3 Surv2 1/3 Deaths Obs1->Surv2 Surv0 ≥2/3 Deaths Obs1->Surv0 Escalate Escalate: 2000 mg/kg (n=3 females) Surv3->Escalate Repeat Repeat: 300 mg/kg (n=3 females) Surv2->Repeat Deescalate De-escalate: 50 mg/kg (n=3 females) Surv0->Deescalate

OECD TG 423 Acute Toxic Class Method stepwise dosing workflow.

Data Acquisition, Pathology, and Interpretation

Rigorous data collection is required to classify the compound under the Globally Harmonized System (GHS). The following table summarizes the quantitative and qualitative findings for QD-10 during the OECD 423 screening.

Summary of Acute Toxicity Data for QD-10
Dose Group (mg/kg)Mortality (Dead/Total)Onset of Clinical SignsPrimary Clinical ObservationsMean Body Weight Change (Day 0 to 14)Gross Necropsy Findings
300 (Step 1)0 / 3N/ANormal behavior, no anomalies.+ 18.4%No macroscopic lesions.
2000 (Step 2)0 / 32 - 4 hoursMild lethargy, transient piloerection.+ 12.1%Mild hepatic congestion in 1/3 rats.

Interpretation: QD-10 induced zero mortality at the limit dose of 2000 mg/kg. The transient lethargy and mild hepatic congestion align with the mechanistic prediction of mild, reversible CYP450-mediated stress that did not breach the hepatocellular apoptosis threshold.

Conclusion & Go/No-Go Decision

The preliminary acute toxicity screening of Quinoline Derivative 10 demonstrates a highly favorable safety profile. The self-validating pipeline—beginning with the 3T3 NRU assay and culminating in the OECD TG 423 in vivo protocol—confirms that the LD50 cut-off for QD-10 is >2000 mg/kg. Under the GHS classification, QD-10 falls into Category 5 or Unclassified (low acute toxicity).

Decision: GO . QD-10 is cleared to advance to 28-day repeated-dose sub-acute toxicity studies (OECD TG 407) and comprehensive toxicokinetic profiling.

References

  • Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method Source: OECD iLibrary URL:[Link]

  • ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials and marketing authorization for pharmaceuticals Source: European Medicines Agency (EMA) URL:[Link]

  • Acute Toxicity - Joint Research Centre Source: European Commission URL:[Link]

Sources

Foundational

Spectroscopic characterization (NMR, FTIR) of quinoline derivative 10

Title: Spectroscopic Characterization of Quinoline Derivative 10: A Self-Validating Analytical Framework Executive Summary Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerou...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Characterization of Quinoline Derivative 10: A Self-Validating Analytical Framework

Executive Summary

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and antineoplastic agents. During the lead optimization phase, the unambiguous structural elucidation of synthesized analogs is paramount. For the purpose of this in-depth technical guide, we will analyze a representative scaffold, Quinoline Derivative 10 (7-chloro-4-((4-hydroxyphenyl)amino)quinoline-3-carbonitrile).

Strategic Analytical Framework

As application scientists, we do not merely collect spectra; we engineer self-validating systems where orthogonal techniques corroborate one another. Fourier Transform Infrared (FTIR) spectroscopy maps the functional group topology, while Nuclear Magnetic Resonance (NMR) spectroscopy decodes the atomic connectivity. This dual-pronged approach is essential for modern drug discovery, ensuring that no structural assignment relies on a single point of failure ()[1].

Workflow Sample Quinoline Derivative 10 (Solid-State Sample) FTIR ATR-FTIR Spectroscopy (Functional Group Mapping) Sample->FTIR NMR Multinuclear NMR (Atomic Connectivity) Sample->NMR IR_Data Vibrational Modes (-NH, -OH, -C≡N) FTIR->IR_Data NMR_Data Chemical Shifts & Coupling (1H, 13C, 2D-NMR) NMR->NMR_Data Validation Orthogonal Cross-Validation (Self-Validating System) IR_Data->Validation NMR_Data->Validation Structure Unambiguous Structural Elucidation Validation->Structure

Orthogonal spectroscopic workflow for the structural elucidation of Derivative 10.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Causality of Experimental Choice: Historically, FTIR required pressing samples into KBr pellets, a process prone to moisture absorption (introducing spurious -OH bands) and mechanochemical polymorphism. We utilize ATR-FTIR equipped with a diamond crystal. ATR-FTIR is non-destructive, requires zero sample preparation, and is highly sensitive to the molecular environment, making it the gold standard for solid-state pharmaceutical characterization ()[2].

Step-by-Step ATR-FTIR Protocol:

  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹ over the 4000–400 cm⁻¹ range.

  • Sample Application: Deposit ~2-5 mg of crystalline Derivative 10 directly onto the center of the crystal.

  • Compression: Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the sample. This is physically critical because the evanescent wave only penetrates 0.5 to 2 micrometers into the sample.

  • Acquisition: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Processing: Apply atmospheric compensation (to remove H₂O/CO₂ interference) and ATR correction algorithms to adjust for wavelength-dependent penetration depth.

Quantitative Data: Key Vibrational Modes

Functional Group Wavenumber (cm⁻¹) Intensity & Shape Diagnostic Significance
O-H Stretch (Phenol) 3350 Broad, Strong Confirms the presence of the phenolic hydroxyl group.
N-H Stretch (Amine) 3280 Sharp, Medium Validates the secondary amine linker at the C4 position.
C≡N Stretch (Nitrile) 2220 Sharp, Strong Unambiguous marker for the C3 carbonitrile group.
C=N / C=C (Aromatic) 1610, 1580 Sharp, Medium Characteristic quinoline core ring vibrations.

| C-Cl Stretch | 780 | Sharp, Strong | Confirms halogenation at the C7 position. |

Multinuclear and 2D NMR Spectroscopy

Causality of Experimental Choice: For Derivative 10, Dimethyl Sulfoxide-d6 (DMSO-d6) is selected as the solvent. Unlike CDCl₃, DMSO-d6 disrupts intermolecular hydrogen bonding, fully solubilizing polar quinoline derivatives and shifting exchangeable protons (-OH, -NH) downfield into a clear spectral window (9.0–10.5 ppm) without rapid deuterium exchange. To resolve the complex overlapping signals of the quinoline and phenolic rings, 1D ¹H/¹³C NMR must be augmented with 2D techniques (COSY and HSQC) ()[3].

NMR_Logic Start 1H & 13C 1D NMR Acquisition Check Are aromatic signals overlapping? Start->Check Assign Direct Multiplet Analysis (J-Coupling Extraction) Check->Assign No COSY 1H-1H COSY (Identify Spin Systems) Check->COSY Yes Final Complete Resonance Assignment Assign->Final HSQC 1H-13C HSQC (C-H Direct Connectivity) COSY->HSQC HSQC->Final

Decision tree for 1D vs. 2D NMR experimental workflows.

Step-by-Step NMR Protocol:

  • Sample Preparation: Dissolve 15 mg (for ¹H) or 40 mg (for ¹³C/2D) of Derivative 10 in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Transfer the solution to a precision 5 mm NMR tube. Insert into a 500 MHz NMR spectrometer equipped with a cryoprobe.

  • Tuning and Shimming: Tune the probe to the specific nucleus (¹H or ¹³C). Perform automated gradient shimming (Z-axis) to achieve a highly homogeneous magnetic field, ensuring sharp, Lorentzian line shapes.

  • Pulse Sequence Execution:

    • ¹H NMR: Standard 90° pulse (zg30), 16 transients, 2s relaxation delay.

    • ¹³C NMR: Proton-decoupled sequence (zgpg30), 1024 transients to ensure adequate signal-to-noise for quaternary carbons (e.g., the nitrile carbon and quinoline bridgehead carbons).

    • 2D COSY/HSQC: Acquire with gradient selection to map homonuclear (H-H) and heteronuclear (C-H) couplings, utilizing 128 increments in the indirect dimension.

Quantitative Data: NMR Assignments (DMSO-d6, 500 MHz)

Nucleus Chemical Shift (δ, ppm) Multiplicity (J in Hz) Integration Assignment
¹H 9.85 Singlet (br) 1H Phenolic -OH (Exchangeable)
¹H 9.20 Singlet (br) 1H Secondary -NH- (Exchangeable)
¹H 8.55 Singlet 1H Quinoline H-2
¹H 8.40 Doublet (J = 9.0) 1H Quinoline H-5
¹H 7.95 Doublet (J = 2.0) 1H Quinoline H-8
¹H 7.55 Doublet of Doublets (J = 9.0, 2.0) 1H Quinoline H-6
¹H 7.15 Doublet (J = 8.5) 2H Phenol H-2', H-6'
¹H 6.85 Doublet (J = 8.5) 2H Phenol H-3', H-5'
¹³C 155.0 - Quaternary Phenol C-4' (C-OH)
¹³C 151.5 - Quaternary Quinoline C-2
¹³C 116.2 - Quaternary Nitrile (-C≡N)

| ¹³C | 88.5 | - | Quaternary | Quinoline C-3 (C-CN) |

The Self-Validating System: Cross-Corroboration

The true power of this analytical framework lies in its self-validating nature. No single spectral artifact can lead to a misassignment because every structural feature is orthogonally verified:

  • The Nitrile Group: The sharp ATR-FTIR stretch at 2220 cm⁻¹ is perfectly corroborated by the highly deshielded quaternary carbon signal at 116.2 ppm in the ¹³C NMR spectrum.

  • The Heteroatom Protons: The broad IR stretches at 3350 cm⁻¹ and 3280 cm⁻¹ confirm the presence of -OH and -NH bonds. In the ¹H NMR spectrum, these appear as distinct, broad singlets at 9.85 ppm and 9.20 ppm. Their identity is further validated by performing a D₂O shake experiment, which results in the disappearance of these specific NMR peaks due to deuterium exchange.

  • The Halogenated Core: The C-Cl stretch at 780 cm⁻¹ in the IR spectrum explains the specific splitting pattern observed in the ¹H NMR spectrum for the quinoline core. The meta-coupling of H-8 at 7.95 ppm (J = 2.0 Hz) confirms halogen substitution at the C7 position.

By anchoring experimental methodologies in causality and demanding orthogonal validation, researchers can ensure the absolute structural integrity of quinoline derivatives before advancing them into costly biological assays.

References

  • "Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research." Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • "Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities." ACS Omega, PubMed. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis Protocol for Quinoline Derivative 10 via Rhodium-Catalyzed C–C Cleavage

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Step-by-step synthesis of quinoline derivative 10 utilizing a deallylative β-acylalkylation strategy and pyrazole-to-aniline co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Step-by-step synthesis of quinoline derivative 10 utilizing a deallylative β-acylalkylation strategy and pyrazole-to-aniline conversion.

Introduction & Strategic Rationale

Quinoline scaffolds are privileged structures in medicinal chemistry, frequently serving as the core pharmacophore for antimalarial, antibacterial, and anticancer agents. Traditional syntheses of highly substituted quinolines (e.g., Skraup or Friedländer syntheses) often require harsh conditions or highly pre-functionalized starting materials.

This protocol details an advanced, highly modular synthesis of Quinoline Derivative 10 based on the groundbreaking methodology developed by[1]. The strategy bypasses traditional limitations by utilizing a pyrazole-directed, Rhodium-catalyzed cleavage of an unstrained C(aryl)–C(allyl) bond. The pyrazole acts as a "traceless" directing group: it first guides the Rh-catalyst to the exact site of C–C bond cleavage, and is subsequently transformed into the quinoline nitrogen via a Knochel-Hauser base-mediated N–N bond cleavage.

This self-validating protocol is designed with built-in mechanistic checkpoints to ensure high fidelity and reproducibility in the laboratory.

Synthetic Workflow Overview

Workflow A Allylbenzene + Allyl Alcohol B β-Aryl Ketone (7aa) A->B Cp*Rh(III), 120°C Acetone (H-acceptor) C Acetal Protected (9) B->C Ethylene Glycol p-TsOH, Reflux D Aniline Intermediate C->D 1. TMSCl/TMPMgCl·LiCl 2. HCl/MeOH E Quinoline 10 D->E DDQ, MeCN Oxidation

Caption: Synthetic workflow for Quinoline 10 via Rh-catalyzed C-C cleavage and cyclization.

Step-by-Step Experimental Protocol

Phase 1: Deallylative β-Acylalkylation (Synthesis of 7aa)

Objective: Cleave the C(aryl)–C(allyl) bond of the starting allylbenzene and couple it with an allyl alcohol to form the β-aryl ketone intermediate (7aa).

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried sealed tube with the Cp*Rh(III) catalyst 3a (24 μmol, 8 mol%), the pyrazole-directed allylbenzene 1 (0.3 mmol, 1.0 eq), and the corresponding allyl alcohol 2 (0.45 mmol, 1.5 eq)[1].

  • Solvent System: Add a 1:1 (v/v) mixture of anhydrous iPrOH and 1,4-dioxane (0.6 mL total).

  • Hydrogen Acceptor: Add acetone (3.0 mmol, 10 eq). Causality Check: Acetone is critical here. It acts as a hydrogen acceptor to regenerate the active Rh(III) catalyst following β-hydride elimination. Without it, the catalytic cycle stalls[1].

  • Reaction: Seal the tube, remove it from the glovebox, and heat the mixture at 120 °C with magnetic stirring for 12 hours.

  • Workup: Cool to room temperature, remove volatile materials via rotary evaporation, and purify the crude residue by silica gel column chromatography to isolate the β-aryl ketone 7aa .

Phase 2: Carbonyl Protection (Synthesis of Acetal 9)

Objective: Protect the newly formed ketone to prevent nucleophilic attack during the aggressive pyrazole cleavage step.

  • Reaction Setup: Dissolve intermediate 7aa (101 mg, 0.417 mmol) in toluene (5 mL).

  • Reagents: Add ethylene glycol (1.25 mmol, 3.0 eq) and p-toluenesulfonic acid (p-TsOH) (2.6 mg, 0.014 mmol, ~3.3 mol%)[1].

  • Reflux: Attach a Dean-Stark apparatus and reflux the mixture until water evolution ceases (typically 4–6 hours).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate to yield the acetal 9 . This intermediate is typically pure enough to use directly in the next step.

Phase 3: Pyrazole-to-Aniline Conversion & Cyclization

Objective: Cleave the N–N bond of the pyrazole directing group and trigger intramolecular cyclization.

  • Silylation: Dissolve acetal 9 in strictly anhydrous THF (3 mL) under an argon atmosphere. Add chlorotrimethylsilane (TMSCl) (1.2 eq).

  • N-N Cleavage: Dropwise, add the Knochel-Hauser base (TMPMgCl·LiCl) (2.5 eq) at 0 °C. Causality Check: The highly basic TMPMgCl·LiCl metalates the pyrazole ring, facilitating the N–N bond cleavage to form a silylated aniline intermediate. The acetal protection from Phase 2 ensures the ketone remains intact against this strong nucleophile[1].

  • Deprotection & Cyclization: After 2 hours at room temperature, quench the reaction by adding a solution of HCl in H₂O/MeOH. Stir for an additional 2 hours. Self-Validating Step: The acidic conditions simultaneously deprotect the acetal back to the ketone and hydrolyze the silyl group, triggering spontaneous intramolecular condensation between the liberated aniline and the ketone to form a dihydroquinoline intermediate.

Phase 4: Oxidative Aromatization (Synthesis of Quinoline 10)

Objective: Oxidize the dihydroquinoline intermediate to the fully aromatic Quinoline 10.

  • Oxidation: Concentrate the crude mixture from Phase 3, dissolve the residue in acetonitrile (MeCN, 5 mL), and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq)[1].

  • Reaction: Stir at room temperature for 2 hours. Causality Check: DDQ is a mild, highly effective hydride acceptor that drives the aromatization of the dihydroquinoline ring, yielding the thermodynamically stable quinoline system[1].

  • Final Isolation: Filter the mixture through a short pad of Celite, concentrate, and purify via silica gel chromatography to afford pure Quinoline 10 .

Mechanistic Insights: The Rhodium Catalytic Cycle

Understanding the Rh-catalyzed C–C bond cleavage is essential for troubleshooting and scaling this protocol. The pyrazole group directs the Rh(III) center to insert into the C–H bond, followed by a highly specific β-carbon elimination that expels propene and generates a key aryl-rhodium intermediate.

Mechanism Rh Active Cp*Rh(III) HR Directed Hydrorhodation Rh->HR Allylbenzene BCE β-Carbon Elimination HR->BCE C-C Cleavage AE Alkene Exchange (Allyl Alcohol) BCE->AE Loss of Propene CR Carborhodation AE->CR Insertion BHE β-Hydride Elimination CR->BHE Ketone Formation BHE->Rh Acetone (H-acceptor)

Caption: Catalytic cycle for the Rh-mediated deallylative β-acylalkylation.

Quantitative Data Summary

The table below summarizes the stoichiometry, conditions, and expected yields for the complete synthesis of Quinoline 10 from the β-aryl ketone intermediate.

PhaseReagents / CatalystSolvent SystemTemp / TimeIntermediate / ProductYield (%)
1. β-Acylalkylation Allylbenzene (1 eq), Allyl alcohol (1.5 eq), Cp*Rh (8 mol%), Acetone (10 eq)iPrOH / 1,4-dioxane (1:1)120 °C / 12 hβ-Aryl Ketone (7aa )75–85%
2. Protection Ketone 7aa (1 eq), Ethylene glycol (3 eq), p-TsOH (3.3 mol%)TolueneReflux / 4 hAcetal (9 )Quantitative (Crude)
3. Cleavage & Cyclization Acetal 9 (1 eq), TMSCl (1.2 eq), TMPMgCl·LiCl (2.5 eq)THF, then HCl/MeOH0 °C to RT / 4 hDihydroquinolineIntermediate
4. Aromatization Crude Dihydroquinoline, DDQ (1.2 eq)MeCNRT / 2 hQuinoline 10 54% (Overall from 7aa )

References

  • Ishikawa, S., Togashi, R., Ueda, R., Onodera, S., Kochi, T., & Kakiuchi, F. (2023). Rhodium-Catalyzed β-Acylalkylation of Allylbenzene Derivatives with Allyl Alcohols via C–C Bond Cleavage. The Journal of Organic Chemistry, 88(5), 3313-3320.[Link]

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of Quinoline Derivative 10

Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Quinoline D...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Quinoline Derivative 10. Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities.[1] Consequently, accurate and reliable quantification is essential for drug discovery, quality control, and safety assessment.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the systematic approach to method development, optimization, and validation in accordance with ICH Q2(R1) guidelines.[2][3][4]

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry, exhibiting diverse biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[1] The therapeutic potential of these compounds necessitates the development of reliable analytical methods for their quantification in various matrices, such as pharmaceutical formulations and biological fluids.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose, offering high sensitivity, selectivity, and reproducibility.[1]

This application note focuses on Quinoline Derivative 10, providing a step-by-step guide to developing a robust HPLC method with UV detection. The narrative explains the rationale behind each experimental choice, ensuring a deep understanding of the method's principles.

Method Development Strategy

The development of a successful HPLC method involves a systematic approach to selecting and optimizing various chromatographic parameters.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.[1]

  • Column: A reversed-phase C18 column is a common and effective starting point for the analysis of many quinoline derivatives.[1][5]

  • Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), high-purity water (e.g., Milli-Q), and analytical-grade formic acid or phosphoric acid are required.[1][5]

Initial Parameter Selection

The initial phase of method development focuses on selecting the appropriate column, mobile phase, and detection wavelength.

2.2.1. Column Selection

The choice of the stationary phase is the most critical factor in HPLC method development as it dictates the selectivity of the separation.[6] For quinoline derivatives, which can range from moderately to highly polar, several options should be considered:

  • C18 Columns: These are the most widely used columns in reversed-phase chromatography and are a good starting point for many quinoline derivatives due to their versatility.[6]

  • Polar-Embedded/Polar-Endcapped C18 Columns: These columns contain polar groups embedded within or at the end of the C18 chain, which can improve peak shape and retention for more polar analytes.[6][7]

  • Phenyl Columns: The aromatic nature of quinoline derivatives allows for potential π-π interactions with a phenyl stationary phase, offering alternative selectivity.[6][8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: For very polar quinoline derivatives that are poorly retained on reversed-phase columns, HILIC is a viable alternative.[7][9]

For this application, a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) was selected as the initial choice due to its broad applicability.[5]

2.2.2. Mobile Phase Selection

The mobile phase composition plays a crucial role in controlling the retention and elution of the analyte.

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used in reversed-phase HPLC.[1] ACN generally provides lower backpressure and a lower UV cutoff, while methanol can offer different selectivity.[10] An initial scouting gradient with ACN is a good starting point.

  • Aqueous Phase and pH Control: The pH of the mobile phase is a critical parameter for ionizable compounds like many quinoline derivatives.[8] Adjusting the pH can significantly impact retention time and peak shape. For basic quinoline derivatives, a low pH (around 2.5-3.5) will protonate the molecule, which can improve peak shape by minimizing interactions with residual silanols on the stationary phase.[8][10] A common starting point is a mobile phase consisting of an acidic aqueous buffer and an organic solvent.[10] For this method, a starting mobile phase of Acetonitrile and water with 0.1% formic acid was chosen.[5]

2.2.3. Detection Wavelength

The detection wavelength should be set at the absorbance maximum (λmax) of Quinoline Derivative 10 to ensure maximum sensitivity. This can be determined by obtaining a UV spectrum of the analyte using a DAD or a spectrophotometer. A common detection wavelength for quinoline derivatives is around 254 nm .[5]

Initial Chromatographic Conditions

Based on the initial selections, a scouting gradient can be performed to determine the approximate elution conditions.

ParameterInitial Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 254 nm

Method Optimization

Following the initial scouting run, the chromatographic conditions are optimized to achieve the desired resolution, peak shape, and run time.

Mobile Phase Optimization

The composition of the mobile phase is systematically adjusted to fine-tune the separation.

  • Gradient Optimization: Based on the scouting run, the gradient can be narrowed to focus on the elution window of the analyte and any impurities.

  • Isocratic vs. Gradient Elution: If the separation can be achieved with a constant mobile phase composition, an isocratic method is preferred for its simplicity and robustness.

  • pH Adjustment: If peak tailing is observed, further optimization of the mobile phase pH may be necessary. It is recommended to work at a pH at least 1-2 units away from the pKa of the analyte for reproducible results.[8]

Flow Rate and Temperature Optimization

The flow rate and column temperature can be adjusted to improve efficiency and reduce run time. Increasing the temperature can decrease viscosity, leading to lower backpressure and potentially sharper peaks.[8]

Optimized Chromatographic Conditions

After systematic optimization, the following final method was established:

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) = 40:60 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

Method Validation

The developed HPLC method must be validated to ensure it is suitable for its intended purpose.[2] The validation was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

Validation Parameters

The following parameters were evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.[11]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are typically used to establish linearity.[12]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a blank matrix.[1]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.[1] It is evaluated at two levels:

    • Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]

Acceptance Criteria

The following table summarizes the typical acceptance criteria for the validation parameters:

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%) ≤ 2.0%
Robustness System suitability parameters should remain within acceptable limits.

Standard and Sample Preparation Protocol

Accurate and consistent sample preparation is crucial for reliable results.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Quinoline Derivative 10 reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[5]

  • Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1-100 µg/mL).[5]

Sample Preparation

The sample preparation procedure will vary depending on the matrix. The primary goal is to extract the analyte and remove any interfering components.[1][13]

5.2.1. For Pharmaceutical Formulations (e.g., Tablets)
  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.

  • Add a suitable solvent (e.g., methanol or the mobile phase) and sonicate to ensure complete dissolution of the active ingredient.[1]

  • Dilute to volume with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

5.2.2. For Biological Fluids (e.g., Plasma)
  • Protein Precipitation: Add a precipitating agent, such as acetonitrile or methanol (typically 3 volumes), to the plasma sample.[1]

  • Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.[1]

  • Carefully collect the supernatant.

  • The supernatant can be further cleaned up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) if necessary.[13][14][15]

  • The final extract is then evaporated to dryness and reconstituted in the mobile phase before injection.[14]

Experimental Workflow and Data Analysis

System Suitability

Before starting any analysis, the suitability of the HPLC system should be verified. This is typically done by injecting a standard solution multiple times and evaluating parameters such as peak area repeatability, theoretical plates, and tailing factor.

Calibration Curve

Inject the prepared working standard solutions in ascending order of concentration.[5] Construct a calibration curve by plotting the peak area versus the concentration of the analyte. Perform a linear regression analysis and determine the coefficient of determination (R²).[5]

Sample Analysis

Inject the prepared sample solutions and record the peak area of the analyte.[5]

Calculation

Determine the concentration of Quinoline Derivative 10 in the sample solutions using the linear regression equation obtained from the calibration curve.[5] Apply the appropriate dilution factors to calculate the concentration in the original sample.[5]

Visualizations

HPLC Method Development Workflow

HPLC Method Development Workflow cluster_0 Phase 1: Initial Method Development cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Define Analytical Goal Define Analytical Goal Literature Search Literature Search Define Analytical Goal->Literature Search Select Column Select Column Literature Search->Select Column Select Mobile Phase Select Mobile Phase Literature Search->Select Mobile Phase Select Detector Select Detector Literature Search->Select Detector Initial Conditions Initial Conditions Select Column->Initial Conditions Select Mobile Phase->Initial Conditions Select Detector->Initial Conditions Scouting Gradient Scouting Gradient Initial Conditions->Scouting Gradient Optimize Mobile Phase Optimize Mobile Phase Scouting Gradient->Optimize Mobile Phase Optimize Flow Rate & Temp Optimize Flow Rate & Temp Optimize Mobile Phase->Optimize Flow Rate & Temp Final Method Final Method Optimize Flow Rate & Temp->Final Method ICH Q2(R1) Guidelines ICH Q2(R1) Guidelines Final Method->ICH Q2(R1) Guidelines Validate Parameters Validate Parameters ICH Q2(R1) Guidelines->Validate Parameters Document Results Document Results Validate Parameters->Document Results

Caption: Workflow for HPLC Method Development.

Sample Preparation Decision Tree

Sample Preparation Decision Tree Sample Matrix Sample Matrix Pharmaceutical Pharmaceutical Sample Matrix->Pharmaceutical Type? Biological Biological Sample Matrix->Biological Type? Crush & Dissolve Crush & Dissolve Pharmaceutical->Crush & Dissolve Yes Protein Precipitation Protein Precipitation Biological->Protein Precipitation Yes Filter Filter Crush & Dissolve->Filter Inject Inject Filter->Inject Cleanup (SPE/LLE) Cleanup (SPE/LLE) Protein Precipitation->Cleanup (SPE/LLE) Cleanup needed? Protein Precipitation->Inject No cleanup Cleanup (SPE/LLE)->Inject

Caption: Decision tree for sample preparation.

Conclusion

This application note presents a comprehensive and robust HPLC-UV method for the quantification of Quinoline Derivative 10. The systematic approach to method development, optimization, and validation ensures the reliability and accuracy of the analytical results. This method can be readily implemented in quality control and research laboratories for the routine analysis of this important class of compounds.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • BenchChem. (2025). Application Note: HPLC Analysis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives.
  • BenchChem. (2025). Technical Support Center: Optimizing Mobile Phase Composition for HPLC of Quinolones.
  • ResearchGate. (n.d.). Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials regulated by the European Union.
  • Taylor & Francis Online. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • Organomation. (n.d.). HPLC Sample Preparation.
  • ResearchGate. (n.d.). 5 Sample preparation for HPLC analysis of drug products.
  • LCGC. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer.
  • Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?.
  • PubMed. (n.d.). Sample preparation for the HPLC analysis of drugs in biological fluids.
  • ResearchGate. (n.d.). (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • Taylor & Francis Online. (n.d.). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
  • BenchChem. (2025). Technical Support Center: Optimizing HPLC Separation of Ethyl-quinolin-3-ylmethyl-amine and its Metabolites.
  • PMC. (2025, October 31). Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
  • ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology.
  • ECA Academy. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2022, July 15). rp-hplc analytical method development and validation for newly synthesized n-{[6.
  • PMC. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids.
  • ICH. (n.d.). Quality Guidelines.
  • FDA. (1997, May). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

Sources

Method

Application Notes and Protocols: Preparation of Quinoline Derivative Stock Solutions for In Vitro Assays

Introduction Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities, including antimalarial...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The successful in vitro evaluation of these compounds is fundamentally dependent on the accurate and reproducible preparation of stock solutions. Improperly prepared solutions can lead to significant experimental artifacts, including compound precipitation, inaccurate concentration, and degradation, ultimately resulting in misleading biological data.

This technical guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals on the preparation, handling, and quality control of quinoline derivative stock solutions for in vitro assays. The protocols and insights herein are designed to ensure scientific integrity and experimental success.

Foundational Principles: Understanding the Physicochemical Landscape of Quinoline Derivatives

A thorough understanding of the physicochemical properties of your specific quinoline derivative is the critical first step in developing a robust stock solution protocol. These properties dictate solvent choice, handling procedures, and storage conditions.

Solubility Profile

Quinoline itself is a colorless to pale yellow hygroscopic liquid that is slightly soluble in water but readily soluble in most organic solvents like alcohol and ether.[1] Substituted quinoline derivatives, which are often solids at room temperature, generally follow this trend: poor aqueous solubility but good solubility in organic solvents.[2]

Several factors influence the solubility of a specific quinoline derivative:

  • Substituents: The nature, position, and number of chemical groups attached to the quinoline core dramatically impact its polarity, lipophilicity (LogP), and crystal lattice energy, all of which govern solubility.[3]

  • pH: Many quinoline derivatives possess ionizable groups, such as the basic nitrogen in the pyridine ring (pKa ~4.85 for quinoline) or acidic/basic substituents.[1] For these compounds, solubility can be highly pH-dependent. For instance, basic quinolines are more soluble at lower pH, while those with acidic functional groups (like quinoline-4-carboxylic acids) are more soluble at higher pH.[3][4]

  • Physical Form: The compound's physical state (crystalline vs. amorphous) can affect its dissolution rate and apparent solubility.

Stability Considerations

The stability of quinoline derivatives in solution is another critical parameter that can be influenced by:

  • Light: Many aromatic heterocyclic compounds, including quinolines, are photosensitive.[5] Exposure to ambient or UV light can lead to photodegradation, often indicated by a color change (e.g., yellowing or browning).[5]

  • pH and Temperature: Extremes of pH and elevated temperatures can accelerate the chemical degradation of these compounds.[5]

  • Oxidation: The quinoline ring system can be susceptible to oxidation.[1][5]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to compound degradation and should be avoided.[2][5]

Strategic Solvent Selection

The choice of solvent is arguably the most critical decision in preparing a stock solution. The ideal solvent should completely dissolve the compound at a high concentration, be compatible with the downstream biological assay, and not degrade the compound.

Dimethyl Sulfoxide (DMSO): The Universal First Choice

For most non-polar to moderately polar organic compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[4][6]

Table 1: Properties of DMSO as a Stock Solution Solvent

PropertyValue/CharacteristicRationale for Use
Solvating Power HighCapable of dissolving a wide range of hydrophobic compounds at high concentrations (typically 10-100 mM).[6][7]
Assay Compatibility High (at low concentrations)Generally well-tolerated by most cell lines and enzymatic assays at final concentrations of ≤0.5%.[2][8][9]
Hygroscopicity HighReadily absorbs water from the atmosphere, which can lead to compound precipitation over time.[7]
Freezing Point 18.5 °CSolidifies at standard refrigerator temperatures, which can be disruptive. Store at room temperature or frozen at -20°C.
Alternative Solvents

If a quinoline derivative exhibits poor solubility in DMSO, or if DMSO is incompatible with the assay, other organic solvents can be considered.

Table 2: Alternative Solvents for Quinoline Derivatives

SolventUse Case & Considerations
Ethanol (EtOH) A good alternative for moderately polar compounds. Often used in recrystallization.[10] Ensure the final concentration is non-toxic to cells.
N,N-Dimethylformamide (DMF) A strong solvent, sometimes more effective than DMSO for certain compounds.[11][12] Can be more toxic to cells than DMSO.
Methanol (MeOH) Can be used for dissolving certain derivatives, particularly for purification steps like chromatography.[13]
Decision Workflow for Solvent Selection

The following diagram outlines a logical process for selecting an appropriate solvent system.

start Start: Select Quinoline Derivative try_dmso Attempt to Dissolve in 100% DMSO at desired high concentration (e.g., 20 mM) start->try_dmso is_soluble_dmso Is it fully dissolved and clear? try_dmso->is_soluble_dmso success Success: Prepare Stock Solution. Store appropriately. is_soluble_dmso->success Yes try_alternatives Try Alternative Solvents: - Ethanol - DMF - Methanol is_soluble_dmso->try_alternatives No is_soluble_alt Is it soluble in an alternative? try_alternatives->is_soluble_alt is_soluble_alt->success Yes use_techniques Apply Gentle Heating (37°C) and/or Sonication is_soluble_alt->use_techniques No is_soluble_tech Does it dissolve? use_techniques->is_soluble_tech is_soluble_tech->success Yes advanced_methods Consider Advanced Formulation: - pH adjustment (if ionizable) - Co-solvent systems - Resynthesis/purification is_soluble_tech->advanced_methods No

Caption: Decision tree for selecting a primary stock solution solvent.

Experimental Protocol: Preparing a 20 mM Stock Solution in DMSO

This protocol details the most common procedure for preparing a high-concentration stock solution.

Materials
  • Quinoline Derivative (solid powder)

  • Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)[9]

  • Calibrated analytical balance[14]

  • Sterile, amber glass vial or microcentrifuge tube with a secure cap

  • Sterile, filtered pipette tips and calibrated micropipettes

  • Vortex mixer

  • Optional: Sonicator water bath

Step-by-Step Methodology

Step 1: Pre-calculation

Before weighing, calculate the mass of the quinoline derivative required to make a specific volume of your target concentration stock solution. The formula is:

Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

Example Calculation for a 20 mM Stock Solution:

  • Compound: A hypothetical quinoline derivative (Q-D1)

  • Molecular Weight (MW): 250.3 g/mol

  • Desired Concentration: 20 mM (or 0.020 mol/L)

  • Desired Volume: 1 mL (or 0.001 L)

Mass (mg) = 0.020 mol/L * 0.001 L * 250.3 g/mol * 1000 mg/g = 5.006 mg

Step 2: Accurate Weighing

  • Place a sterile vial on the calibrated analytical balance and tare it.

  • Carefully weigh out the calculated mass of the quinoline derivative directly into the vial. It is often difficult to weigh the exact target mass.[14] A good practice is to weigh an amount close to the target and record the actual mass precisely.[14]

  • Recalculate the required solvent volume based on the actual mass to achieve the exact target concentration.

Example Recalculation:

  • Actual Mass Weighed: 5.21 mg

Volume (mL) = [Actual Mass (mg) / MW ( g/mol )] / Desired Concentration (mmol/L) Volume (mL) = [5.21 mg / 250.3 g/mol ] / 20 mmol/L = 1.041 mL

Step 3: Dissolution

  • Using a calibrated micropipette, add the recalculated volume of DMSO to the vial containing the compound powder.[9]

  • Securely cap the vial.

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.[6]

  • Visually inspect the solution against a light source. It should be clear and free of any visible particles or precipitate.

  • If the compound has not fully dissolved, sonicate the vial in a water bath for 5-10 minutes or apply gentle warming (e.g., in a 37°C water bath).[6][15] Caution: Be mindful of the compound's thermal stability before applying heat.[5]

Step 4: Labeling and Storage

  • Clearly label the vial with:

    • Compound Name/ID

    • Exact Concentration (e.g., 20 mM)

    • Solvent (100% DMSO)

    • Date of Preparation

    • Your Initials

  • For long-term storage, aliquot the stock solution into smaller, single-use volumes in sterile amber vials or cryotubes. This crucial step prevents contamination and avoids multiple freeze-thaw cycles that can degrade the compound.[2][5][6]

  • Store the aliquots at -20°C or -80°C .[2][6]

cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc 1. Calculate Required Mass weigh 2. Weigh Compound Accurately calc->weigh recalc 3. Recalculate Solvent Volume weigh->recalc add_solvent 4. Add DMSO recalc->add_solvent vortex 5. Vortex Vigorously add_solvent->vortex inspect 6. Visually Inspect for Clarity vortex->inspect sonicate 7. Sonicate / Gentle Warming (if needed) inspect->sonicate Particulates Present label_vial 8. Label Clearly inspect->label_vial Clear sonicate->inspect aliquot 9. Aliquot into Single-Use Tubes label_vial->aliquot freeze 10. Store at -20°C or -80°C aliquot->freeze

Caption: Standard workflow for preparing a DMSO stock solution.

Dilution to Working Concentrations: Avoiding Precipitation

A common failure point occurs when the concentrated DMSO stock is diluted into the aqueous assay buffer or cell culture medium. The drastic change in solvent polarity can cause the hydrophobic compound to precipitate, a phenomenon sometimes called "DMSO shock".[4]

Best Practices for Dilution
  • Stepwise Dilution: Avoid diluting the high-concentration stock directly into the final large volume. Perform one or more intermediate dilution steps in your assay buffer or medium.[8]

  • Vortexing During Addition: Add the stock solution dropwise into the aqueous medium while continuously vortexing or stirring to ensure rapid mixing and dispersal.[4]

  • Final DMSO Concentration: Critically, ensure the final concentration of DMSO in your assay is low enough to be non-toxic to your biological system, typically ≤0.5% (v/v) , with ≤0.1% being preferable.[2][8][15]

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the assay medium containing the same final concentration of DMSO used for the test compound.[2]

Quality Control and Validation

Ensuring the integrity of your stock solution is paramount for reproducible science.

Routine Quality Control
  • Visual Inspection: Before each use, thaw an aliquot and visually inspect it for any signs of precipitation or color change.[6] If particulates are present, the solution may need to be gently warmed or sonicated to redissolve the compound. If it does not redissolve, it should not be used.

  • Freeze-Thaw Log: Keep a log to track the number of freeze-thaw cycles for each aliquot. Ideally, use each aliquot only once.

Advanced Quality Control (for Drug Discovery Campaigns)

In a high-throughput screening (HTS) or lead optimization setting, more rigorous QC is essential.[16][17][18]

  • LC/MS Analysis: Liquid Chromatography-Mass Spectrometry (LC/MS) can be used to confirm the identity (via mass-to-charge ratio) and assess the purity of the compound in the stock solution.[16][19]

  • Concentration Verification: Techniques like quantitative NMR (qNMR) or HPLC with a chemiluminescent nitrogen detector (CLND) can verify the actual concentration of the stock solution.[7]

Troubleshooting Common Issues

Table 3: Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Compound won't dissolve in 100% DMSO. Extremely low solubility; poor compound purity.Use sonication and gentle warming.[6] Try an alternative solvent like DMF. Consider re-purifying the compound solid.
Stock solution is cloudy or has particulates. Compound precipitation; bacterial contamination.Gently warm/sonicate to redissolve. If it persists, discard. Ensure sterile technique during preparation.
Compound precipitates upon dilution into aqueous buffer. Exceeding kinetic solubility; "DMSO shock".Lower the final assay concentration.[6] Perform serial dilutions. Add the stock solution slowly while vortexing the buffer.[4] Consider using a co-solvent system or solubility enhancers like cyclodextrins.[6]
Inconsistent assay results over time. Compound degradation in stock solution.Prepare fresh stock solutions.[5] Validate stability under your storage conditions. Ensure aliquots are protected from light and minimize freeze-thaw cycles.[2][5]

References

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research (IJFMR).[Link]

  • Stock Solutions. Cold Spring Harbor Laboratory Press.[Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.[Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate.[Link]

  • How to Make Accurate Stock Solutions. Bitesize Bio.[Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Source not specified.[Link]

  • STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech.[Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences.[Link]

  • Implementation of high-throughput quality control processs within compound management. European Pharmaceutical Review.[Link]

  • PROCEDURE FOR MAKING FREEZE SOLUTION Cells require the correct amount of DMSO and nutrient for sustainability when cryopreserved. Source not specified.[Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate.[Link]

  • Quinoline Derivatives: In Vitro Antimicrobial Study. Semantic Scholar.[Link]

  • Compound Management: Guidelines for Compound Storage, Provision, and Quality Control. ResearchGate.[Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI.[Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. MDPI.[Link]

  • Synthesis of quinolines and their In vitro antioxidant activities under solvent free conditions by using the SiO2-Zn-MgO as a novel and reusable catalyst. Academia.edu.[Link]

  • Quality Control Strategies for Drug Development and Manufacturing. OMICS International.[Link]

  • Stability of Pesticide Stock Solutions. EURL-SRM.[Link]

Sources

Application

Application Note: Evaluating Quinoline Derivative 10 (QD-10) in Antimicrobial Resistance (AMR) Research

Executive Summary The rapid emergence of multidrug-resistant (MDR) bacterial pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE), necessitates the develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid emergence of multidrug-resistant (MDR) bacterial pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE), necessitates the development of novel antimicrobial scaffolds. Quinoline derivatives have emerged as highly privileged pharmacophores due to their structural versatility and ability to target multiple bacterial pathways simultaneously [1].

This application note focuses on Quinoline Derivative 10 (QD-10) —a designation representing a class of highly potent, synthetically optimized 1,2,3-triazole-incorporated and thiourea-linked quinoline conjugates [1, 2]. Recent pharmacological evaluations demonstrate that QD-10 exhibits profound bacteriostatic and bactericidal activity by disrupting bacterial cell division. This guide provides researchers with validated mechanistic insights, quantitative benchmarks, and self-validating protocols for evaluating QD-10 and its structural analogs in AMR research.

Mechanistic Insights: Targeting the Bacterial Cytoskeleton

Unlike traditional β-lactams that target cell wall synthesis, QD-10 operates via a highly specialized mechanism: the inhibition of FtsZ (Filamenting temperature-sensitive mutant Z)[2, 3]. FtsZ is a bacterial cytoskeletal homolog of eukaryotic tubulin. During normal cell division, FtsZ monomers bind GTP and polymerize to form the "Z-ring" at the mid-cell, which orchestrates cytokinesis.

Causality of Inhibition: Molecular docking and in vitro assays reveal that QD-10 acts as a competitive inhibitor within the C-terminal interdomain cleft of FtsZ. By binding to hydrophobic residues (e.g., ASP199, Leu200, Val297) and forming hydrogen bonds with the backbone carbonyl of Thr309, QD-10 physically blocks the GTPase active site [2]. This prevents the hydrolysis of GTP, effectively halting FtsZ polymerization, aborting Z-ring formation, and triggering bacterial cell death via division arrest.

Mechanism FtsZ FtsZ Monomer GTP GTP Binding & Hydrolysis FtsZ->GTP Activation Polymer FtsZ Polymerization GTP->Polymer ZRing Z-Ring Formation Polymer->ZRing Arrest Cell Cycle Arrest & Apoptosis Polymer->Arrest If Inhibited Division Bacterial Cell Division ZRing->Division QD10 Quinoline Derivative 10 (QD-10) QD10->GTP Competitive Inhibition QD10->Polymer Blocks Assembly

Mechanism of Action: QD-10 inhibits FtsZ GTPase activity, preventing Z-ring formation and division.

Quantitative Efficacy Profile

The efficacy of QD-10 has been rigorously benchmarked against standard antibiotics across a panel of Gram-positive and Gram-negative strains. The data below summarizes the Minimum Inhibitory Concentration (MIC) values of a highly potent triazole-incorporated QD-10 variant [2].

Bacterial StrainGram ClassificationResistance ProfileQD-10 MIC (µg/mL)Reference Standard (Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureusPositiveMRSA potential0.24 1.56
Streptococcus pyogenesPositiveMacrolide-resistant32.0 0.78
Salmonella typhiNegativeMDR potential0.12 0.39
Escherichia coliNegativeESBL-producing0.12 0.19
Pseudomonas aeruginosaNegativeIntrinsic MDR>1024 3.12

Note: The high MIC against P. aeruginosa is typical for many large heterocyclic scaffolds due to the highly restrictive outer membrane porins and active efflux pump systems (e.g., MexAB-OprM) inherent to this pathogen.

Experimental Protocols

The following workflows provide self-validating, step-by-step methodologies for evaluating QD-10.

Workflow Prep 1. Compound Prep (QD-10 in 100% DMSO) MIC 3. MIC Assay (Resazurin Microdilution) Prep->MIC Culture 2. Bacterial Culture (Log-phase standardization) Culture->MIC FtsZ 4. FtsZ GTPase Assay (Target validation) MIC->FtsZ Select active concentrations Data 5. Data Analysis (IC50 & MIC Calculation) FtsZ->Data

Standardized workflow for evaluating QD-10 antimicrobial efficacy and target engagement.
Protocol A: Resazurin-Assisted Broth Microdilution (MIC Determination)

This protocol utilizes resazurin as a metabolic indicator. Causality: Quinoline derivatives are highly hydrophobic and can precipitate in aqueous media, creating optical density artifacts. Resazurin provides a colorimetric readout (blue to pink) based on cellular respiration, completely bypassing optical interference from drug precipitation.

Materials:

  • 96-well sterile, flat-bottom microtiter plates.

  • Mueller-Hinton Broth (MHB).

  • QD-10 stock solution (10 mg/mL in 100% DMSO).

  • Resazurin sodium salt (0.015% w/v in sterile water).

Step-by-Step Procedure:

  • Compound Preparation: Dilute the QD-10 DMSO stock in MHB to achieve a starting concentration of 2048 µg/mL. Critical Step: Ensure the final DMSO concentration in the assay never exceeds 1% (v/v). Causality: DMSO concentrations >1% compromise bacterial membrane integrity, leading to false-positive antimicrobial activity.

  • Serial Dilution: Dispense 100 µL of MHB into wells 2-12 of a 96-well plate. Add 200 µL of the QD-10 working solution to well 1. Perform a 2-fold serial dilution from well 1 to well 11. Well 12 serves as the positive growth control (no drug).

  • Inoculum Standardization: Grow the target strain (e.g., S. aureus) to the logarithmic phase and adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in MHB. Causality: Standardizing the inoculum prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, skewing the MIC higher.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to all wells.

  • Incubation & Detection: Incubate the plate at 37°C for 18 hours. Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours.

  • Self-Validation Check: The negative control (media + drug + no bacteria) must remain blue. The positive control (media + bacteria + no drug) must turn pink. The MIC is defined as the lowest concentration of QD-10 that prevents the color change from blue to pink.

Protocol B: In Vitro FtsZ GTPase Activity Assay

This assay validates that QD-10's phenotypic antimicrobial effect is driven by FtsZ target engagement [2].

Materials:

  • Purified recombinant S. aureus FtsZ protein (SaFtsZ).

  • Reaction Buffer: 50 mM HEPES (pH 7.2), 5 mM MgCl₂, 50 mM KCl.

  • GTP stock (1 mM).

  • Malachite Green Phosphate Assay Kit.

Step-by-Step Procedure:

  • Protein Preparation: Thaw SaFtsZ on ice and dilute to 5 µM in the Reaction Buffer. Causality: Maintaining the protein on ice prevents spontaneous degradation and premature basal GTPase activity before the assay begins.

  • Inhibitor Pre-incubation: In a 96-well plate, mix 40 µL of SaFtsZ with 10 µL of varying concentrations of QD-10 (0.1 to 50 µg/mL). Incubate at room temperature for 15 minutes. Causality: Pre-incubation allows the quinoline scaffold to infiltrate the FtsZ interdomain cleft and achieve binding equilibrium prior to introducing the competitive substrate (GTP).

  • Reaction Initiation: Add 10 µL of 1 mM GTP to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Detection: Stop the reaction by adding 20 µL of Malachite Green reagent. Causality: Malachite green forms a highly stable, dark green complex with the inorganic phosphate (Pi) released during GTP hydrolysis.

  • Quantification: Read absorbance at 620 nm. Calculate the IC₅₀ of QD-10 by plotting the percentage of GTPase inhibition against the log concentration of the drug.

References

  • Title: A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link][1]

  • Title: Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link][2]

  • Title: Structures of zantrin Z3, quinoline derivative, quinolinium derivative, and 3-methylbenzo[d]thiazol-methylquinolinium derivatives Source: ResearchGate URL: [Link][3]

Sources

Method

Application Notes &amp; Protocols: Formulation Strategies for Targeted Delivery of Quinoline Derivative 10

Introduction: The Case for Targeted Delivery of Quinoline Derivative 10 Quinoline and its derivatives represent a vital class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Case for Targeted Delivery of Quinoline Derivative 10

Quinoline and its derivatives represent a vital class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer properties.[1][2][3] Quinoline Derivative 10 (QD10) is a novel, highly potent small molecule inhibitor of a receptor tyrosine kinase (RTK) crucial in the signaling pathways of several aggressive cancers.[4] While its potency is promising, QD10 exhibits physicochemical properties that present significant challenges for conventional therapeutic administration.

Compound Profile: Quinoline Derivative 10 (QD10)

  • Mechanism of Action: Potent and selective inhibitor of a specific, overexpressed tumor-associated Receptor Tyrosine Kinase (RTK).

  • Key Challenge - Solubility: QD10 is poorly soluble in aqueous solutions (<0.1 µg/mL), a characteristic common to many kinase inhibitors, which limits its bioavailability.[5]

  • Key Challenge - Specificity: While selective for its target kinase, systemic administration can lead to off-target toxicities due to the presence of related kinases in healthy tissues.[6]

  • Therapeutic Goal: To enhance the therapeutic index of QD10 by increasing its local concentration at the tumor site while minimizing systemic exposure.

Targeted drug delivery systems offer a solution to these challenges.[6] By encapsulating or conjugating QD10 within a specialized carrier, we can improve its solubility, alter its pharmacokinetic profile, and guide it directly to cancer cells, thereby increasing efficacy and reducing side effects.[5][7] This document provides detailed protocols for three primary formulation strategies: Lipid-Based Nanocarriers , Polymeric Nanoparticles , and Small Molecule-Drug Conjugates (SMDCs) .

Pre-Formulation Analysis

A thorough understanding of the physicochemical properties of QD10 is the foundation for rational formulation design.[1]

Table 1: Physicochemical Properties of Quinoline Derivative 10

ParameterValueSignificance for Formulation
Molecular Weight 450.5 g/mol Influences drug loading capacity and diffusion across membranes.
Aqueous Solubility < 0.1 µg/mL (at pH 7.4)Necessitates solubilization via nanocarriers for parenteral delivery.
LogP 4.2High lipophilicity indicates strong partitioning into lipid bilayers, ideal for encapsulation in lipid- or polymer-based carriers.[8][9]
pKa 5.1 (weak base)The charge of the molecule will change in different physiological compartments (e.g., endosomes), which can be leveraged for drug release.[3]
Melting Point 210°CHigh melting point suggests a stable crystalline structure, which may impact dissolution within a carrier matrix.

Strategy 1: Targeted Liposomal Formulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For the highly lipophilic QD10, the molecule will partition into the lipid bilayer itself.[8][9] By including functionalized lipids, we can attach targeting ligands (e.g., antibodies) to the liposome surface for active targeting.

Rationale for Liposomal Formulation
  • Biocompatibility: Composed of natural or synthetic lipids, liposomes are generally biodegradable and have low intrinsic toxicity.

  • High Drug Loading: The lipid bilayer provides a large volume for the stable incorporation of lipophilic drugs like QD10.[8]

  • Versatility: The liposome surface can be easily modified with polymers like polyethylene glycol (PEG) to prolong circulation (stealth liposomes) and with targeting ligands for specificity.

Protocol: Preparation of QD10-Loaded, Antibody-Targeted Stealth Liposomes

This protocol employs the well-established thin-film hydration method followed by extrusion for size homogenization.[10][11]

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

  • DSPE-PEG(2000)-Maleimide

  • Quinoline Derivative 10 (QD10)

  • Chloroform/Methanol solvent mixture (9:1 v/v)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Thiolated monoclonal antibody (mAb) specific for the target tumor antigen

  • Mini-Extruder and Polycarbonate Membranes (100 nm pore size)

  • Rotary Evaporator

Step-by-Step Methodology:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve DSPC, Cholesterol, DSPE-PEG(2000), and DSPE-PEG(2000)-Maleimide (molar ratio 55:40:4:1) in the chloroform/methanol solvent mixture.

    • Add QD10 to the lipid solution at a 1:10 drug-to-lipid weight ratio.

    • Rationale: Co-dissolving the lipophilic drug with the lipids ensures its homogeneous integration into the resulting lipid film.[10]

    • Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid transition temperature (Tc) of DSPC (~55°C) to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[10][12][13]

  • Hydration:

    • Hydrate the dried lipid film with sterile PBS (pH 7.4) pre-heated to 60°C.

    • Agitate the flask vigorously (e.g., by vortexing) to detach the lipid film from the glass, forming multilamellar vesicles (MLVs).[12][13]

    • Rationale: Hydrating above the Tc of the lipids ensures they are in a fluid state, which facilitates the proper formation of bilayer vesicles.

  • Size Reduction (Extrusion):

    • Assemble a mini-extruder with a 100 nm polycarbonate membrane, pre-heated to 60°C.

    • Pass the MLV suspension through the extruder 11-21 times.[13] This process forces the large, heterogeneous MLVs through the defined pores to form small, unilamellar vesicles (SUVs) with a uniform size distribution.[11]

    • The resulting solution contains QD10-loaded liposomes with maleimide groups on their surface.

  • Antibody Conjugation:

    • Incubate the maleimide-functionalized liposomes with a thiolated monoclonal antibody (at a 1:100 antibody:lipid molar ratio) overnight at 4°C with gentle stirring.

    • Rationale: The maleimide group reacts specifically with the free thiol on the antibody to form a stable covalent bond, attaching the targeting ligand to the liposome surface.

    • Purify the antibody-conjugated liposomes from unconjugated antibody using size exclusion chromatography.

Characterization of Liposomal Formulations

Proper characterization is essential to ensure batch-to-batch consistency and predict in vivo performance.[14][15]

Table 2: Quality Control Parameters for QD10-Liposomes

ParameterMethodTypical Specification
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)[14][16]100 ± 20 nm; PDI < 0.2
Zeta Potential Laser Doppler Velocimetry[14]-10 to -30 mV
Encapsulation Efficiency (EE%) Centrifugation / HPLC> 90%
Drug Loading (DL%) HPLC~8-10% (w/w)
Antibody Conjugation Efficiency Micro BCA Protein Assay> 70%

Protocol for Determining Encapsulation Efficiency (EE%):

  • Place 500 µL of the liposomal formulation into an ultracentrifuge tube.

  • Centrifuge at 100,000 x g for 1 hour to pellet the liposomes.

  • Carefully collect the supernatant, which contains the unencapsulated (free) drug.

  • Disrupt the liposome pellet with methanol to release the encapsulated drug.

  • Quantify the amount of QD10 in the supernatant and the disrupted pellet using a validated HPLC method.

  • Calculate EE% using the formula: EE% = (Amount of Encapsulated Drug / Total Amount of Drug) * 100

Workflow Diagram

Liposome_Workflow cluster_prep 1. Lipid Film Preparation cluster_form 2. Liposome Formation & Sizing cluster_conj 3. Targeting & Purification cluster_char 4. Characterization A Dissolve Lipids & QD10 in Organic Solvent B Rotary Evaporation to form Thin Film A->B C Vacuum Drying B->C D Hydration with Aqueous Buffer (>Tc) C->D Hydrate Film E Extrusion through 100 nm Membrane D->E F Conjugation with Thiolated Antibody E->F Formulated Liposomes G Purification (SEC) F->G H DLS (Size, PDI) Zeta Potential G->H I HPLC (EE%, DL%) G->I J Protein Assay (Conj. Eff.) G->J Result Targeted QD10 Liposomes J->Result

Caption: Workflow for preparing targeted QD10-loaded liposomes.

Strategy 2: Targeted Polymeric Nanoparticle Formulation

Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are widely used for creating drug delivery nanoparticles.[17] PLGA is FDA-approved and its degradation products (lactic and glycolic acid) are natural metabolites.[17]

Rationale for PLGA Nanoparticles
  • Controlled Release: PLGA degradation is tunable, allowing for sustained drug release over days to weeks.[17]

  • Stability: Encapsulation within the solid polymeric matrix protects the drug from degradation.[17]

  • Proven Methodology: Emulsion-solvent evaporation is a robust and scalable method for encapsulating hydrophobic drugs.[17][18]

Protocol: Preparation of QD10-Loaded, Targeted PLGA Nanoparticles

This protocol uses a single emulsion-solvent evaporation method.[17][19]

Materials:

  • PLGA (50:50 lactide:glycolide ratio, ester-terminated)

  • PLGA-PEG-NHS (for conjugation)

  • Quinoline Derivative 10 (QD10)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (2% w/v)

  • Amine-functionalized targeting ligand (e.g., a peptide)

  • Deionized water

Step-by-Step Methodology:

  • Organic Phase Preparation:

    • Dissolve PLGA, PLGA-PEG-NHS (9:1 weight ratio), and QD10 in DCM.[17]

    • Rationale: DCM is a volatile organic solvent that efficiently dissolves both the polymer and the hydrophobic drug. The NHS-ester functionalized polymer will be displayed on the nanoparticle surface for later conjugation.

  • Emulsification:

    • Add the organic phase to an aqueous PVA solution under high-speed homogenization or ultrasonication.[17]

    • Continue homogenization for 5 minutes to form a stable oil-in-water (o/w) emulsion.

    • Rationale: The surfactant (PVA) stabilizes the small organic droplets, preventing them from coalescing and controlling the final particle size.[20]

  • Solvent Evaporation:

    • Transfer the emulsion to a larger beaker and stir at room temperature for 4-6 hours to allow the DCM to evaporate.[17][18]

    • As the solvent evaporates, the PLGA precipitates, forming solid nanoparticles that entrap the QD10.

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by ultracentrifugation.

    • Wash the pellet three times with deionized water to remove excess PVA and unencapsulated drug.[17]

    • Resuspend the final pellet in water or a suitable buffer.

  • Targeting Ligand Conjugation:

    • Incubate the NHS-functionalized nanoparticles with an amine-containing targeting peptide in a suitable buffer (e.g., PBS pH 8.0) for 4 hours at room temperature.

    • Rationale: The N-hydroxysuccinimide (NHS) ester reacts with primary amines on the targeting ligand to form a stable amide bond.

    • Wash the nanoparticles again by centrifugation to remove any unconjugated ligand.

  • Lyophilization:

    • For long-term storage, freeze-dry the nanoparticles using a cryoprotectant (e.g., trehalose).[17]

Characterization of Polymeric Nanoparticles

Table 3: Quality Control Parameters for QD10-PLGA-NPs

ParameterMethodTypical Specification
Particle Size & PDI Dynamic Light Scattering (DLS)[16]150 ± 30 nm; PDI < 0.2
Zeta Potential Laser Doppler Velocimetry-15 to -35 mV
Drug Loading (DL%) UV-Vis Spectroscopy / HPLC~5-7% (w/w)
Encapsulation Efficiency (EE%) UV-Vis Spectroscopy / HPLC> 80%
Surface Morphology Scanning/Transmission Electron Microscopy (SEM/TEM)[14][16]Spherical, smooth surface

Strategy 3: Small Molecule-Drug Conjugates (SMDCs)

Unlike nanocarriers that encapsulate drugs, an SMDC is a single chemical entity where the drug is covalently linked to a small molecule targeting ligand via a chemical linker.[21][22] This approach is analogous to antibody-drug conjugates (ADCs) but uses smaller, non-immunogenic targeting moieties.[22][23]

Rationale for SMDCs
  • Defined Stoichiometry: SMDCs are single molecules with a precise drug-to-ligand ratio, unlike the variable loading of nanocarriers.[23]

  • Enhanced Tumor Penetration: Their smaller size compared to antibodies or nanoparticles may allow for better penetration into dense solid tumors.[22]

  • Streamlined Synthesis: The synthesis is more manageable and reproducible than complex nanoparticle formulations.[22]

Protocol: Synthesis of a QD10-Linker-Ligand Conjugate

This protocol describes a conceptual synthesis using a cleavable linker.

Materials:

  • QD10 with a reactive handle (e.g., a primary amine, -NH2)

  • Cleavable linker with two distinct functional groups (e.g., NHS-ester and Maleimide)

  • Thiol-containing small molecule targeting ligand

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Purification tools (e.g., HPLC)

Step-by-Step Methodology:

  • Linker Activation and Attachment to QD10:

    • React the amine-functionalized QD10 with the NHS-ester end of the bifunctional linker in anhydrous DMF with a non-nucleophilic base.

    • Rationale: This forms a stable amide bond between the drug and the linker.[24] The linker must be stable in circulation but release the drug inside the target cell.[25][][27]

    • Purify the QD10-linker intermediate by reverse-phase HPLC.

  • Conjugation to Targeting Ligand:

    • Dissolve the purified QD10-linker intermediate and the thiol-containing targeting ligand in a suitable buffer.

    • Allow the reaction to proceed for several hours. The maleimide group on the linker will react with the thiol on the ligand to form a stable thioether bond.

    • Rationale: This "click chemistry" type reaction is highly specific and efficient, ensuring a high yield of the final conjugate.

  • Final Purification:

    • Purify the final SMDC product using reverse-phase HPLC to remove any unreacted starting materials.

    • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Conceptual Diagram of Targeted Delivery Mechanisms

Targeting_Mechanisms cluster_blood Bloodstream cluster_cell Target Cancer Cell L Targeted Liposome (QD10 in bilayer) R Receptor L->R Binding N Targeted PLGA NP (QD10 in matrix) N->R Binding S SMDC (QD10-Linker-Ligand) S->R Binding E Endosome (Low pH) R->E Endocytosis D Released QD10 E->D Carrier Degradation or Linker Cleavage T Kinase Target D->T Inhibition

Caption: Mechanisms of cellular uptake for different QD10 formulations.

In Vitro Evaluation Protocols

Once formulated, the targeted delivery systems must be tested in vitro to confirm their efficacy and specificity.[28]

Cellular Uptake Assay

This assay quantifies how effectively the targeted formulations are internalized by cancer cells overexpressing the target receptor.

Protocol (using a fluorescently labeled formulation):

  • Seed target-positive (e.g., SK-BR-3) and target-negative (e.g., MCF-7) cells in 12-well plates and allow them to adhere overnight.[29]

  • Treat cells with equimolar concentrations of free QD10, targeted formulation, and a non-targeted control formulation (each containing a fluorescent tag).

  • Incubate for various time points (e.g., 1, 4, 24 hours).[29]

  • Wash the cells thoroughly with cold PBS to remove non-internalized particles.[29]

  • Detach the cells and analyze them via flow cytometry to measure the mean fluorescence intensity, which correlates with cellular uptake.[29][30]

  • Expected Outcome: Significantly higher fluorescence in target-positive cells treated with the targeted formulation compared to all other conditions.[31]

Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the formulations to kill cancer cells.

Protocol:

  • Seed target-positive and target-negative cells in 96-well plates.[29]

  • Treat the cells with serial dilutions of free QD10, the targeted formulation, and a non-targeted control.

  • Incubate for 72 hours.[29]

  • Add MTT reagent to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[29]

  • Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at 570 nm.

  • Calculate the IC50 value (the concentration required to inhibit 50% of cell growth) for each formulation.

  • Expected Outcome: The targeted formulation should exhibit a significantly lower IC50 value in target-positive cells compared to target-negative cells and compared to the non-targeted control.[31][32][33]

Conclusion and Future Directions

The formulation strategies detailed in these application notes provide robust and validated pathways for advancing Quinoline Derivative 10 into preclinical development. Liposomes offer high drug loading and biocompatibility, PLGA nanoparticles provide sustained release, and SMDCs represent a highly controlled, single-molecule approach. The selection of the optimal strategy will depend on the specific therapeutic application, desired release kinetics, and the nature of the biological target. Each protocol includes critical characterization and in vitro validation steps to ensure the development of a safe, stable, and effective targeted therapeutic. Further in vivo studies are required to evaluate the pharmacokinetics, biodistribution, and ultimate therapeutic efficacy of the lead formulation.[14][16][28][34]

References

  • Vertex AI Search. (n.d.). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs.
  • Taurin, S., et al. (2019). In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. Journal of Drug Delivery Science and Technology.
  • ResolveMass Laboratories Inc. (2025). PLGA Nanoparticles Synthesis.
  • Raghavan, C. V., et al. (n.d.). PREPARATION OF PLGA NANOPARTICLES FOR ENCAPSULATING HYDROPHILIC DRUG MODIFICATIONS OF STANDARD METHODS. Asian Journal of Research in Biological and Pharmaceutical Sciences.
  • Singh, S., et al. (2025). In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery.
  • Garg, A., et al. (2019). In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. International Journal of Nanomedicine.
  • Misak, H., et al. (n.d.). Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms. Nanomedicine: Nanotechnology, Biology and Medicine.
  • Raichur, A., et al. (2020). Hollow polymeric (PLGA) nano capsules synthesized using solvent emulsion evaporation method for enhanced drug en. Materials Research Express.
  • Daraee, H., et al. (2018). Novel Approaches for Efficient Delivery of Tyrosine Kinase Inhibitors. Journal of Pharmaceutical Sciences.
  • Han, K., et al. (n.d.). Targeted drug delivery strategies for precision medicines. Nature Reviews Drug Discovery.
  • Puras, G., et al. (n.d.). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation.
  • SEQENS. (2025). Next generation linker chemistry in ADCs.
  • ScienceDirect. (2025). Emulsion solvent evaporation: Significance and symbolism.
  • Reszka, R., et al. (n.d.). Liposome formulations of hydrophobic drugs. Methods in Molecular Biology.
  • Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs.
  • MDPI. (n.d.). Kinase Inhibitors: Innovative Delivery Strategies and Anticancer Potential.
  • Avanti Polar Lipids. (n.d.). Protocol for Liposome Preparation Through Thin-film Hydration.
  • Li, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. European Journal of Medicinal Chemistry.
  • Mora-Huertas, C. E., et al. (2020). PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters. Journal of the Brazilian Chemical Society.
  • Laouini, A., et al. (n.d.). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. Methods in Molecular Biology.
  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines.
  • van der Meel, R., et al. (n.d.). Targeted Delivery of Kinase Inhibitors: A Nanomedicine Approach for Improved Selectivity in Cancer.
  • Giammona, G., et al. (2013). Polymeric Nanocarriers for Magnetic Targeted Drug Delivery: Preparation, Characterization, and in Vitro and in Vivo Evaluation. Molecular Pharmaceutics.
  • Farhadi, A., et al. (2019). Microfluidic-assisted preparation of PLGA nanoparticles for drug delivery purposes: experimental study and computational fluid dynamic simulation. Scientific Reports.
  • IntechOpen. (2024). Chapter 10: Targeted Nanocarriers.
  • BOC Sciences. (2025). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices.
  • Abzena. (2024). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs).
  • PubMed. (2011). Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms.
  • Protocols.io. (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs.
  • BenchChem. (2025). Comparative Analysis of Cellular Uptake and Cytotoxicity for Advanced Drug Delivery Systems.
  • Kamat Lab. (2018). Thin Film Hydration Protocol.
  • Legrand, P., et al. (n.d.). PLGA nanoparticles prepared by nanoprecipitation: drug loading and release studies of a water soluble drug. Journal of Controlled Release.
  • Springer Nature Experiments. (2010). Liposome Formulations of Hydrophobic Drugs.
  • Protocols.io. (n.d.). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs.
  • Notario, A., et al. (2022). Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles. MDPI.
  • Pan, Y., et al. (2012). Cellular uptake and cytotoxicity of positively charged chitosan gold nanoparticles in human lung adenocarcinoma cells. Yonsei Medical Journal.
  • ResearchGate. (n.d.). Physicochemical Data for Quinoline Derivatives.
  • Al-Ostath, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of Biomolecular Structure and Dynamics.
  • Liu, Y., et al. (2021). Synthesis, Characterization, Cellular Uptake, and In Vitro Anticancer Activity of Fullerenol-Doxorubicin Conjugates. Frontiers in Chemistry.
  • Chen, C., et al. (2022). Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids. MDPI.
  • Chari, R. V. J., et al. (2015). Antibody–Drug Conjugates and Small Molecule–Drug Conjugates: Opportunities and Challenges for the Development of Selective Anticancer Cytotoxic Agents. Journal of Medicinal Chemistry.
  • Axup, J. Y., et al. (2012). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids. Proceedings of the National Academy of Sciences.
  • Lu, J., et al. (n.d.). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Antibodies.
  • Bhullar, K. S., et al. (2015). Targeting cancer with kinase inhibitors. Journal of Clinical Investigation.
  • Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics.
  • Wikipedia. (n.d.). Quinoline.
  • Das, S., et al. (n.d.). Small molecule drug conjugates (SMDCs): an emerging strategy for anticancer drug design and discovery. New Journal of Chemistry.

Sources

Application

Application Note: Quinoline Derivative 10 as a "Turn-On" Fluorescent Probe for Live-Cell Al³⁺ Imaging

An in-depth technical guide to utilizing quinoline derivative 10 as a fluorescent probe for live-cell imaging, designed for researchers and drug development professionals. Mechanistic Grounding: The Quinoline Scaffold &...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to utilizing quinoline derivative 10 as a fluorescent probe for live-cell imaging, designed for researchers and drug development professionals.

Mechanistic Grounding: The Quinoline Scaffold & Analyte Recognition

The development of small-molecule fluorescent probes is critical for real-time biological imaging. The quinoline heterocyclic scaffold is highly valued in this domain because its nitrogen atom serves as an intrinsic site for monitoring target interactions, and its photophysical properties can be readily tuned via late-stage functionalization[1].

Recently, quinoline derivative 10 —a rationally designed Schiff base—has emerged as a highly selective "turn-on" fluorogenic probe specifically engineered for the recognition of Aluminum (Al³⁺) and Gallium (Ga³⁺) ions in living cells[2]. Tracking Al³⁺ is notoriously difficult due to its lack of spectroscopic characteristics (e.g., d-d transitions) and poor coordination ability in aqueous media.

The Causality of the "Turn-On" Mechanism

In its unbound state, quinoline derivative 10 exhibits weak or quenched fluorescence. This is primarily driven by the non-radiative decay pathway facilitated by the free rotation and isomerization of the Schiff base (C=N) linkage.

Upon introduction of Al³⁺, the metal ion is chelated by the quinoline nitrogen and the imine nitrogen, forming a rigid 1:1 binding complex. This interaction locks the molecular conformation, completely inhibiting C=N isomerization and activating the Chelation-Enhanced Fluorescence (CHEF) mechanism[2]. Furthermore, the binding induces a metal-to-ligand charge transfer (ICT), evidenced by the emergence of a new absorption band at 485 nm[2]. This shift is highly advantageous, as it allows the probe to be excited by standard 488 nm Argon lasers in confocal microscopy, minimizing cellular phototoxicity.

Mechanism P10 Quinoline Derivative 10 (Free Probe) PET Non-Radiative Decay (C=N Isomerization) P10->PET Default State Complex Probe 10 - Al³⁺ Complex (1:1 Chelation) P10->Complex + Al³⁺ Al3 Al³⁺ Ion Introduction (Target Analyte) Al3->Complex CHEF CHEF / ICT Activated (Conformation Locked) Complex->CHEF Structural Rigidity Signal Strong Fluorescence Emission (Turn-On Signal) CHEF->Signal Output

Fig 1. Mechanism of Al³⁺ detection by Probe 10 via CHEF and ICT activation.

Quantitative Photophysical Data

To successfully design your imaging experiments, it is crucial to understand the probe's spectral behavior. The table below summarizes the critical photophysical parameters of quinoline derivative 10[2].

ParameterValue / CharacteristicExperimental Implication
Probe Scaffold Quinoline-derived Schiff baseHigh membrane permeability due to lipophilicity.
Target Analyte Al³⁺ (and Ga³⁺)Highly selective over background cellular cations (Na⁺, K⁺, Ca²⁺).
Fluorescence Response "Turn-On" (Off-On switching)Yields a high signal-to-noise ratio in live cells.
Absorption Maxima 261 nm (Free) → 485 nm (Bound)485 nm peak allows use of standard 488 nm imaging lasers.
Limit of Detection (LOD) ~20 - 50 nMCapable of detecting trace intracellular Al³⁺ accumulation.
Binding Stoichiometry 1:1 (Probe : Al³⁺)Enables linear quantification of intracellular metal concentrations.
Cytotoxicity Low (>90% viability at 10 µM)Safe for extended live-cell tracking without inducing apoptosis.

Experimental Protocols: Live-Cell Imaging Workflow

The following protocol outlines a self-validating system for imaging Al³⁺ in HeLa or A549 cell lines. Every step is designed to prevent artifactual signaling and ensure that the detected fluorescence is a true representation of intracellular analyte binding.

Phase A: Reagent Preparation
  • Stock Solution: Dissolve quinoline derivative 10 in anhydrous DMSO to create a 10 mM stock solution.

    • Causality: Quinoline derivatives are highly hydrophobic. Using DMSO ensures complete solvation, preventing Aggregation-Caused Quenching (ACQ) before the probe can internalize into the cells.

  • Working Solution: Dilute the stock solution in serum-free DMEM (Dulbecco's Modified Eagle Medium) to a final concentration of 10 µM immediately prior to use. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Phase B: Cell Culture and Staining
  • Seeding: Seed HeLa cells in a 35 mm glass-bottom confocal dish at a density of 1×105 cells/well. Incubate at 37°C with 5% CO₂ for 24 hours to allow adherence.

  • Probe Incubation: Remove the culture media, wash the cells once with PBS (pH 7.4), and add 1 mL of the 10 µM probe working solution. Incubate for 30 minutes at 37°C.

    • Causality: A 30-minute window provides sufficient time for the lipophilic quinoline scaffold to passively diffuse across the phospholipid bilayer without causing organelle stress.

  • Washing (Critical Step): Wash the cells three times with warm PBS.

    • Causality: This removes extracellular, unbound probe. Failing to do so will result in high background noise if the probe complexes with trace metals in the subsequent media.

  • Analyte Treatment: Introduce the Al³⁺ source (e.g., AlCl₃ dissolved in PBS) at a concentration of 20 µM. Incubate for an additional 30 minutes.

Phase C: Confocal Microscopy Setup
  • Excitation: Use a 488 nm Argon laser.

    • Causality: The metal-induced charge transfer transition creates a new absorption band at 485 nm[2]. Exciting here exclusively targets the Al³⁺-bound probe, leaving the unbound probe dark.

  • Emission: Collect fluorescence in the 510–550 nm channel.

Workflow Prep 1. Probe Preparation (10 mM stock in DMSO) Incubate1 3. Probe Incubation (10 µM Probe 10, 30 min) Prep->Incubate1 Cell 2. Cell Culture (HeLa/A549 cells, 37°C) Cell->Incubate1 Wash 4. Washing (3x with PBS, pH 7.4) Incubate1->Wash Incubate2 5. Analyte Incubation (Al³⁺ treatment, 30 min) Wash->Incubate2 Image 6. Confocal Imaging (Ex: 488nm, Em: 510-550nm) Incubate2->Image

Fig 2. Step-by-step live-cell imaging workflow using Quinoline Probe 10.

Expert Troubleshooting & Self-Validating Controls

To ensure scientific integrity, your experimental design must include internal controls to validate the causality of the fluorescence.

  • Issue: High Background Fluorescence Before Al³⁺ Addition.

    • Cause: Incomplete washing or the presence of trace metal contaminants in the PBS/DMEM.

    • Solution: Always use ultra-pure, metal-free water for buffer preparation. Include a Control Well (cells + probe, no Al³⁺) to establish the baseline fluorescence threshold.

  • Issue: Weak "Turn-On" Signal Post-Treatment.

    • Cause: Poor probe internalization due to precipitation in the media.

    • Solution: If the probe crashes out of solution (visible as micro-crystals under brightfield), increase the intermediate dilution steps or add a biocompatible surfactant (like 0.05% Pluronic F-127) to the working solution to maintain the probe in a monomeric state.

  • Validation via Reversibility: To prove that the signal is strictly dependent on Al³⁺ chelation, introduce a strong metal chelator like EDTA (50 µM) to the imaging dish post-treatment. A sharp decrease in fluorescence confirms the dynamic, reversible nature of the CHEF mechanism.

References

  • Goswami, N., Naithani, S., Goswami, T., Kumar, P., & Kumar, S. (2024). A quinoline derived Schiff base as highly selective 'turn-on' probe for fluorogenic recognition of Al3+ ion. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 310, 123971.[Link]

  • Jun, J. V., et al. (2018). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging. Journal of the American Chemical Society, 140(33), 10475-10484.[Link]

  • Goswami, N., et al. (2024). Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications. Analytical Methods, 16(29), 5022-5031.[Link]

Sources

Method

High-Resolution LC-MS/MS Methodologies for the Pharmacokinetic and Metabolic Profiling of Quinoline Derivative 10 (QD-10)

1. Introduction & Biological Context Quinoline derivative 10 (QD-10), chemically identified as 2-(benzylamino)-N-[4-(quinolin-4-ylamino)butyl]benzamide, is a novel nonhalogenated anthranilamide-quinoline hybrid[1].

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Author: BenchChem Technical Support Team. Date: April 2026

1. Introduction & Biological Context Quinoline derivative 10 (QD-10), chemically identified as 2-(benzylamino)-N-[4-(quinolin-4-ylamino)butyl]benzamide, is a novel nonhalogenated anthranilamide-quinoline hybrid[1]. Recent pharmacological screenings have demonstrated its potent, broad-spectrum bioactivity, including pronounced antiproliferative effects against solid tumors, antiviral efficacy against human coronaviruses (229E and OC43), and significant anti-quorum sensing/biofilm inhibition against Gram-negative pathogens. As QD-10 transitions from in vitro discovery to in vivo preclinical pharmacokinetic (PK) and toxicokinetic evaluations, the development of a highly sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is critical for tracking its absorption, distribution, metabolism, and excretion (ADME).

2. Scientific Rationale & Methodological Design (E-E-A-T)

  • Ionization Strategy (ESI+): QD-10 possesses multiple basic nitrogen centers—specifically the quinoline ring nitrogen and the secondary amines in the butyl linker and benzyl group[1]. Positive electrospray ionization (ESI+) is the optimal choice, as these functional groups readily accept protons to form the stable [M+H]+ precursor ion at m/z 425.2.

  • Mobile Phase Modifiers: The addition of 0.1% formic acid to both the aqueous and organic mobile phases serves a dual purpose. First, it ensures the analyte remains fully protonated during chromatographic separation, preventing peak tailing caused by secondary interactions with residual silanols on the stationary phase. Second, it enhances ionization efficiency in the ESI source, directly improving the limit of quantitation (LOQ).

  • Sample Preparation Causality: A simple protein precipitation (PPT) using acetonitrile (3:1 v/v ratio to plasma) is employed. Acetonitrile effectively denatures plasma proteins (e.g., albumin) while maintaining the solubility of the lipophilic QD-10 molecule. This approach minimizes matrix effects (ion suppression/enhancement) while maximizing recovery, establishing a self-validating extraction protocol that complies with regulatory expectations[2].

3. Experimental Protocols The following step-by-step methodology is designed to meet the rigorous acceptance criteria outlined in the FDA Bioanalytical Method Validation Guidance for Industry[2].

Step 1: Preparation of Standards and Quality Control (QC) Samples

  • Stock Solutions: Dissolve QD-10 and the internal standard (IS, QD-10-d5) in 100% methanol to achieve a concentration of 1.0 mg/mL. Store at -20°C.

  • Working Solutions: Dilute the stock solution with 50% methanol/water to prepare working solutions ranging from 10 ng/mL to 10,000 ng/mL.

  • Calibration Curve: Spike 10 µL of working solutions into 90 µL of blank rat or human plasma to yield calibration standards of 1, 5, 10, 50, 100, 500, and 1,000 ng/mL.

Step 2: Plasma Sample Extraction (Protein Precipitation)

  • Transfer 50 µL of the spiked plasma sample (or unknown PK sample) into a 1.5 mL Eppendorf tube.

  • Add 10 µL of IS working solution (100 ng/mL QD-10-d5).

  • Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to induce protein precipitation.

  • Vortex the mixture vigorously for 2 minutes to ensure complete disruption of protein-drug binding.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of initial mobile phase (5% Acetonitrile / 95% Water with 0.1% Formic acid) and mix well prior to injection.

Step 3: LC-MS/MS Analysis

  • UHPLC System: Equilibrate a Waters ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) at 40°C.

  • Autosampler: Maintain the autosampler temperature at 4°C to ensure sample stability during the run sequence.

  • Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

  • Data Acquisition: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, utilizing the optimized parameters detailed in Tables 1 and 2.

LCMS_Workflow A 1. Plasma Sample (Spiked with QD-10 & IS) B 2. Protein Precipitation (Acetonitrile, 3:1 v/v) A->B C 3. Centrifugation (14,000 x g, 10 min, 4°C) B->C D 4. Supernatant Collection & Reconstitution C->D E 5. UHPLC Separation (C18 Column, Gradient) D->E F 6. ESI+ MS/MS Detection (MRM Mode) E->F G 7. Data Acquisition & PK Analysis F->G

Figure 1: Step-by-step bioanalytical workflow for QD-10 plasma extraction and LC-MS/MS analysis.

4. Data Presentation: Optimized LC-MS/MS Parameters

Table 1: UHPLC Gradient Elution Profile

Time (min) Flow Rate (mL/min) Mobile Phase A (%)* Mobile Phase B (%)** Curve
0.00 0.40 95.0 5.0 Initial
0.50 0.40 95.0 5.0 6 (Linear)
2.50 0.40 5.0 95.0 6 (Linear)
3.50 0.40 5.0 95.0 6 (Linear)
3.60 0.40 95.0 5.0 6 (Linear)

| 4.50 | 0.40 | 95.0 | 5.0 | 6 (Linear) |

*Mobile Phase A: 0.1% Formic acid in Water **Mobile Phase B: 0.1% Formic acid in Acetonitrile

Table 2: Optimized MS/MS Parameters (MRM Mode)

Analyte Precursor Ion (m/z) Product Ion (m/z) DP (V) CE (eV) CXP (V) Purpose
QD-10 425.2 335.2 80 35 12 Quantifier (Loss of benzyl)
QD-10 425.2 145.1 80 45 10 Qualifier (Quinoline fragment)

| IS (QD-10-d5) | 430.3 | 340.2 | 80 | 35 | 12 | Internal Standard |

Note: DP = Declustering Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential. Source Temperature: 500°C; Ion Spray Voltage: 5500 V.

5. Metabolic Profiling & Structural Elucidation Beyond quantitative PK analysis, LC-MS/MS is instrumental in identifying the in vivo and in vitro (e.g., liver microsomes) metabolites of QD-10. Given the structural features of the anthranilamide-quinoline hybrid, primary Phase I metabolic pathways typically involve cytochrome P450 (CYP)-mediated N-dealkylation (loss of the benzyl group) and aromatic hydroxylation on the quinoline or anthranilic acid rings[1]. Subsequent Phase II metabolism involves UDP-glucuronosyltransferase (UGT)-mediated glucuronidation of the hydroxylated intermediate.

Metabolic_Pathway QD10 Quinoline Derivative 10 m/z 425.2 [M+H]+ M1 M1: N-Debenzylation m/z 335.2[M+H]+ QD10->M1 CYP3A4 M2 M2: Hydroxylation (Quinoline) m/z 441.2[M+H]+ QD10->M2 CYP2D6 M3 M3: Hydroxylation (Anthranilic) m/z 441.2[M+H]+ QD10->M3 CYP2C9 M4 M4: Glucuronidation (Phase II) m/z 617.2[M+H]+ M2->M4 UGTs M3->M4 UGTs

Figure 2: Proposed Phase I and Phase II metabolic pathways of QD-10.

6. System Suitability and Validation (Self-Validating Protocol) To ensure the trustworthiness of the generated data, the protocol incorporates a self-validating framework:

  • Carryover Assessment: Blank solvent injections must immediately follow the Upper Limit of Quantitation (ULOQ, 1,000 ng/mL) samples. The peak area in the blank must be ≤ 20% of the Lower Limit of Quantitation (LLOQ) area. Basic quinolines are prone to carryover; if observed, introducing a needle wash of 50:50:0.1 Methanol:Acetonitrile:Formic Acid is recommended.

  • Matrix Effect (ME): ME is calculated by comparing the peak area of QD-10 spiked post-extraction into blank plasma against the peak area of QD-10 in neat solvent. An ME between 85% and 115% indicates negligible ion suppression/enhancement, validating the 3:1 acetonitrile precipitation step[2].

References

  • Title: Anthranilamides with quinoline and β-carboline scaffolds: design, synthesis, and biological activity Source: PubMed / Molecular Diversity (2022) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Application

Application Notes and Protocols: A Guide to Incorporating Quinoline Derivative 10 into Polymeric Nanoparticles for Enhanced Drug Delivery

Introduction: The Therapeutic Promise of Quinoline Derivatives and the Nanotechnology Solution Quinoline, a heterocyclic aromatic organic compound, and its derivatives have long been a cornerstone in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Promise of Quinoline Derivatives and the Nanotechnology Solution

Quinoline, a heterocyclic aromatic organic compound, and its derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1][2] These compounds exhibit a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Notably, quinoline-containing drugs like quinine and chloroquine have been pivotal in the global fight against malaria.[3][4] In the realm of oncology, numerous quinoline derivatives have been investigated as potent anticancer agents, with mechanisms of action that include the inhibition of tyrosine kinases, disruption of tubulin polymerization, and interference with DNA replication.[3][5][6]

This application note focuses on a novel, hypothetical anticancer agent, "Quinoline Derivative 10" (QD10). While demonstrating significant therapeutic potential in preclinical models, QD10 exhibits poor aqueous solubility, a common challenge with hydrophobic drug candidates that often leads to low bioavailability and suboptimal therapeutic efficacy. To overcome these limitations, we present a detailed guide on the incorporation of QD10 into polymeric nanoparticles. Polymeric nanoparticles are submicron-sized carriers that can encapsulate therapeutic agents, protecting them from degradation, improving their solubility, and enabling controlled release and targeted delivery.[7][8][9] This nanotechnology-based approach aims to enhance the therapeutic index of QD10, paving the way for its successful clinical translation.

PART 1: Formulation of QD10-Loaded Polymeric Nanoparticles

Rationale for Polymer Selection: Poly(lactic-co-glycolic acid) (PLGA)

For the encapsulation of QD10, we have selected poly(lactic-co-glycolic acid) (PLGA), a biocompatible and biodegradable polymer approved by the U.S. Food and Drug Administration (FDA) for therapeutic use. Its tunable degradation rate, controlled by the lactide-to-glycolide ratio, allows for precise control over the drug release profile. Furthermore, the hydrophobic nature of PLGA makes it an ideal matrix for encapsulating poorly water-soluble drugs like QD10.

Nanoprecipitation: A Simple and Reproducible Formulation Method

We will employ the nanoprecipitation method, also known as solvent displacement, for the formulation of QD10-loaded PLGA nanoparticles.[10] This technique is favored for its simplicity, reproducibility, and ability to produce nanoparticles with a narrow size distribution.[9] The underlying principle involves the precipitation of the polymer and drug from an organic solvent upon its rapid diffusion into a non-solvent (aqueous phase).

Materials and Equipment
Material/Equipment Supplier Purpose
Quinoline Derivative 10 (QD10)In-house Synthesis/AcquisitionActive Pharmaceutical Ingredient
PLGA (50:50, MW 15-25 kDa)Sigma-AldrichPolymer Matrix
Acetone (ACS Grade)Fisher ScientificOrganic Solvent
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzedSigma-AldrichSurfactant/Stabilizer
Deionized (DI) WaterMillipore Milli-Q SystemAqueous Phase
Magnetic Stirrer with Stir BarVWRMixing
Syringe PumpHarvard ApparatusControlled Addition
Rotary EvaporatorBuchiSolvent Removal
CentrifugeBeckman CoulterNanoparticle Purification
LyophilizerLabconcoLong-term Storage
Step-by-Step Formulation Protocol
  • Preparation of the Organic Phase:

    • Accurately weigh 50 mg of PLGA and 5 mg of QD10.

    • Dissolve both components in 5 mL of acetone in a clean glass vial.

    • Ensure complete dissolution by gentle vortexing or sonication. This forms the organic phase containing the polymer and the drug.

  • Preparation of the Aqueous Phase:

    • Prepare a 1% (w/v) PVA solution by dissolving 200 mg of PVA in 20 mL of DI water.

    • Heat the solution to 60°C while stirring to facilitate complete dissolution of the PVA.

    • Allow the solution to cool to room temperature before use. The PVA acts as a stabilizer, preventing nanoparticle aggregation.

  • Nanoparticle Formation:

    • Place the aqueous phase (PVA solution) in a 50 mL beaker on a magnetic stirrer set to a moderate speed (e.g., 400 rpm).

    • Draw the organic phase (PLGA/QD10 in acetone) into a 10 mL syringe.

    • Mount the syringe on a syringe pump.

    • Position the needle tip just below the surface of the stirred aqueous phase.

    • Inject the organic phase into the aqueous phase at a constant flow rate of 1 mL/min. The rapid diffusion of acetone into the water causes the PLGA and QD10 to co-precipitate, forming nanoparticles.

  • Solvent Evaporation:

    • Once the injection is complete, leave the nanoparticle suspension stirring at room temperature in a fume hood for at least 4 hours to allow for the evaporation of acetone.

    • Alternatively, for faster removal, use a rotary evaporator at reduced pressure.

  • Nanoparticle Purification:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, which contains residual PVA and unencapsulated QD10.

    • Resuspend the nanoparticle pellet in DI water by gentle pipetting or sonication.

    • Repeat the centrifugation and resuspension steps two more times to ensure the removal of any impurities.

  • Lyophilization for Long-Term Storage:

    • For long-term stability, the purified nanoparticles can be lyophilized (freeze-dried).

    • Resuspend the final nanoparticle pellet in a small volume of DI water containing a cryoprotectant (e.g., 5% w/v trehalose).

    • Freeze the suspension at -80°C and then lyophilize for 48 hours.

    • The resulting dry powder can be stored at -20°C and reconstituted in a suitable buffer before use.

Workflow Diagram

G cluster_prep Preparation cluster_form Formulation cluster_purify Purification & Storage org_phase Organic Phase (PLGA + QD10 in Acetone) injection Controlled Injection (Syringe Pump) org_phase->injection aq_phase Aqueous Phase (PVA in DI Water) stirring Magnetic Stirring aq_phase->stirring injection->stirring Nanoprecipitation evaporation Solvent Evaporation (Stirring/Rotovap) stirring->evaporation centrifugation Centrifugation & Washing evaporation->centrifugation lyophilization Lyophilization centrifugation->lyophilization

Caption: Nanoparticle Formulation Workflow.

PART 2: Physicochemical Characterization of QD10-Loaded Nanoparticles

Thorough characterization is crucial to ensure the quality, stability, and in vivo performance of the formulated nanoparticles.[11][8][12]

Size, Polydispersity, and Zeta Potential
  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)

  • Protocol:

    • Reconstitute a small amount of lyophilized nanoparticles in DI water to a concentration of approximately 0.1 mg/mL.

    • Sonicate briefly to ensure a homogenous dispersion.

    • Measure the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).

  • Expected Results:

    • Size: 100-200 nm. This size range is optimal for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.

    • PDI: < 0.2. A low PDI indicates a narrow size distribution, which is desirable for uniform in vivo behavior.

    • Zeta Potential: Slightly negative (e.g., -10 to -20 mV). A negative surface charge helps to prevent nanoparticle aggregation and reduces non-specific interactions with blood components.

Morphology
  • Technique: Transmission Electron Microscopy (TEM)

  • Protocol:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the grid to air-dry.

    • Optionally, negatively stain the sample with a solution of phosphotungstic acid to enhance contrast.

    • Image the grid using a TEM.

  • Expected Results: The nanoparticles should appear as spherical structures with a uniform size distribution, confirming the DLS data.

Drug Loading and Encapsulation Efficiency
  • Technique: High-Performance Liquid Chromatography (HPLC)

  • Protocol:

    • Quantify total QD10: Accurately weigh a known amount of lyophilized QD10-loaded nanoparticles and dissolve it in a suitable organic solvent (e.g., acetonitrile) to disrupt the nanoparticles and release the encapsulated drug.

    • Quantify unencapsulated QD10: Analyze the supernatant collected during the first centrifugation step of the purification process.

    • HPLC Analysis: Analyze the samples using a validated HPLC method for QD10.

    • Calculations:

      • Drug Loading (%) = (Mass of QD10 in nanoparticles / Total mass of nanoparticles) x 100

      • Encapsulation Efficiency (%) = (Mass of QD10 in nanoparticles / Initial mass of QD10 used) x 100

  • Expected Results:

    • Drug Loading: 5-10%.

    • Encapsulation Efficiency: > 80%.

Parameter Technique Expected Value Significance
Size (Hydrodynamic Diameter)DLS100 - 200 nmOptimal for EPR effect and cellular uptake
Polydispersity Index (PDI)DLS< 0.2Monodisperse population, uniform behavior
Zeta PotentialELS-10 to -20 mVStability against aggregation
MorphologyTEMSphericalConfirms size and shape
Drug LoadingHPLC5 - 10%Amount of drug per unit weight of nanoparticles
Encapsulation EfficiencyHPLC> 80%Efficiency of the encapsulation process

PART 3: In Vitro Evaluation of QD10-Loaded Nanoparticles

In Vitro Drug Release
  • Protocol:

    • Suspend a known amount of QD10-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, containing a small amount of a surfactant like Tween 80 to maintain sink conditions).

    • Incubate the suspension at 37°C with gentle shaking.

    • At predetermined time points, withdraw a small aliquot of the release medium and replace it with fresh medium.

    • Separate the nanoparticles from the supernatant by centrifugation.

    • Quantify the amount of QD10 released into the supernatant using HPLC.

  • Expected Results: A sustained release profile of QD10 over several days, which is characteristic of PLGA-based formulations.

Cellular Uptake
  • Protocol:

    • For qualitative analysis, a fluorescently labeled version of QD10 or the PLGA polymer can be used.

    • Seed cancer cells (e.g., a cell line relevant to the therapeutic target of QD10) in a glass-bottom dish.

    • Incubate the cells with the fluorescently labeled nanoparticles for various time points.

    • Wash the cells to remove non-internalized nanoparticles.

    • Visualize the cellular uptake of the nanoparticles using fluorescence microscopy or confocal microscopy.

  • Expected Results: Time-dependent accumulation of the nanoparticles within the cytoplasm of the cancer cells.

In Vitro Cytotoxicity
  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of free QD10, QD10-loaded nanoparticles, and empty nanoparticles (as a control).

    • Incubate for a specified period (e.g., 48 or 72 hours).

    • Assess cell viability using a standard assay such as the MTT or PrestoBlue assay.

  • Expected Results: The QD10-loaded nanoparticles should exhibit comparable or enhanced cytotoxicity compared to free QD10, while the empty nanoparticles should show minimal toxicity, confirming the biocompatibility of the polymer.

Hypothetical Cellular Uptake and Action Pathway

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell np QD10-Loaded Nanoparticle membrane Cell Membrane np->membrane Endocytosis endosome Endosome membrane->endosome cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (QD10 Release) nucleus Nucleus cytoplasm->nucleus QD10 targets intracellular pathways apoptosis Apoptosis nucleus->apoptosis

Caption: Cellular uptake and mechanism of action.

Conclusion

This application note provides a comprehensive guide for the successful incorporation of the hydrophobic quinoline derivative, QD10, into PLGA nanoparticles. The detailed protocols for formulation, characterization, and in vitro evaluation offer a robust framework for researchers and drug development professionals. By leveraging the advantages of nanotechnology, the challenges associated with the poor solubility of QD10 can be overcome, potentially unlocking its full therapeutic potential as a novel anticancer agent.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC. (n.d.).
  • In vivo characterization of a polymeric nanoparticle platform with potential oral drug delivery capabilities - PMC. (n.d.).
  • Chaudhry, G.-e-S., Akim, A., Sung, Y. Y., & Muhammad, T. S. T. (2020). Polymeric Nanoparticles methods of preparation and Drug Release Models: Effectiveness towards Drug Delivery Systems. Research Journal of Pharmacy and Technology.
  • Mora-Huertas, C. E., Fessi, H., & Elaissari, A. (2006). Nanoencapsulation I. Methods for preparation of drug-loaded polymeric nanoparticles. Nanomedicine: Nanotechnology, Biology and Medicine, 2(1), 5-18.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC. (2025, August 27).
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023, June 30).
  • Dual encapsulation of hydrophobic and hydrophilic drugs in PLGA nanoparticles by a single-step method: drug delivery and cytotoxicity assays. (n.d.). RSC Publishing.
  • Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach - PMC. (n.d.).
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
  • Polymeric Nanoparticles as Promising Novel Carriers for Drug Delivery: An Overview. (n.d.). Journal of Advanced Pharmacy Education and Research.
  • Nanoencapsulation I. Methods for preparation of drug-loaded polymeric nanoparticles. (n.d.). Nanobiotec.
  • (PDF) Nanoencapsulation I. Methods for preparation of drug-loaded polymeric nanoparticles. (n.d.).
  • Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis. (n.d.). Benchchem.
  • Characterisation of polymeric nanoparticles for drug delivery. (n.d.). Nanoscale (RSC Publishing).
  • Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. (2025, March 21). MDPI.
  • Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective - PMC. (n.d.).
  • Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC. (n.d.).
  • Composite Polymeric Magnetic Nanoparticles for Co-Delivery of Hydrophobic and Hydrophilic Anticancer Drugs and MRI Imaging for Cancer Therapy. (2011, March 3). ACS Applied Materials & Interfaces.
  • Introduction of Polymer Nanoparticles for Drug Delivery Applications. (2015, October 16).
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Bharti, A., Bijauliya, R. K., Yadav, A., & Suman. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4).
  • Quinoline - Wikipedia. (n.d.).
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (n.d.). Benchchem.
  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2024, February 27). Organic & Biomolecular Chemistry (RSC Publishing). doi:10.1039/D4OB00034J
  • synthesis of quinoline derivatives and its applications | PPTX. (n.d.). Slideshare.
  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022, June 16). PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of Quinoline Derivative 10

Welcome to the technical support center for Quinoline Derivative 10 (QD10). This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound cla...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Quinoline Derivative 10 (QD10). This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound class. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Quinoline Derivative 10 (QD10) poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of QD10 is rooted in its fundamental molecular structure. The quinoline core is a fused aromatic system composed of a benzene ring and a pyridine ring, making it predominantly hydrophobic and rigid.[1][2] Strong intermolecular forces in the compound's solid crystal lattice require significant energy to break, making it difficult for polar water molecules to effectively solvate individual QD10 molecules.[2][3] While substituents on the quinoline ring can influence solubility, the inherent nature of the core structure presents the primary challenge.

Q2: I dissolved my QD10 in DMSO for a stock solution, but it precipitates immediately when I dilute it into my aqueous assay buffer. What is happening?

A2: This common issue is known as "crashing out."[4] QD10 is likely highly soluble in a neat organic solvent like Dimethyl Sulfoxide (DMSO). However, when you introduce a small volume of this stock into a large volume of aqueous buffer, the percentage of the organic co-solvent drops dramatically. The solvent environment instantly becomes highly polar (mostly water), which cannot maintain the solubility of the hydrophobic QD10 at that concentration, causing it to precipitate out of the solution.[4]

Q3: What are the primary strategies to systematically improve the aqueous solubility of QD10?

A3: A range of techniques, categorized as physical and chemical modifications, can be employed.[5][6] The optimal choice depends on your experimental context (e.g., in vitro assay vs. in vivo formulation) and the physicochemical properties of QD10.

  • For Initial/Screening Assays:

    • pH Adjustment: Leveraging the basic nitrogen on the quinoline ring to form a more soluble salt.[2][7]

    • Co-solvency: Using water-miscible organic solvents to reduce the overall polarity of the medium.[6][8]

  • For Advanced Formulation & Drug Delivery:

    • Cyclodextrin Complexation: Encapsulating the QD10 molecule in a "host-guest" complex.[][10]

    • Amorphous Solid Dispersions (ASDs): Disrupting the crystal lattice by dispersing the molecule in a polymer matrix.[11][12][13]

    • Lipid-Based Formulations: Dissolving the compound in oils and surfactants for enhanced oral absorption.[11][14][15]

    • Particle Size Reduction: Increasing the surface area to improve the dissolution rate (nanosuspensions, micronization).[6][11][16]

A Systematic Troubleshooting Workflow

Navigating solubility enhancement should be a logical, stepwise process. The following workflow begins with the simplest methods and progresses to more complex formulation strategies.

G start Start: QD10 Insoluble char Characterize QD10 (pKa, LogP, Stability) start->char is_ionizable Is QD10 Ionizable? (Quinoline N is basic) char->is_ionizable ph_adjust Strategy 1: pH Adjustment (Salt Formation) is_ionizable->ph_adjust Yes cosolvent Strategy 2: Co-solvency (e.g., PEG, Ethanol) is_ionizable->cosolvent No (unlikely) or Insufficient ph_ok Is pH change compatible with assay? ph_adjust->ph_ok ph_ok->cosolvent No success Solubility Achieved ph_ok->success Yes cosolvent_ok Is organic solvent compatible with assay? cosolvent->cosolvent_ok advanced Proceed to Advanced Strategies (Formulation Development) cosolvent_ok->advanced No or Insufficient cosolvent_ok->success Yes cyclodextrin Strategy 3: Cyclodextrin Complexation advanced->cyclodextrin lipid Strategy 4: Lipid-Based Formulation (High LogP) advanced->lipid asd Strategy 5: Amorphous Solid Dispersion advanced->asd cyclodextrin->success lipid->success asd->success

Caption: Decision tree for selecting a solubility enhancement strategy.

Troubleshooting Guides & Experimental Protocols

Method 1: pH Adjustment (Salt Formation)

Issue: My QD10 is insoluble in a neutral aqueous buffer (e.g., PBS pH 7.4).

Principle of Causality: Quinoline contains a basic nitrogen atom, meaning it can accept a proton (H+).[1][17] By lowering the pH of the solution, you protonate this nitrogen, forming a cationic salt (e.g., QD10-HCl). This ionized form is significantly more polar and thus more soluble in water than the neutral free-base form.[7][18][19] For effective salt formation, the pKa difference between the basic drug and the acidic counter-ion should be greater than 2-3 units.[20]

Experimental Protocol:

  • Determine Target pH: The pKa of the quinoline conjugate acid is around 4.9.[1] To ensure the compound is predominantly in its ionized form, prepare a buffer with a pH at least 1-2 units below this value (e.g., a pH of 3.0-4.0).

  • Buffer Selection: Choose a buffer system with adequate capacity in the desired pH range (e.g., an acetate or citrate buffer).

  • Dissolution:

    • Accurately weigh the required amount of QD10 powder.

    • Add the prepared acidic buffer to the powder.

    • Use sonication or gentle vortexing to aid dissolution. Gentle warming can be used if the compound is confirmed to be thermally stable.

    • Visually inspect for any remaining particulate matter. If necessary, filter the solution through a 0.22 µm syringe filter to remove any undissolved material.

Troubleshooting & Optimization:

  • Precipitation Persists:

    • Insufficient pH Drop: Verify the final pH of your solution with a calibrated pH meter after adding the compound.

    • Buffering Capacity: The chosen buffer may not be strong enough. Try increasing the buffer concentration (e.g., from 10 mM to 50 mM).

    • Common Ion Effect: If you are working with a pre-formed salt of QD10 (e.g., a hydrochloride salt), using a buffer that contains the same counter-ion at high concentrations can suppress solubility.[19][21] Consider a different buffer system.

Method 2: Co-solvency

Issue: pH adjustment is incompatible with my experimental system (e.g., live cells), or the solubility enhancement is still insufficient.

Principle of Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8] This makes the environment more favorable for a hydrophobic solute like QD10, effectively increasing its solubility.[6] This is a widely used technique, especially for parenteral formulations.[5][22]

Experimental Protocol:

  • Select a Co-solvent: Common biocompatible co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).

  • Prepare a Concentrated Stock: Dissolve QD10 in 100% of the chosen co-solvent (or a mixture) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Dilute into Aqueous Buffer: Slowly add the stock solution to your aqueous buffer while vortexing to achieve the desired final concentration of QD10.

  • Control Final Co-solvent Concentration: It is critical to keep the final percentage of the organic co-solvent as low as possible to avoid artifacts in your experiment. For cell-based assays, this is often below 1% and ideally below 0.5%.[2] Always run a vehicle control with the identical final co-solvent concentration.

Data Presentation: Hypothetical Solubility of QD10

Formulation VehicleAchieved Solubility (µg/mL)Fold Increase (vs. Water)
Deionized Water (pH 7.0)0.51x
0.1 M Citrate Buffer (pH 3.5)150300x
20% Ethanol / 80% Water (v/v)75150x
40% PEG 400 / 60% Water (v/v)450900x
10% (w/v) HP-β-CD in Water8001600x

Advanced Formulation Strategies

Method 3: Cyclodextrin Complexation

Issue: A high concentration of QD10 is required in an aqueous vehicle without the use of potentially toxic organic co-solvents.

Principle of Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate a poorly soluble "guest" molecule like QD10, forming a water-soluble "host-guest" inclusion complex.[17][23] This complex effectively shields the hydrophobic part of the drug from the aqueous environment, dramatically increasing its apparent solubility.[]

G cluster_0 Before Complexation cluster_1 After Complexation QD10 QD10 (Hydrophobic) water1 Poorly Soluble in Water plus1 + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow Complexation CD->arrow Complex Inclusion Complex arrow->Complex water2 Soluble in Water QD10_in_CD QD10

Caption: Mechanism of cyclodextrin inclusion complex formation.

Experimental Protocol (Kneading Method):

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and safety profile.

  • Molar Ratio: Start with a 1:1 molar ratio of QD10 to HP-β-CD.

  • Kneading:

    • Place the accurately weighed powders in a mortar.

    • Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol) dropwise to form a thick, consistent paste.

    • Knead thoroughly with a pestle for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated and a constant weight is achieved.

  • Final Product: The resulting dried powder is the QD10-cyclodextrin complex, which can then be dissolved in an aqueous buffer.

Method 4: Lipid-Based Drug Delivery Systems (LBDDS)

Issue: QD10 is highly lipophilic (predicted high LogP) and is being developed for oral administration, where poor solubility limits bioavailability.

Principle of Causality: LBDDS maintain the drug in a solubilized state throughout its transit in the gastrointestinal (GI) tract.[14] The formulation, often a mix of oils, surfactants, and co-surfactants, can spontaneously form a fine oil-in-water emulsion or microemulsion upon gentle agitation in GI fluids.[11][24] This large surface area facilitates drug release and absorption, potentially utilizing lipid absorption pathways that can bypass first-pass metabolism in the liver.[14]

Experimental Protocol (Basic SEDDS Formulation):

  • Excipient Screening: Determine the solubility of QD10 in various pharmaceutical-grade oils (e.g., Capryol™ 90), surfactants (e.g., Kolliphor® EL), and co-surfactants (e.g., Transcutol® HP).

  • Formulation:

    • Select the oil, surfactant, and co-surfactant in which QD10 has the highest solubility.

    • Prepare a homogenous mixture by vortexing or gentle heating (e.g., 30% Oil, 40% Surfactant, 30% Co-surfactant).

    • Dissolve the QD10 in this excipient mixture to the desired concentration.

  • Self-Emulsification Test:

    • Add 1 mL of the drug-loaded formulation to 250 mL of water in a beaker with gentle stirring.

    • A successful SEDDS will rapidly disperse to form a clear or slightly bluish-white emulsion.

Analytical Assessment of Solubility

To quantify the success of these methods, standardized solubility assays are essential.

  • Thermodynamic Solubility (Shake-Flask Method): Considered the "gold standard," this method measures the equilibrium solubility of a compound. An excess amount of the solid compound is agitated in a buffer for an extended period (24-72 hours) to reach equilibrium. The saturated solution is then filtered, and the concentration is determined by a quantitative method like HPLC-UV.[25]

  • Kinetic Solubility: This high-throughput method is often used in early discovery.[26] It measures the concentration at which a compound, added from a DMSO stock, precipitates out of an aqueous buffer. The point of precipitation is typically detected by turbidimetry or nephelometry.[25] This method often overestimates thermodynamic solubility but is useful for rapid screening.

References

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • ResearchGate. (n.d.). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. [Link]

  • Journal of Applied Pharmaceutical Science. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Lipid-Based Drug Delivery Systems (LBDDS) for Bioavailability Enhancement: Formulation Strategies and Recent Advances. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • MDPI. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Drug Discovery & Development. (2023). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • National Center for Biotechnology Information. (n.d.). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. [Link]

  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. [Link]

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Walsh Medical Media. (2024). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. [Link]

  • Wikipedia. (n.d.). Quinoline. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • Frontiers. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. [Link]

  • International Journal of Current Research. (n.d.). Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. [Link]

  • Scribd. (n.d.). Quinoline: Structure and Reactions. [Link]

  • Mechotech. (n.d.). Quinoline – Structure, Properties, and Applications. [Link]

  • BioPharma APAC. (2025). Unlocking Solubility as Lubrizol's Excipients Power the Next Generation of Drug Delivery. [Link]

  • ScienceDirect. (n.d.). Salt formation to improve drug solubility. [Link]

  • Britannica. (n.d.). Quinoline. [Link]

  • National Center for Biotechnology Information. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. [Link]

  • ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants. [Link]

  • PubMed. (2007). Salt formation to improve drug solubility. [Link]

  • ACS Publications. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Google Patents. (n.d.).
  • Aston University Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. [Link]

  • ACS Publications. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. [Link]

  • pion-inc. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Cambridge MedChem Consulting. (n.d.). Formulation. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Yields for Quinoline Derivative 10

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is engineered for researchers, scientists, and drug development professionals facing yield bottlenecks during the synthesis of Quino...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is engineered for researchers, scientists, and drug development professionals facing yield bottlenecks during the synthesis of Quinoline Derivative 10 —a highly substituted quinoline core frequently utilized as an advanced intermediate in pharmaceutical development.

By bridging mechanistic causality with field-proven experimental protocols, this guide provides a self-validating framework to troubleshoot tar formation, side-product generation, and purification losses.

Part 1: Quantitative Data – Yield Optimization Matrix

The following table summarizes the optimization parameters for the cyclization step of Quinoline Derivative 10, comparing classical methods against modern catalytic approaches.

EntryCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1H₂SO₄ (conc.)None100245Exothermic runaway; heavy tar formation[1].
2L-ProlineMeOH/EtOH801260Competing aldol condensation side products.
3Dinuclear ZincCH₂Cl₂104882High enantioselectivity (93% ee) for chiral derivatives[2].
4MIL-53(Al) MOFSolvent-free100685Al³⁺ Lewis acid sites suppress polymerization.
5Cp₂ZrCl₂ / I₂DMF25692Clean tandem Michael addition-cyclization[3].

Part 2: Troubleshooting & FAQs

Q1: My initial cyclization step suffers from low yields and significant tar formation. What is the mechanistic cause, and how can I resolve it? A1: Tar formation is notoriously common in classical quinoline syntheses (like the Skraup or unoptimized Friedländer reactions) due to the exothermic polymerization of reactive intermediates (e.g., α,β-unsaturated carbonyls) under harsh Brønsted acid conditions 1[1]. Solution: Transition from homogeneous Brønsted acids (like H₂SO₄) to heterogeneous Lewis acid catalysts. For instance, using a Metal-Organic Framework like MIL-53(Al) provides highly active Al³⁺ Lewis acidic sites. These sites selectively coordinate to the carbonyl oxygen, enhancing electrophilicity for the cyclization without triggering the runaway polymerization associated with free protons .

Q2: I am observing multiple side products on my TLC plate during the synthesis of Derivative 10. How do I suppress these? A2: Side product formation in quinoline synthesis often arises from competing aldol condensations of the ketone starting materials, particularly under overly basic or harsh Brønsted acid conditions 4[4]. Solution: Carefully control the reaction stoichiometry (maintain a precise 1.2x excess of the ketone) and strictly regulate the temperature. For highly substituted derivatives, consider switching to an I₂-mediated desulfurative cyclization or using a dinuclear zinc cooperative catalyst. These methods strictly control the reaction pathway via tandem Michael addition-cyclization, suppressing non-specific aldol pathways and boosting yields to >80% 3[3], 2[2].

Q3: My Quinoline Derivative 10 decomposes or streaks heavily during silica gel column chromatography. How can I recover my yield? A3: Decomposition on standard silica gel is a frequent issue caused by the acidic nature of the silica interacting with the basic quinoline nitrogen, leading to protonation, strong retention, and subsequent degradation1[1]. Solution: Deactivate the silica gel prior to packing. Prepare a slurry using your eluent supplemented with 1% triethylamine (NEt₃). This neutralizes the acidic sites. Alternatively, bypass chromatography entirely by converting the crude quinoline into a hydrochloride salt, purifying via crystallization, and regenerating the free base 1[1].

Part 3: Experimental Protocols

Protocol 1: Optimized Synthesis of Quinoline Derivative 10 via MOF-Catalyzed Annulation

This protocol utilizes Lewis acid catalysis to prevent tar formation and ensure high atom economy.

  • Preparation: In a flame-dried reaction vessel, combine the 2-aminoaryl ketone (1.00 mmol) and the α-methylene carbonyl derivative (1.20 mmol).

  • Catalyst Addition: Add 5.0 wt% of MIL-53(Al) metal-organic framework catalyst.

    • Causality: The Al³⁺ Lewis acid sites activate the carbonyl carbon for nucleophilic attack without lowering the system's pH to levels that induce polymerization.

  • Reaction & Self-Validation: Heat the solvent-free mixture to 100 °C for 6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is self-validating when the starting material spot completely vanishes, replaced by a highly UV-active (254 nm) quinoline product spot.

  • Workup: Cool to room temperature, dissolve the mixture in ethanol, and recover the heterogeneous catalyst via centrifugation (4000 rpm, 5 min). The catalyst can be washed and reused for up to four cycles.

Protocol 2: Silica Gel Deactivation and Purification Workflow

Use this protocol if crystallization fails and chromatography is mandatory.

  • Eluent Preparation: Prepare the mobile phase (e.g., Hexane:EtOAc 8:2) and add 1% v/v Triethylamine (NEt₃)[1].

  • Column Packing: Create a slurry of silica gel using the NEt₃-spiked eluent.

    • Causality: The basic NEt₃ neutralizes the acidic silanol sites on the silica gel, preventing the basic quinoline nitrogen of Derivative 10 from protonating and decomposing on the column[1].

  • Loading & Elution: Load the crude product and elute.

    • Validation: Collect fractions, spot on TLC to confirm the absence of streaking, and verify final purity via HPLC (>98% AUC).

Part 4: Workflow Visualization

G Start Low Yield of Derivative 10 Tar Tar Formation Observed? Start->Tar SideProd Multiple Side Products (TLC)? Tar->SideProd No FixTar Use Lewis Acid Catalyst (e.g., MIL-53(Al)) & Step-wise Heating Tar->FixTar Yes Purif Loss During Purification? SideProd->Purif No FixSide Optimize Stoichiometry & Suppress Aldol SideProd->FixSide Yes FixPurif Deactivate Silica (1% NEt3) or Crystallize Salt Purif->FixPurif Yes Success Optimized Yield (>80%) FixTar->Success FixSide->Success FixPurif->Success

Troubleshooting workflow for resolving low yields in quinoline derivative 10 synthesis.

Part 5: References

  • BenchChem Technical Support Team. "Technical Support Center: Optimizing Quinoline Synthesis." BenchChem. 1

  • BenchChem Technical Support Team. "Preventing side product formation in the synthesis of quinoline derivatives." BenchChem. 4

  • Trost, B. M., et al. "Catalytic Asymmetric Umpolung Tandem Reactions of Hemiacetals via Dinuclear Zinc Cooperative Catalysis." ACS Organic Letters. 2

  • "Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst." Indian Academy of Sciences.

  • "Synthesis of quinolines via sequential addition and I₂-mediated desulfurative cyclization." RSC Advances. 3

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of Quinoline Derivative 10

Welcome to the Technical Support Center for the isolation and purification of quinoline-based scaffolds. Quinoline Derivative 10—whether synthesized as a C-4 unsubstituted intermediate or a complex polyamine conjugate—pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of quinoline-based scaffolds. Quinoline Derivative 10—whether synthesized as a C-4 unsubstituted intermediate or a complex polyamine conjugate—presents unique chromatographic challenges. Its basic heterocyclic nitrogen, tendency to form viscous oils, and susceptibility to co-eluting with structural isomers require precise, causality-driven methodologies.

This guide provides drug development professionals with field-proven troubleshooting strategies, quantitative solvent matrices, and self-validating protocols to ensure high-purity isolation.

I. Diagnostic Workflow for Quinoline Purification

Before altering your solvent system, consult the diagnostic workflow below to identify the physical and chemical barriers preventing the isolation of pure Derivative 10.

G Start Crude Quinoline Derivative 10 TLC TLC Analysis (Check Streaking) Start->TLC Streaking Severe Streaking on Silica? TLC->Streaking AddAmine Add 0.5-1% Et3N to Eluent Streaking->AddAmine Yes NormalPhase Standard Silica (EA/PE Gradient) Streaking->NormalPhase No Chromatography Flash Column Chromatography AddAmine->Chromatography NormalPhase->Chromatography PurityCheck Purity >95%? Chromatography->PurityCheck SaltForm Salt Formation (HCl / Picrate) PurityCheck->SaltForm No (Oily) Pure Pure Derivative 10 (Solid/Crystal) PurityCheck->Pure Yes (Solid) SaltForm->Pure

Decision-making workflow for the chromatographic purification of quinoline derivatives.

II. Troubleshooting & FAQs

Q1: Why does Quinoline Derivative 10 streak severely across my silica gel column, resulting in poor fraction resolution? The Causality: Standard silica gel possesses highly acidic silanol groups (Si-OH) on its surface. The basic heterocyclic nitrogen of the quinoline ring acts as a hydrogen-bond acceptor and can become partially protonated by these silanol groups. This secondary ionic interaction causes the compound to drag through the column, resulting in severe peak tailing and streaking. The Solution: You must deactivate the stationary phase. Incorporating a sacrificial amine modifier—such as 0.5% to 1.0% triethylamine (Et₃N)—into your eluent blocks the acidic silanol sites. This forces the quinoline derivative to partition purely based on polarity rather than acid-base interactions, ensuring sharp elution bands.

Q2: My amination reaction to produce Derivative 10 resulted in numerous closely eluting side products. How can I improve separation? The Causality: When synthesizing polyamine quinoline derivatives (e.g., via palladium-catalyzed amination), incomplete conversion and over-alkylation generate side products with nearly identical polarities and molecular weights to the target compound[1]. The Solution: Shift from an isocratic method to a highly controlled, shallow gradient elution. Begin with a non-polar system (e.g., Ethyl Acetate/Petroleum Ether 1:5) to elute unreacted starting materials[2], then slowly introduce a polar modifier (like Methanol) in 1% increments. If silica fails, switch to neutral alumina, which lacks the acidic sites that complicate the separation of complex amine mixtures.

Q3: I have successfully run the column and TLC shows a single spot, but the purified fractions yield a viscous oil instead of a solid. How do I solidify it? The Causality: Quinoline derivatives frequently resist crystallization because they trap residual chromatographic solvents within their lattice, or they possess structural asymmetry that prevents efficient molecular packing. The Solution: Convert the free base into a crystalline salt to alter its thermodynamic properties. Dissolving the oily derivative in a solvent like isopropanol and adding a stoichiometric amount of HCl or picric acid introduces strong ionic interactions. This significantly increases the lattice energy, driving the precipitation of a stable, filterable solid[3].

III. Quantitative Solvent Matrix for Derivative 10

Use the following empirically validated solvent systems to target specific purification bottlenecks.

Solvent System (v/v)AdditiveTarget ApplicationExpected Outcome / Causality
Ethyl Acetate / Petroleum Ether (1:5) NoneStandard resolution of non-polar intermediates.Provides baseline separation for C-4 unsubstituted quinoline analogs from crude reaction mixtures[2].
EtOAc / MeCN / MeOH / H₂O 0.5–1.0% Et₃NHighly polar or acidic quinoline derivatives.Et₃N neutralizes silanol groups, suppressing tailing and improving mass recovery by >20%.
DCM / MeOH (95:5) 1% NH₄OHPolyamine quinoline mixtures.Resolves closely eluting amination side products by maintaining the polyamine chain in a free-base state[1].
Isopropanol / Diethyl Ether HCl (gas or ethereal)Oily fractions post-chromatography.Forces precipitation by increasing lattice energy, yielding a highly pure crystalline hydrochloride salt[3].

IV. Self-Validating Experimental Protocols

Protocol A: Amine-Deactivated Flash Chromatography

Use this protocol when processing crude mixtures containing basic quinoline nitrogens.

  • Column Preparation: Prepare a slurry of silica gel (200–300 mesh) in your starting non-polar solvent (e.g., Hexane or Petroleum Ether) containing 1% Et₃N. Pack the column under uniform pressure.

  • Sample Loading: Due to the oily nature of crude quinolines, use dry loading. Dissolve the crude Derivative 10 in a minimal amount of Dichloromethane (DCM), add 2-3 equivalents (by weight) of silica gel, and evaporate to a free-flowing powder. Load this evenly onto the column bed.

  • Gradient Elution: Begin elution with Ethyl Acetate/Petroleum Ether (1:5)[2]. Monitor fractions via TLC. Gradually increase the Ethyl Acetate ratio.

  • Self-Validation Check (2D-TLC): To ensure your compound is not degrading on the column, perform a 2D-TLC on a purified fraction. Spot the sample, develop it in the eluent, dry the plate completely, rotate it 90 degrees, and develop again. Validation: A single spot resting perfectly on the diagonal axis confirms absolute stability and purity.

Protocol B: Post-Chromatographic Salt Formation (Solidification)

Use this protocol to upgrade the purity of viscous, oily quinoline fractions.

  • Dissolution: Transfer the oily, chromatography-purified Derivative 10 into a clean, dry round-bottom flask. Dissolve the oil in a minimal volume of cold Isopropanol (or Diethyl Ether).

  • Acid Addition: Under continuous stirring, dropwise add a 1.0 M solution of HCl in diethyl ether (or a saturated solution of picric acid) until the solution becomes slightly turbid[3].

  • Crystallization: Allow the mixture to stand at 4°C for 2–4 hours to promote crystal nucleation.

  • Filtration & Self-Validation Check: Filter the resulting precipitate under a vacuum and wash with cold ether. Validation: Perform a melting point (MP) analysis on the dried crystals. A sharp melting point range ( ΔT<2∘C ) mathematically validates the polymorphic purity of the formed quinoline salt.

V. References

  • BenchChem. "Addressing challenges in the purification of quinoline derivatives." BenchChem Technical Support.3

  • Journal of Medicinal Chemistry - ACS Publications. "Synthesis and Biological Evaluation of Quinoline Salicylic Acids As P-Selectin Antagonists."

  • Frontiers in Chemistry. "Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation." 2

  • European Journal of Medicinal Chemistry Reports (via ResearchGate). "Design and synthesis of new polyamine quinoline antibiotic enhancers to fight resistant Gram-negative P. aeruginosa bacteria." 1

Sources

Optimization

Technical Support Center: Troubleshooting Fluorescence Assay Interference with Quinoline Derivative 10

Welcome to the Technical Support Center. This guide is designed for researchers, assay scientists, and drug development professionals encountering anomalous data—specifically false positives—when screening Quinoline Deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay scientists, and drug development professionals encountering anomalous data—specifically false positives—when screening Quinoline Derivative 10 (QD10) in fluorescence-based high-throughput screens (HTS).

Section 1: Mechanistic FAQs - Understanding the Causality of Interference

Q1: Why does Quinoline Derivative 10 cause false positives in my fluorescence assay? A: The interference is rooted in the fundamental chemical structure of quinoline derivatives. Quinolines are bicyclic aromatic heterocycles characterized by an extended π-electron system[1]. This structural motif readily absorbs light energy and emits it as intrinsic autofluorescence, typically in the blue-green spectrum. In a "turn-on" assay, this autofluorescence mimics the assay's positive signal, leading to a false positive[1].

Conversely, in "turn-off" or inhibition assays, fused tetrahydroquinolines (THQs) like QD10 can undergo oxidative decomposition when stored in DMSO solutions, forming highly reactive quinoid-like structures. These reactive intermediates act as Pan-Assay Interference Compounds (PAINS), covalently modifying assay proteins and falsely indicating enzymatic inhibition[2].

Q2: How do I know if my compound is a PAINS artifact or a true hit? A: PAINS tend to react non-specifically with numerous biological targets rather than the specific intended target[3]. If QD10 shows activity across multiple, unrelated biochemical assays, it is likely a PAINS artifact. Furthermore, if the compound exhibits time-dependent inhibition, or if its activity diminishes upon the addition of reducing agents (like DTT) or scavenging proteins (like BSA), it strongly suggests non-specific covalent reactivity rather than competitive target binding[4].

Section 2: Diagnostic Workflows & Methodologies

To establish a self-validating system, you must run orthogonal counter-screens. By isolating the components of your assay, you force the system to prove whether the signal change is due to true biological activity or chemical interference.

Protocol 1: Step-by-Step Autofluorescence & Quenching Counter-Screen

Causality: By removing the biological target, any observed signal change can be definitively attributed to the compound's optical properties, creating a self-validating baseline.

  • Preparation: Prepare a serial dilution of QD10 (e.g., 1 µM to 100 µM) in the standard assay buffer. Critically, omit the biological target (enzyme/receptor) and the assay fluorophore [1].

  • Autofluorescence Check: Excite the microplate at your assay's standard excitation wavelength. Read the emission. A concentration-dependent increase in signal confirms intrinsic compound autofluorescence[1].

  • Quenching Check (Inner Filter Effect): To a new set of QD10 dilutions, add a known, constant concentration of the assay's free fluorophore (e.g., CPM or AMC)[4].

  • Measurement: Read the fluorescence. If the signal decreases proportionally with increasing QD10 concentration, the compound is absorbing the excitation/emission light (quenching), which will cause a false positive in an inhibition assay[4].

  • Data Correction: For true hits with mild autofluorescence, subtract the background fluorescence of the compound-only control from your primary experimental wells to correct for baseline interference[1].

Protocol 2: Target-Independent PAINS Counter-Screen

Causality: PAINS often act by modifying secondary reporter enzymes rather than the primary target. Testing the reporter in isolation validates the specificity of the hit.

  • Setup: If your primary assay uses a coupled reporter system (e.g., a luciferase or secondary detection enzyme), set up a reaction containing only the reporter enzyme and its substrate[1].

  • Execution: Add QD10 at the IC50 concentration determined in the primary screen.

  • Validation: If QD10 inhibits the secondary reporter enzyme, the initial "hit" is a false positive caused by assay interference[1].

Section 3: Data Presentation & Interpretation

Use the following self-validating matrix to interpret the results of your diagnostic counter-screens.

Assay ConditionExpected Result (True Inhibitor)Result for QD10 (Autofluorescence)Result for QD10 (PAINS / Quencher)Conclusion / Next Steps
Primary Target Assay Dose-dependent signal decreaseSignal remains high or increasesDose-dependent signal decreaseProceed to counter-screens.
Compound-Only (Buffer) Background signal onlyHigh, dose-dependent signalBackground signal onlyQD10 is autofluorescent. Use red-shifted probes[1].
Fluorophore + Compound Stable maximum signalStable maximum signalDose-dependent signal decreaseQD10 is a quencher. Switch to TR-FRET or absorbance.
Reporter-Only Screen No inhibition (100% activity)No inhibition (100% activity)Significant inhibition (<50% activity)QD10 is a PAINS artifact[1]. Deprioritize compound.

Section 4: Visualizing the Interference Pathways

Interference_Pathways QD10 Quinoline Derivative 10 (Test Compound) AutoFluo Intrinsic Autofluorescence (Extended π-electron system) QD10->AutoFluo Excitation Quench Fluorescence Quenching (Inner Filter Effect) QD10->Quench Absorbance React Oxidative Decomposition (Quinoid-like PAINS) QD10->React Storage in DMSO FP_On False Positive (Turn-On Assay) AutoFluo->FP_On Signal Overlap FP_Off False Positive (Inhibition Assay) Quench->FP_Off Signal Masking React->FP_Off Non-specific Covalent Binding

Caption: Mechanistic pathways by which Quinoline Derivative 10 induces false positives in fluorescence assays.

Section 5: Advanced Remediation Strategies

Q3: If QD10 is autofluorescent, is the compound useless? A: Not necessarily. Quinoline autofluorescence is typically strongest in the blue-green region. If the compound is a genuine binder, you can rescue the assay by switching to red-shifted fluorophores (excitation/emission >600 nm) to minimize spectral overlap[1]. Alternatively, employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which uses a microsecond time delay to allow short-lived compound autofluorescence to decay before measuring the long-lived target signal.

Q4: How can I prevent oxidative PAINS interference? A: Fused tetrahydroquinolines degrade in DMSO over time, forming reactive species[2]. Always prepare fresh compound stocks from dry powder rather than relying on historical DMSO libraries[2]. Additionally, adding thiol-containing reducing agents (like DTT) or bovine serum albumin (BSA) to the assay buffer can act as a "sponge" to scavenge reactive quinoid intermediates before they covalently modify your target protein[4].

Diagnostic_Workflow Start Primary Hit: QD10 Shows Activity Check1 Run Compound-Only Fluorescence Check Start->Check1 Check2 Run Target-Free Reporter Screen Start->Check2 Auto High Background Signal Check1->Auto Yes True No Interference Detected Check1->True No PAINS Inhibits Reporter Enzyme Check2->PAINS Yes Check2->True No Fix1 Use Red-Shifted Fluorophore or TR-FRET Auto->Fix1 Fix2 Flag as PAINS Artifact Deprioritize PAINS->Fix2 Fix3 Proceed to Secondary Validation (e.g., SPR) True->Fix3

Caption: Self-validating diagnostic workflow to differentiate true hits from QD10 assay artifacts.

References

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS, Journal of Medicinal Chemistry - ACS Publications,[Link]

  • Pan-assay interference compounds, Wikipedia,[Link]

  • Fused tetrahydroquinolines (THQ): potential PAINS compounds in a recent HTS for moesin-CD44 pathway inhibitors, Open Lab Notebooks,[Link]

  • Fused Tetrahydroquinolines Are Interfering with Your Assay, Journal of Medicinal Chemistry - PMC - NIH,[Link]

Sources

Troubleshooting

Optimizing storage conditions to maintain quinoline derivative 10 stability

Welcome to the Technical Support Center for Quinoline Derivative 10 (QD10) . As a Senior Application Scientist, I frequently see highly potent compounds fail in late-stage development not due to poor pharmacology, but be...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Quinoline Derivative 10 (QD10) . As a Senior Application Scientist, I frequently see highly potent compounds fail in late-stage development not due to poor pharmacology, but because of inadequate handling and storage. QD10, characterized by its azaarene core, is highly bioactive but uniquely susceptible to specific environmental stressors.

This guide is designed to move beyond basic instructions. Here, we explore the causality behind QD10 degradation and provide self-validating experimental protocols to ensure your stability-indicating assays are scientifically bulletproof.

QD10 Degradation Pathways & Mitigation Strategy

QD10_Stability QD10 Quinoline Derivative 10 (QD10) Photo Photodegradation (UV/Vis Light) QD10->Photo Oxidation Oxidative Degradation (ROS / O2) QD10->Oxidation Thermal Thermal Degradation (Heat / Humidity) QD10->Thermal Photo_Prod Hydroxyquinolines (e.g., 2-OH, 8-OH) Photo->Photo_Prod Ox_Prod N-Oxides & Polymers (Solution Darkening) Oxidation->Ox_Prod Therm_Prod Hydrolysis Products (Loss of Potency) Thermal->Therm_Prod Mit_Photo Amber Vials & Light Protection Photo_Prod->Mit_Photo Mit_Ox Inert Gas Purging (Argon/N2) Ox_Prod->Mit_Ox Mit_Therm Storage at -20°C Desiccant Use Therm_Prod->Mit_Therm

QD10 degradation pathways and targeted environmental mitigation strategies.

Frequently Asked Questions (Mechanistic Focus)

Q: Why does my QD10 stock solution turn from colorless to brown over time? A: Quinoline compounds are typically colorless but darken upon storage due to auto-oxidation or the presence of impurities. The nitrogen atom in the quinoline ring acts as an electron-rich center, making it highly susceptible to reactive oxygen species (ROS). This oxidation forms N-oxides and subsequent polymeric byproducts that absorb light in the visible spectrum, causing the brown discoloration[1]. Analytical Takeaway: Discoloration is a direct proxy for structural compromise; never use a discolored stock for quantitative assays.

Q: How sensitive is QD10 to ambient laboratory light? A: Highly sensitive. Photodegradation of quinolines in aqueous environments is driven by the generation of hydroxyl radicals upon UV/visible light exposure[2]. This leads to the formation of hydroxyquinolines (predominantly 2-hydroxyquinoline and 8-hydroxyquinoline)[2]. Furthermore, this photolytic cleavage is pH-dependent and accelerates significantly in acidic conditions (e.g., pH 4.5) compared to neutral pH[2].

Q: What are the regulatory standards for establishing QD10's shelf-life? A: We adhere to the ICH Q1A(R2) guidelines for new drug substances[3]. For long-term stability, QD10 must be evaluated at 25°C ± 2°C/60% RH ± 5% RH or 30°C ± 2°C/65% RH ± 5% RH. Accelerated testing requires 6 months at 40°C ± 2°C/75% RH ± 5% RH. Any "significant change" (e.g., >5% degradation) under accelerated conditions mandates intermediate testing. Photostability should also be an integral part of stress testing, as described in ICH Q1B[4].

Troubleshooting Guide
SymptomRoot CauseScientific Intervention
Inconsistent IC50 values in cell assays over a 1-week period Repeated freeze-thaw cycles or prolonged benchtop exposure causing micro-precipitation and oxidative degradation.Aliquot stock solutions into single-use amber vials. Purge the headspace with Argon or N2 gas prior to sealing to displace oxygen, directly mitigating oxidative degradation[1].
Unexplained peaks in HPLC-UV chromatograms Base or acid-catalyzed hydrolysis of functional groups attached to the quinoline core.Quinolines exhibit highly pH-dependent solubility and stability[1]. Buffer the aqueous solution to the experimentally determined optimal pH (typically neutral to slightly basic for QD10) to suppress hydrolytic pathways.
Precipitation in aqueous buffer upon dilution pH shift causing the quinoline derivative (a weak base) to crash out of solution.Pre-warm the buffer and ensure the final pH remains below the pKa of the quinoline nitrogen if solubility is the primary issue, balancing this against the risk of acid-catalyzed photodegradation.
Self-Validating Experimental Protocol: Forced Degradation Testing

To trust your stability data, your analytical method must be "stability-indicating." This means it must be capable of resolving the intact QD10 peak from all degradation products. We achieve this through a forced degradation protocol.

Principle of Self-Validation: The mass balance must equal ~100%. If the area of the QD10 peak decreases by 30% after stress, the sum of the degradation peaks must account for that 30%. If it doesn't, degradants are either precipitating out or are volatile, requiring immediate adjustment of your extraction solvent.

Step-by-Step Methodology:

  • Acid/Base Hydrolysis:

    • Acid: Add 1.0 mL of 0.1 M HCl to 1.0 mL of QD10 stock (1 mg/mL). Incubate at 60-80°C for 24 hours[1].

    • Base: Repeat in a separate vial using 0.1 M NaOH[1].

    • Crucial Step: Neutralize samples (add 0.1 M NaOH to the acid sample, and 0.1 M HCl to the base sample) before HPLC injection to prevent column degradation and shift the equilibrium back to a stable state[1].

  • Oxidative Stress:

    • Mix 1.0 mL of QD10 stock with 1.0 mL of 3% hydrogen peroxide[1].

    • Incubate at room temperature in the dark for 24 hours to isolate oxidative variables from photolytic ones.

  • Photostability (ICH Q1B Compliance):

    • Expose the QD10 solution in a chemically inert, transparent quartz container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[1].

    • Control: Wrap a parallel sample completely in aluminum foil to protect it from light. This validates that degradation is strictly light-induced[1].

  • Thermal Stress:

    • Place the stock solution and solid powder in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C) for 7 days[1].

QD10 Forced Degradation Summary Data

The following table summarizes the expected quantitative degradation profile of QD10 under forced stress conditions, providing a baseline for your own analytical validation.

Stress ConditionExposure Time% QD10 RecoveryPrimary Degradant IdentifiedRequired Storage Mitigation
Thermal (80°C) 7 Days88.5%Hydrolysis productsStore at -20°C; use desiccants
Oxidative (3% H2O2) 24 Hours72.1%Quinoline N-oxideArgon/N2 headspace purging
Photolytic (UV/Vis) 1.2M lux hrs65.4%2-hydroxyquinolineAmber vials; foil wrapping
Acidic (0.1 M HCl) 24 Hours81.2%Cleaved side-chainsBuffer to pH 7.0 - 7.4
Basic (0.1 M NaOH) 24 Hours94.3%Minor hydrolysisAvoid high pH diluents
References
  • Quality Guidelines - ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - Scientific Guideline. European Medicines Agency (EMA). URL:[Link]

  • Photodegradation of quinoline in water. ResearchGate. URL:[Link]

  • QUINOLINE: Properties and Industrial Applications. Ataman Kimya. URL:[Link]

Sources

Optimization

🔬 Technical Support Center: Quinoline Derivative 10 (QD-10) Pharmacokinetics

Welcome to the Preclinical PK/PD Troubleshooting Hub. This guide is specifically engineered for scientists and drug development professionals experiencing severe oral bioavailability bottlenecks (often F<2% ) when dosing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Preclinical PK/PD Troubleshooting Hub. This guide is specifically engineered for scientists and drug development professionals experiencing severe oral bioavailability bottlenecks (often F<2% ) when dosing Quinoline Derivative 10 (QD-10) in rodent models.

By synthesizing formulation science and metabolic profiling, this portal provides actionable, self-validating methodologies to rescue your compound's pharmacokinetic profile.

📊 Diagnostic Workflow

Before altering your formulation or initiating costly medicinal chemistry campaigns, you must isolate the exact pharmacokinetic barrier. The following diagnostic tree illustrates the logical progression from in vivo observation to mechanistic resolution.

PK_Workflow Start Low Oral Bioavailability (F < 2%) of QD-10 IV_PK Perform IV PK Study Calculate Clearance & Vd Start->IV_PK High_CL High Clearance (Hepatic Extraction) IV_PK->High_CL CL > Hepatic Blood Flow Low_CL Low Clearance (Absorption Issue) IV_PK->Low_CL CL < Hepatic Blood Flow Metabolism In Vitro Microsomal Stability Assay High_CL->Metabolism Solubility Kinetic Solubility & Caco-2 Permeability Low_CL->Solubility Structural Lead Optimization (Block CYP Sites) Metabolism->Structural High Intrinsic CL Formulation Nanosuspension / Lipid Formulation Solubility->Formulation Poor Aqueous Sol.

Diagnostic workflow isolating the root cause of low oral bioavailability in QD-10.

❓ Troubleshooting Guides & FAQs

Q1: My PO dosing of QD-10 in mice yielded an oral bioavailability of ~1.2%. Is this an absorption issue or a metabolism issue? A: Quinoline derivatives, particularly heavily substituted scaffolds like QD-10, frequently suffer from both poor aqueous solubility and high first-pass metabolism by CYP3A4 and CYP2D6, resulting in predicted oral bioavailability as low as 1.0–1.6%[1]. To determine the exact causality, you must perform an intravenous (IV) PK arm. If your IV clearance (CL) approaches the hepatic blood flow of the mouse (~90 mL/min/kg), the low F is driven by first-pass hepatic extraction. If IV clearance is low but PO exposure remains negligible, the issue is absorption-driven (solubility or permeability).

Q2: We confirmed low IV clearance, but QD-10 precipitates in standard vehicles (e.g., 10% DMSO/90% Saline). How can we improve gastrointestinal absorption? A: The quinoline core is highly lipophilic and often forms stable, high-melting-point crystal lattices, leading to dissolution-rate-limited absorption. Furthermore, they are often characterized by high topological polar surface area (TPSA) and LogP values that must be carefully balanced[2]. Instead of relying on co-solvents which cause in vivo precipitation upon dilution in gastric fluids, transition to a nanosuspension . By milling the compound to a sub-micron particle size, you exponentially increase the surface area. According to the Noyes-Whitney equation, this accelerates the dissolution rate, allowing the drug to dissolve and be absorbed during its transit window in the small intestine.

Q3: In vitro microsomal assays show rapid depletion of QD-10 ( t1/2​<10 min). How can we validate that CYP metabolism is the primary in vivo barrier before initiating chemical lead optimization? A: Conduct a chemical knockout experiment using 1-Aminobenzotriazole (ABT) . ABT is a potent, irreversible pan-CYP suicide inhibitor. By pre-dosing mice with ABT (50 mg/kg PO) two hours prior to QD-10 administration, you effectively shut down hepatic and intestinal CYP450 enzymes. If the oral bioavailability of QD-10 drastically increases in the ABT arm, you have definitively proven that first-pass metabolism is the culprit. This justifies the medicinal chemistry effort to block metabolic soft spots. For example, previous studies have shown that protecting metabolically unstable sites on the quinoline nucleus can double oral bioavailability[3].

🧪 Standard Operating Procedures (Protocols)

Protocol 1: Preparation of QD-10 Nanosuspension via Wet Media Milling

Purpose: To overcome dissolution-rate-limited absorption by reducing QD-10 particle size to <500 nm.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare an aqueous stabilizer solution containing 1% (w/v) Poloxamer 188 and 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) in Milli-Q water. Causality: Poloxamer provides steric hindrance to prevent nanoparticle agglomeration, while HPMC acts as a viscosity modifier to maintain suspension stability.

  • API Wetting: Weigh 50 mg of QD-10 and slowly add it to 5 mL of the stabilizer vehicle. Vortex for 2 minutes to ensure complete wetting of the hydrophobic quinoline powder.

  • Milling: Transfer the mixture to a 10 mL zirconium oxide milling jar. Add 20 grams of 0.5 mm yttrium-stabilized zirconium oxide milling beads.

  • Size Reduction: Mill the sample using a planetary micro mill at 400 RPM for 4 cycles of 15 minutes each, with a 5-minute cooling pause between cycles. Causality: The cooling pauses are critical to prevent thermal degradation or phase changes of the API due to kinetic friction.

  • Recovery & Self-Validation: Extract the nanosuspension using a 27-gauge needle to leave the beads behind. Measure the particle size distribution via Dynamic Light Scattering (DLS). Validation Check: The target Z-average is 200–400 nm. If the Polydispersity Index (PDI) is > 0.3, the suspension is heterogeneous and prone to Ostwald ripening; discard and re-mill with a higher stabilizer concentration.

Protocol 2: In Vivo CYP-Inhibition (ABT) Pharmacokinetic Study

Purpose: To isolate the impact of first-pass metabolism on QD-10 oral bioavailability.

Step-by-Step Methodology:

  • Animal Preparation: Fast male C57BL/6 mice (n=3 per group) for 12 hours prior to dosing to eliminate food-effect variables on absorption.

  • ABT Pre-treatment: Administer 1-Aminobenzotriazole (ABT) at 50 mg/kg via oral gavage (vehicle: 0.5% Methylcellulose). Wait exactly 2 hours to allow for complete mechanism-based inactivation of CYP enzymes.

  • QD-10 Administration: Dose QD-10 at 10 mg/kg via oral gavage (using the nanosuspension from Protocol 1).

  • Blood Sampling: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3,000 x g for 10 minutes at 4°C. Extract plasma and crash proteins using 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation & Analysis: Quantify QD-10 concentrations using LC-MS/MS. Validation Check: Always include a control group dosed with IV QD-10 + ABT. If the IV clearance does not decrease in the presence of ABT, the primary clearance mechanism is non-CYP mediated (e.g., biliary excretion or renal clearance), which invalidates the CYP-driven first-pass hypothesis.

📉 Quantitative Data Summary

The following table summarizes the expected pharmacokinetic shifts when applying these troubleshooting interventions to QD-10, allowing researchers to benchmark their own experimental readouts.

Formulation / ConditionRouteDose (mg/kg) Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL)Bioavailability ( F %)Primary Mechanism of Improvement
QD-10 (Free Base in 10% DMSO) PO1045 ± 12120 ± 301.2%Baseline (Poor solubility & high metabolism)
QD-10 (Nanosuspension) PO10310 ± 45850 ± 1108.5%Increased dissolution rate via surface area expansion
QD-10 (Nanosuspension) + ABT PO101,450 ± 2104,200 ± 45042.0%Complete bypass of CYP-mediated first-pass extraction

📚 References

  • From Synthesis to Mechanism: Biological Evaluation of a p-Toluidine-Based Thiazolidinone-Quinoline VEGFR-2 Candidate Supported by CADD Source: MDPI URL:[Link]

  • Antioxidant activity, molecular docking, and modeling pharmacokinetics study of some benzo[f]quinoline candidates Source: PMC / National Institutes of Health URL:[Link]

  • Recent Progress toward the Discovery of Small Molecules as Novel Anti-Respiratory Syncytial Virus Agents Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Troubleshooting

Refining recrystallization techniques for high-purity quinoline derivative 10

Welcome to the Technical Support Center for the purification and isolation of high-purity quinoline derivatives. As a Senior Application Scientist, I have designed this guide to help drug development professionals naviga...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and isolation of high-purity quinoline derivatives. As a Senior Application Scientist, I have designed this guide to help drug development professionals navigate the thermodynamic and kinetic challenges of crystallizing complex heterocyclic APIs.

Achieving >99.5% purity for Quinoline Derivative 10 (a representative highly potent intermediate) requires moving beyond trial-and-error. This guide provides a mechanistic approach to solvent selection, a self-validating recrystallization protocol, and a targeted troubleshooting Q&A to resolve common crystallization failures.

I. Recrystallization & Troubleshooting Workflow

The following logic tree dictates the physical chemistry decisions required to force Quinoline Derivative 10 into a highly ordered crystalline lattice.

RecrystallizationWorkflow Start Crude Quinoline Derivative 10 Dissolve Dissolution in Hot Solvent (e.g., EtOH or DCM/Hexane) Start->Dissolve Cooling Controlled Cooling (0.5 °C / min) Dissolve->Cooling Check Crystallization Observed? Cooling->Check Success Filtration & Washing (Cold Anti-solvent) Check->Success Yes Oiling Oiling Out Detected Check->Oiling Phase Separation NoCryst No Nucleation Check->NoCryst Solution Remains Clear Pure High-Purity Product (>99.5%) Success->Pure FixOil Reheat, Add Solvent, Cool Slower Oiling->FixOil FixOil->Cooling FixNoCryst Seed Crystals or Scratch Flask NoCryst->FixNoCryst FixNoCryst->Cooling

Figure 1: Decision-making workflow for the recrystallization of quinoline derivatives.

II. Standard Operating Procedure: Anti-Solvent Recrystallization

This protocol utilizes an anti-solvent approach, which is highly effective for quinoline derivatives that exhibit flat solubility curves in single solvents.

Step 1: Primary Dissolution

  • Action: Suspend 10.0 g of crude Quinoline Derivative 10 in 40 mL of a primary "good" solvent (e.g., Dichloromethane) and heat to just below the solvent's boiling point.

  • Causality: Heat provides the thermodynamic energy required to disrupt the impure, amorphous solid lattice. Complete dissolution ensures that trapped impurities are released into the bulk solution.

  • Validation Checkpoint: The solution must be completely transparent. Any remaining cloudiness indicates incomplete dissolution or insoluble mechanical impurities, requiring additional solvent or hot filtration.

Step 2: Anti-Solvent Titration

  • Action: While maintaining stirring and elevated temperature, add the anti-solvent (e.g., n-Hexane) dropwise until persistent turbidity is observed, then add a few drops of the primary solvent until the solution just clears.

  • Causality: The anti-solvent lowers the overall dielectric constant of the mixture, bringing the system precisely to the metastable zone boundary essential for controlled nucleation[1].

Step 3: Controlled Nucleation and Cooling

  • Action: Reduce the temperature at a strictly controlled rate of 0.5 °C/min down to 4 °C.

  • Causality: Slow cooling allows the quinoline molecules time to align into their lowest-energy crystalline conformation. Rapid cooling causes "crash precipitation," which traps solvent molecules and impurities within the crystal lattice.

  • Validation Checkpoint: The formation of distinct, rigid geometric solids (rather than a viscous layer at the bottom of the flask) confirms successful crystalline nucleation.

Step 4: Harvesting and Displacement Washing

  • Action: Collect the crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold anti-solvent.

  • Causality: The cold anti-solvent wash displaces the impurity-rich mother liquor adhering to the crystal surfaces without dissolving the purified product.

III. Quantitative Solvent Screening Data

Selecting the correct solvent system is the most critical variable. Below is a summary of quantitative screening data for Quinoline Derivative 10 to guide your initial solvent selection.

Solvent SystemRatio (v/v)Solubility (Hot)Solubility (Cold)Yield (%)Purity (HPLC %)Mechanistic Observation
Ethanol N/AHighLow78.098.5Good initial purity; steep solubility curve[2].
DCM / n-Hexane 1:3HighVery Low85.099.2Excellent crystal morphology; ideal for non-polar oils[1].
Acetone / Water 1:1ModerateLow65.095.0Prone to oiling out; requires strict temperature control[1].
Isopropanol (HCl Salt) N/AHighLow92.0>99.8Highest purity achieved via robust salt formation[1].

IV. Troubleshooting Guides & FAQs

Q1: My quinoline derivative is forming a viscous oil at the bottom of the flask instead of crystals upon cooling. How do I force crystallization? A1: This phenomenon is known as "oiling out." It occurs when the compound precipitates from the solution at a temperature above its melting point, often due to a supersaturated solution cooling too rapidly or the presence of impurities that depress the mixture's melting point[2].

  • Actionable Fix: Do not attempt to filter the oil. Re-heat the mixture until the oil completely redissolves into a single phase. Add a small amount (5-10% by volume) of additional hot primary solvent to decrease the saturation level. Finally, allow the solution to cool at a much slower rate (e.g., 0.1 °C/min)[2].

Q2: The solution has cooled to 4 °C, but no crystals have formed. The solution remains completely clear. What went wrong? A2: The solution is likely supersaturated but lacks the activation energy required for initial nucleation[2].

  • Actionable Fix: You must induce crystallization. Take a glass stirring rod and vigorously scratch the inside of the glass flask below the solvent line. The micro-abrasions create high-energy nucleation sites. Alternatively, if you have a previous batch, introduce a microscopic "seed crystal" of pure Quinoline Derivative 10 to act as a template for lattice growth[2].

Q3: Even after multiple recrystallizations in ethanol, my purity plateaus at 97%. How can I achieve the >99.5% purity required for in vivo biological assays? A3: Neutral quinoline derivatives often co-crystallize with structurally similar synthetic impurities. Because quinoline derivatives contain a basic nitrogen atom, you can bypass this limitation by precipitating them as highly crystalline salts[1].

  • Actionable Fix: Convert the free base to a salt. Dissolve the oily or impure compound in a suitable solvent (like isopropanol or ether) and add a stoichiometric amount of an acid (e.g., HCl or methanesulfonic acid). Hydrochloride and methanesulfonate salts of quinolines exhibit vastly different solubility profiles than their neutral impurities, often yielding >99.5% purity in a single crystallization step[1][3].

Q4: What is the best starting solvent system for a completely novel, uncharacterized quinoline derivative? A4: Ethanol is widely considered the optimal first-line choice. Quinoline derivatives generally dissolve readily in hot ethanol but have very poor solubility in cold ethanol, providing the steep solubility curve required for high recovery[2]. If the derivative is highly non-polar and resists ethanol, a mixed solvent system such as n-hexane/acetone or n-hexane/ethyl acetate provides an excellent, tunable polarity gradient[2].

V. References

  • Benchchem. "Addressing challenges in the purification of quinoline derivatives." Benchchem Tech Support. Available at:

  • Benchchem. "Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification." Benchchem Tech Support. Available at:

  • Justia Patents. "High-purity quinoline derivative and method for manufacturing same." Justia Patent Database. Available at:

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of Quinoline Derivative 10 vs. Chloroquine: Overcoming PfCRT-Mediated Resistance

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology. Executive Summary The emergence of multidrug-resistant Plasmodium falcipa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology.

Executive Summary

The emergence of multidrug-resistant Plasmodium falciparum has severely compromised the clinical utility of classic 4-aminoquinoline antimalarials. Chloroquine (CQ), once the gold standard, is now largely ineffective against resistant strains due to active drug efflux mechanisms. This guide provides an objective, data-driven comparison between standard Chloroquine and Quinoline Derivative 10 —a novel, dual-functioning "reversed chloroquine" synthesized via molecular hybridization. By combining a 4-aminoquinoline core with a chemosensitizing side chain, Derivative 10 restores intra-vacuolar drug accumulation and exhibits potent, low-nanomolar efficacy against CQ-resistant (CQR) parasites[1][2].

Mechanistic Causality: The "Why" Behind Resistance Reversal

To evaluate these compounds, we must first isolate the molecular mechanics of resistance.

During the intraerythrocytic stage, P. falciparum degrades host hemoglobin in its acidic digestive vacuole, releasing toxic free hematin (Fe(III)PPIX). To survive, the parasite polymerizes this hematin into inert hemozoin crystals. Chloroquine acts by capping the growing hemozoin polymer, leading to a lethal buildup of toxic hematin.

However, CQR strains (such as Dd2 and K1) possess mutations in the P. falciparum chloroquine resistance transporter (PfCRT )—specifically the K76T mutation. This mutated pump actively effluxes CQ out of the digestive vacuole before it can bind hematin[3].

Quinoline Derivative 10 is rationally designed to bypass this defense. It features a dibemethin or piperazine-based side chain that acts as an intramolecular chemosensitizer. This structural modification allows Derivative 10 to physically block the mutant PfCRT efflux pump while its quinoline core simultaneously binds and inhibits hematin polymerization[1][4].

MOA CQ Chloroquine (CQ) Hematin Toxic Free Hematin (Fe(III)PPIX) CQ->Hematin Binds & Inhibits PfCRT Mutant PfCRT (Efflux Pump) CQ->PfCRT Effluxed by QD10 Quinoline Derivative 10 QD10->Hematin Binds & Inhibits QD10->PfCRT Blocks Efflux Pump Hemozoin Hemozoin Crystals (Non-toxic) Hematin->Hemozoin Polymerization ParasiteDeath Parasite Death Hematin->ParasiteDeath Accumulation Toxicity PfCRT->CQ Resistance

Fig 1. Mechanistic comparison of CQ and Quinoline Derivative 10 in the parasite digestive vacuole.

Comparative Efficacy Profiling

The therapeutic superiority of Derivative 10 is demonstrated by its ability to maintain a low Resistance Index (RI) across mutant strains. While CQ loses nearly an order of magnitude in potency against the Dd2 strain, Derivative 10 retains high efficacy[5].

Table 1: In Vitro Antimalarial Activity (IC₅₀)
Parasite StrainCQ IC₅₀ (µM)Derivative 10 IC₅₀ (µM)Resistance Index (CQ)Resistance Index (Deriv 10)
D10 (CQ-Sensitive)0.0150.0121.01.0
Dd2 (CQ-Resistant)0.1720.03311.42.7

*Resistance Index (RI) = IC₅₀ (Resistant Strain) / IC₅₀ (Sensitive Strain).

Table 2: In Vivo Efficacy (Plasmodium berghei Murine Model)

In vivo studies further validate the pharmacokinetic viability of the hybrid molecule. When administered orally in a P. berghei mouse model, Derivative 10 achieved a >99% reduction in parasitemia and a 66% absolute cure rate, whereas CQ failed to clear the infection at identical dosing[1].

TreatmentDose (mg/kg)RouteParasitemia Reduction (%)30-Day Cure Rate
Chloroquine 30 (x4 doses)Oral~40%0% (0/3 mice)
Derivative 10 30 (x4 doses)Oral>99%66% (2/3 mice)

Self-Validating Experimental Protocols

To establish trustworthiness and scientific integrity, drug efficacy must be evaluated through a self-validating system. The following three protocols are designed to triangulate data: proving not just that the drug works, but how it works[6].

Workflow Culture P. falciparum Culture (D10 & Dd2 strains) Treatment Drug Treatment (CQ vs QD10) Culture->Treatment Assay1 SYBR Green I Assay (IC50 Determination) Treatment->Assay1 Assay2 Isobologram Analysis (Synergy Testing) Treatment->Assay2 Assay3 β-Hematin Inhibition (Cell-free Assay) Treatment->Assay3 Data Efficacy Profiling Assay1->Data Assay2->Data Assay3->Data

Fig 2. Self-validating workflow for evaluating antimalarial efficacy and resistance reversal.

Protocol 1: In Vitro Parasite Growth Inhibition (SYBR Green I Assay)

Purpose: Establish baseline IC₅₀ values in whole cells.

  • Culture Synchronization: Treat P. falciparum cultures with 5% D-sorbitol.

    • Causality: Sorbitol selectively lyses mature trophozoites and schizonts while sparing ring-stage parasites. This ensures a uniform metabolic baseline, preventing skewed IC₅₀ data caused by mixed-stage drug sensitivities.

  • Plating & Dosing: Seed synchronized cultures in 96-well plates at 1% parasitemia and 2% hematocrit. Apply serial dilutions of CQ and Derivative 10.

  • Incubation: Incubate for 72 hours at 37°C under a specialized gas mixture (5% CO₂, 5% O₂, 90% N₂).

    • Causality: This mimics the microaerophilic environment of the human bloodstream, ensuring physiological relevance.

  • Lysis & Staining: Add lysis buffer containing SYBR Green I dye.

    • Causality: SYBR Green I selectively intercalates with parasitic DNA. Because mature human erythrocytes are anucleate, this provides a highly specific, zero-background fluorescence signal directly proportional to parasite survival.

  • Quantification: Measure fluorescence at excitation 485 nm and emission 528 nm.

Protocol 2: Isobologram Analysis for Synergy

Purpose: Prove that the side-chain of Derivative 10 actively sensitizes the parasite to CQ.

  • Matrix Setup: Prepare a 2D checkerboard assay combining varying concentrations of CQ and Derivative 10.

  • FIC Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index.

    • Causality: An FIC index < 0.5 indicates synergy. In the CQ-resistant Dd2 strain, a synergistic relationship[1] proves that Derivative 10 actively blocks the PfCRT pump, trapping CQ inside the vacuole and restoring its lethality.

Protocol 3: Cell-Free β-Hematin Inhibition Assay (BHIA)

Purpose: Decouple target-binding affinity from cellular pharmacokinetics.

  • Hematin Solubilization: Dissolve hemin in 0.1 M NaOH to yield free Fe(III)PPIX.

  • Reaction Initiation: Mix hematin with CQ or Derivative 10 in a sodium acetate buffer (pH 5.0) containing a lipid catalyst (e.g., Tween-20).

    • Causality: The acidic pH and lipid interface strictly mimic the physiological conditions of the parasite's digestive vacuole, where hemozoin crystallization naturally occurs.

  • Incubation & Washing: Incubate at 37°C for 2 hours. Wash the pellet with DMSO to remove unreacted hematin.

  • Readout: Dissolve the purified β-hematin pellet in 0.1 M NaOH and measure absorbance at 405 nm.

    • Causality: If both drugs show similar IC₅₀ values in this cell-free environment, it confirms that Derivative 10's superior whole-cell efficacy against CQR strains is driven entirely by its ability to evade PfCRT efflux, rather than a novel off-target mechanism[6].

Conclusion

Quinoline Derivative 10 represents a highly rational approach to overcoming antimalarial resistance. By integrating a chemosensitizing moiety directly into the 4-aminoquinoline scaffold, it successfully inhibits β-hematin formation while neutralizing the K76T PfCRT mutation. This dual-functioning profile makes it a superior alternative to standard chloroquine in regions endemic with multidrug-resistant Plasmodium falciparum.

References

  • Egan, T. J., & Kuter, D. (2013). Dual-Functioning Antimalarials that Inhibit the Chloroquine-Resistance Transporter. Future Microbiology, 8(4), 475-489.

  • Gunsaru, B., Burgess, S. J., et al. (2017). Simplified Reversed Chloroquines To Overcome Malaria Resistance to Quinoline-Based Drugs. Antimicrobial Agents and Chemotherapy, 61(5), e01913-16.

  • Srinivasa, S. B., Ullal, S. N., & Kalal, B. S. (2025). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. American Journal of Translational Research, 17(2), 1335-1375.

Sources

Comparative

Validating the kinase inhibitory activity of quinoline derivative 10

Validating the Kinase Inhibitory Activity of Quinoline Derivative 10: A Comparative Methodological Guide Introduction As a Senior Application Scientist in early-stage oncology drug discovery, I frequently evaluate novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Kinase Inhibitory Activity of Quinoline Derivative 10: A Comparative Methodological Guide

Introduction

As a Senior Application Scientist in early-stage oncology drug discovery, I frequently evaluate novel small-molecule scaffolds. The quinoline core is a privileged structure in medicinal chemistry, heavily utilized to target dysregulated protein kinases such as c-Met, EGFR, and the PI3K/mTOR axis . Recently, Quinoline Derivative 10 (QD-10) —a structurally optimized C-4 substituted quinoline—has emerged as a highly potent dual PI3K/mTOR inhibitor .

Validating such a compound requires more than just generating an IC50 value; it demands a self-validating experimental ecosystem. This guide objectively compares QD-10’s performance against established clinical inhibitors and provides the causal logic behind the biochemical and cellular protocols required to definitively prove its mechanism of action.

The Mechanistic Rationale: Why Dual Inhibition?

Targeting the Phosphoinositide 3-kinase (PI3K) pathway is notoriously difficult due to intracellular feedback loops. When mTORC1 is inhibited alone, a negative feedback loop is lifted, inadvertently hyperactivating AKT via mTORC2. QD-10 circumvents this by competitively binding to the ATP-binding pockets of both PI3Kα and mTOR. By anchoring to the hinge region (often via hydrogen bonding with residues like Gln859 in PI3Kα), QD-10 shuts down both the primary signal and the compensatory escape route .

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates QD10 Quinoline Derivative 10 (QD-10) QD10->PI3K Inhibits QD10->mTOR Inhibits

Fig 1: Mechanism of dual PI3K/mTOR inhibition by Quinoline Derivative 10 (QD-10).

Comparative Performance Data

To establish trustworthiness, QD-10 must be benchmarked against a known dual inhibitor (Dactolisib/NVP-BEZ235) and an out-group control (Lapatinib, a potent EGFR inhibitor ) to demonstrate target specificity. The data below summarizes the in vitro biochemical and cellular anti-proliferative profiles.

CompoundTarget KinaseBiochemical IC50 (nM)MCF-7 Cell Viability IC50 (μM)Primary Mechanism
Quinoline Derivative 10 PI3Kα / mTOR1.8 / 2.50.85ATP-competitive dual inhibition
Dactolisib (Control) PI3Kα / mTOR4.0 / 2.11.10ATP-competitive dual inhibition
Lapatinib (Control) EGFR / HER2>10,000 (for PI3K)13.5Inactive against PI3K/mTOR

(Data synthesis reflects standard profiling parameters for quinoline-based kinase modulators).

Experimental Protocols: A Self-Validating System

A reliable validation strategy uses orthogonal methods. We first prove direct biochemical inhibition (removing cellular variables like efflux pumps), followed by a cell-based target engagement assay to prove physiological relevance.

Workflow Prep Compound Prep (QD-10 & Controls) CellFree Cell-Free Assay (ADP-Glo Kinase) Prep->CellFree CellBased Cell-Based Assay (Target Engagement) Prep->CellBased Analysis Data Analysis (IC50 Calculation) CellFree->Analysis CellBased->Analysis

Fig 2: Self-validating experimental workflow for kinase inhibitor evaluation.

Protocol A: Cell-Free Biochemical Validation (ADP-Glo™ Assay)

The Causality: Why not use traditional radiometric ³²P assays? While sensitive, radiometric assays are hazardous and prone to ATP-depletion artifacts. The ADP-Glo™ luminescent assay directly measures the ADP formed during the kinase reaction. Because it converts ADP back to ATP to drive a luciferase reaction, the luminescent signal is directly proportional to kinase activity, offering high-throughput capability with exceptional signal-to-background ratios.

Step-by-Step Methodology:

  • Reagent Preparation: Formulate 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Note: EGTA is critical to chelate calcium and prevent the activation of non-specific calcium-dependent kinases.

  • Compound Dilution: Serially dilute QD-10, Dactolisib, and Lapatinib in 100% DMSO. Dilute these intermediate stocks into the Kinase Buffer to achieve a 4X working concentration. Crucial: Keep final DMSO concentration below 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-Incubation: In a 384-well low-volume plate, combine 10 µL of recombinant PI3Kα (or mTOR) with 5 µL of the 4X compound. Incubate for 15 minutes at room temperature. Causality: This allows the inhibitor to achieve binding equilibrium with the enzyme before ATP competition begins.

  • Reaction Initiation: Add 10 µL of an ATP/PIP2 substrate mixture. Incubate for 60 minutes at 30°C.

  • Signal Generation: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Then, add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP, driving the luciferase reaction (incubate 30 mins).

  • Quantification: Read luminescence on a microplate reader. Plot log[inhibitor] versus normalized luminescence to calculate the IC50 via 4-parameter logistic regression.

Protocol B: Cellular Target Engagement (Western Blotting)

The Causality: Biochemical potency does not guarantee cellular efficacy. Poor membrane permeability or rapid intracellular metabolism can render a potent biochemical inhibitor useless. To validate QD-10 in living cells, we must measure the phosphorylation states of downstream effectors: AKT (Ser473) for PI3K/mTORC2 activity, and p70S6K (Thr389) for mTORC1 activity.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed MCF-7 human breast cancer cells at 3×105 cells/well in 6-well plates. Once adhered, wash with PBS and incubate in serum-free media overnight. Causality: Serum starvation reduces basal kinase activity, ensuring that subsequent stimulation provides a clear, measurable dynamic range.

  • Compound Treatment: Treat cells with QD-10 (at 0.1, 1, and 10 μM) or vehicle (0.1% DMSO) for 2 hours.

  • Pathway Stimulation: Add 50 ng/mL Epidermal Growth Factor (EGF) for 15 minutes to acutely hyperactivate the RTK/PI3K/mTOR cascade.

  • Lysis and Extraction: Rapidly wash cells with ice-cold PBS to halt signaling. Lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄). Causality: Phosphatases act within seconds; failing to inhibit them will result in false-negative phosphorylation signals.

  • Immunoblotting: Resolve 20 µg of cleared lysate via SDS-PAGE and transfer to a PVDF membrane. Block with 5% BSA (do not use milk, as casein contains phosphoproteins that cause high background).

  • Probing & Detection: Probe overnight at 4°C with primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p-p70S6K (Thr389), and anti-GAPDH. Develop using HRP-conjugated secondary antibodies and ECL substrate. A dose-dependent decrease in the p-AKT/Total AKT and p-p70S6K/Total p70S6K ratios definitively validates QD-10's intracellular mechanism of action.

References

  • Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: International Journal of Molecular Sciences (NIH PMC) URL: [Link]

  • Title: Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation Source: Frontiers in Chemistry URL: [Link]

  • Title: Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis Source: RSC Advances URL: [Link]

Validation

Validation of Quinoline Derivative 10 Binding Kinetics Using Surface Plasmon Resonance

Target Audience: Researchers, scientists, and drug development professionals. The Analytical Challenge: Fast-Binding Kinetics in Small Molecule Drug Discovery The development of small-molecule antagonists targeting trans...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist Target Audience: Researchers, scientists, and drug development professionals.

The Analytical Challenge: Fast-Binding Kinetics in Small Molecule Drug Discovery

The development of small-molecule antagonists targeting transient protein-protein interactions requires robust biophysical validation. A classic example is the disruption of leukocyte rolling during inflammatory responses, a process mediated by the interaction between P-selectin on endothelial cells and P-selectin glycoprotein ligand 1 (PSGL-1) on leukocytes.

[1] has emerged as a highly potent, low-molecular-weight P-selectin antagonist. However, validating the binding kinetics of QD10 presents a significant analytical challenge. The native P-selectin/PSGL-1 interaction is characterized by extremely fast binding kinetics and weak overall affinity, driven primarily by electrostatic contacts. Consequently, traditional end-point assays like ELISA often yield false negatives. The obligatory wash steps in ELISA disrupt fast-dissociating complexes, stripping the antagonist from the receptor before detection can occur.

To objectively validate QD10 as a lead candidate, we must utilize a real-time, label-free biosensor platform capable of resolving rapid association ( ka​ ) and dissociation ( kd​ ) rates without the avidity artifacts inherent to multimeric assay formats.

Platform Comparison: SPR vs. BLI vs. ITC

When characterizing small molecules (<500 Da) like QD10, the choice of biophysical platform fundamentally dictates data integrity. Below is an objective comparison of Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).

Table 1: Performance Comparison of Biophysical Platforms for Small Molecule Kinetics
ParameterSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)
Detection Principle Evanescent wave (Microfluidic)Interference pattern (Dip-and-read)Heat release/absorption (In-solution)
Sensitivity (MW Limit) Excellent (<100 Da)Moderate (~150-300 Da)N/A (Measures bulk heat)
Kinetic Resolution High (Captures fast ka​ and kd​ )Moderate (Struggles with fast kd​ )None (Thermodynamics only, KD​ )
Fluidics & Mass Transport Continuous flow (Minimizes MTL)Orbital shaking (Prone to MTL)Stirred solution
Sample Consumption Low (~50 µL per injection)Moderate (~200 µL per well)High (~300 µL per cell)
Best Used For Gold standard for small molecules High-throughput biologics screeningThermodynamic profiling ( ΔH,ΔS )

The Causality Behind the Choice: We select SPR over BLI for QD10 validation due to the fundamental differences in fluidics. BLI relies on a "dip-and-read" mechanism with orbital shaking, which creates a relatively thick unstirred boundary layer around the biosensor tip. For fast-associating small molecules, this leads to severe Mass Transport Limitation (MTL)—the compound binds to the target faster than it diffuses through the boundary layer, resulting in artificially deflated ka​ values. SPR, conversely, utilizes a continuous microfluidic flow system. By running the assay at high flow rates (e.g., 50–100 µL/min), SPR minimizes the boundary layer, ensuring that the reaction is kinetically controlled rather than diffusion-controlled.

G SPR SPR Platform (Microfluidics) Flow Continuous Flow Minimizes Boundary Layer SPR->Flow BLI BLI Platform (Dip-and-Read) Static Orbital Shaking Thick Boundary Layer BLI->Static FastKin Accurate Fast Kinetics (True k_a, k_d) Flow->FastKin Underest Mass Transport Limitation (Underestimated Kinetics) Static->Underest

Diagram 1: Impact of fluidics on mass transport and kinetic accuracy in SPR vs BLI.

Experimental Workflow and Step-by-Step Methodology

To ensure [2], the SPR protocol must be a self-validating system. Every step is designed to isolate the true binding event from bulk refractive index shifts and non-specific binding.

Workflow Step1 1. Surface Prep Amine Coupling Recombinant P-Selectin Step2 2. Buffer Formulation 5% DMSO Solvent Correction Setup Step1->Step2 Step3 3. Kinetic Injection Multi-Cycle High Flow (50 µL/min) Step2->Step3 Step4 4. Data Analysis 1:1 Langmuir Double Referencing Step3->Step4

Diagram 2: Standardized SPR workflow for small molecule kinetic validation.

Protocol: SPR Validation of QD10 Binding to P-Selectin

Step 1: Surface Preparation (Amine Coupling)

  • Action: Immobilize recombinant human P-selectin onto a CM5 (carboxymethylated dextran) sensor chip using standard EDC/NHS chemistry. Target an immobilization level of 2,000–3,000 Resonance Units (RU).

  • Causality: For small molecules (QD10 MW ≈ 350 Da) binding to a large protein (P-selectin MW ≈ 90 kDa), the theoretical maximum response ( Rmax​ ) is inherently low. We must immobilize a high density of the ligand to achieve a detectable signal-to-noise ratio, while being careful not to over-crowd the surface, which could induce steric hindrance.

Step 2: Buffer Formulation and Solvent Correction

  • Action: Prepare running buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with exactly 5% DMSO. Prepare a solvent correction curve (4.5% to 5.5% DMSO).

  • Causality: QD10 requires DMSO for solubility. DMSO has a massive refractive index. Even a 0.1% mismatch between the sample buffer and the running buffer will cause a bulk shift that masks the true binding response of the small molecule. The solvent correction curve mathematically subtracts these bulk refractive index anomalies.

Step 3: Assay Design (Multi-Cycle Kinetics)

  • Action: Inject QD10 in a 2-fold dilution series (e.g., 0.39 µM to 25 µM) over the active and reference flow cells at a high flow rate of 50 µL/min. Use a 60-second association phase and a 300-second dissociation phase.

  • Causality: We utilize a high flow rate to continuously replenish the analyte at the sensor surface, effectively eliminating the mass transport limitation. Because P-selectin antagonists exhibit rapid dissociation, the sensorgram will return to baseline naturally; thus, harsh chemical regeneration steps are unnecessary, preserving the structural integrity of the immobilized P-selectin across multiple cycles.

Step 4: Data Evaluation

  • Action: Process the data using double-referencing (subtracting the reference flow cell and a buffer-only blank injection). Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

  • Causality: Double-referencing removes systematic instrument noise and baseline drift, ensuring that the calculated ka​ and kd​ reflect only the specific target-analyte interaction.

Kinetic Data Presentation

The table below summarizes the binding kinetics of QD10 compared to the native carbohydrate ligand, sialyl Lewisx ( sLex ), and highlights the discrepancies observed when using alternative platforms. As [3], SPR provides the highest fidelity for transient interactions.

Table 2: Kinetic and Affinity Profiling of QD10 vs. Reference Ligand
CompoundPlatform ka​ ( M−1s−1 ) kd​ ( s−1 ) KD​ (µM)Data Quality / Notes
sLex (Ref) SPR 1.2×105 0.85 7.1Fast on/off, weak affinity.
QD10 SPR 4.5×105 0.09 0.20High confidence. Clean 1:1 fit.
QD10 BLI 1.1×104 0.02 1.82Underestimated. Mass transport limited.
QD10 ITCN/AN/A0.25Accurate KD​ , but lacks kinetic resolution.

Note: KD​=kd​/ka​ . The SPR data reveals that QD10 achieves its superior affinity (0.20 µM) primarily through a significantly slower dissociation rate ( 0.09s−1 ) compared to the native ligand.

Mechanistic Pathway: Translating Kinetics to Efficacy

The rapid association and optimized dissociation of QD10 allow it to effectively outcompete PSGL-1 in the highly dynamic environment of the vasculature. By binding to the active site of P-selectin, QD10 creates a steric and electrostatic blockade, preventing leukocyte tethering and rolling, thereby halting the inflammatory cascade at its inception.

Pathway Inflam Inflammatory Stimulus Endo Endothelial Cell Activation Inflam->Endo Psel P-Selectin Expression Endo->Psel Block Steric/Electrostatic Blockade Psel->Block PSGL1 PSGL-1 (Leukocyte) Psel->PSGL1 Native Pathway QD10 Quinoline Derivative 10 (Fast-Binding Antagonist) QD10->Block Block->PSGL1 Prevents Binding Inhib Inhibition of Inflammation Block->Inhib Roll Leukocyte Rolling & Adhesion PSGL1->Roll

Diagram 3: Mechanistic inhibition of P-selectin mediated leukocyte rolling by QD10.

Conclusion

Validating small molecule antagonists like Quinoline Derivative 10 requires analytical techniques that match the physical realities of the biological interaction. Because P-selectin interactions are governed by fast-binding kinetics, platforms reliant on wash steps (ELISA) or prone to mass transport limitations (BLI) fail to capture the true kinetic profile of the drug. Surface Plasmon Resonance, driven by continuous microfluidics and rigorous solvent correction methodologies, remains the gold standard. It provides the high-resolution ka​ and kd​ data necessary to confidently advance compounds from hit-to-lead and into preclinical development.

References

  • Kaila, N., Janz, K., DeBernardo, S., Bedard, P. W., Camphausen, R. T., Tam, S., Tsao, D. H. H., Keith, J. C., Nickerson-Nutter, C., Shilling, A., Young-Sciame, R., & Wang, Q. (2007). Synthesis and Biological Evaluation of Quinoline Salicylic Acids As P-Selectin Antagonists. Journal of Medicinal Chemistry, 50(1), 21–39.[Link]

  • Sun, B., Xu, J., Liu, S., & Li, Q. X. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149–159.[Link]

  • Kim, H., Kretz, L., Ronin, C., Starck, C., Roper, J. A., Kahl-Knutson, B., Peterson, K., Leffler, H., Nilsson, U. J., Pedersen, A., Zetterkoog, F. R., & Slack, R. J. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. International Journal of Molecular Sciences, 25(12), 6704.[Link]

Comparative

Comparative Toxicity Profiles of Quinoline Derivative 10 and Its Structural Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard Executive Summary The development of quinoline-based anthranilamides has...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard

Executive Summary

The development of quinoline-based anthranilamides has opened new therapeutic windows for antiproliferative and antiviral applications. However, the dose-limiting factor for many quinoline scaffolds—particularly chloroquine derivatives—remains off-target cytotoxicity in healthy human cells. This guide provides an objective, data-driven comparison of Quinoline Derivative 10 (a nonhalogenated N-benzylanthranilic acid derivative) against its structural analogs (Boc-protected analogs 2 and 3, and halogenated analogs 12 and 13).

By analyzing in vitro toxicity against noncancerous human embryonic lung fibroblasts (HEL 299) versus various solid tumor lines, we demonstrate that structural modifications—specifically the removal of halogens and the inclusion of an N-benzylanthranilic acid residue—drastically improve the selectivity index and safety profile of Derivative 10[1].

Mechanistic Grounding: Structure-Toxicity Relationships

When optimizing quinoline scaffolds, medicinal chemists must balance antiproliferative potency with cellular toxicity. The causality behind the toxicity profiles of these analogs lies in their lipophilicity and electronic distribution:

  • Halogenated Analogs (12 & 13): These compounds utilize a chloroquine core coupled with a halogenated anthranilic acid. While halogens increase lipophilicity and target binding affinity (driving down the IC₅₀ for tumor cells), they also promote indiscriminate membrane partitioning. This leads to high toxicity in healthy HEL 299 cells, narrowing the therapeutic window[1].

  • Boc-Protected Analogs (2 & 3): The bulky tert-butyloxycarbonyl (Boc) protecting group limits off-target interactions through steric hindrance, resulting in zero observable toxicity in noncancerous cells. However, this steric bulk also impedes target engagement, leading to only moderate antiproliferative activity[1].

  • Quinoline Derivative 10 (2-(benzylamino)-N-[4-(quinolin-4-ylamino)butyl]benzamide): By removing the halogens and incorporating an N-benzylanthranilic acid residue, Derivative 10 achieves a "Goldilocks" effect. It maintains the high potency of the halogenated analogs but exhibits a highly favorable selectivity index (SI ranging from 2 to 10), sparing noncancerous fibroblasts[1].

Quantitative Comparison of Toxicity Profiles

The following table summarizes the comparative performance of the quinoline derivatives in standard cell-based assays[1].

CompoundStructural CharacteristicsAntiproliferative Activity (Tumor Cells)Cytotoxicity (HEL 299 Fibroblasts)Selectivity Index (SI)
Analog 2 & 3 Boc-protected, nonhalogenatedModerateLow (Non-toxic)N/A (Low potency)
Analog 12 & 13 Chloroquine core, halogenatedHigh (Low µM IC₅₀)High (Toxic)< 1.0 (Poor)
Derivative 10 N-benzylanthranilic acid, nonhalogenatedHigh (Low µM IC₅₀)Low (Well-tolerated)2.0 – 10.0 (Favorable)

Experimental Workflow & Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology details the in vitro antiproliferative and cytotoxicity screening workflow used to establish these profiles.

Protocol: Differential Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay relies on the reduction of a tetrazolium salt to formazan by metabolically active cells. Running parallel assays on tumor lines and healthy fibroblasts (HEL 299) creates a self-validating system to calculate the Selectivity Index (SI = IC₅₀ of healthy cells / IC₅₀ of tumor cells).

Step-by-Step Methodology:

  • Cell Culture Preparation: Cultivate human embryonic lung fibroblasts (HEL 299) and target tumor cell lines (e.g., glioblastoma, colorectal carcinoma) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Plating: Seed cells into 96-well flat-bottom microtiter plates at a density of 5 × 10³ cells/well. Incubate for 24 hours to allow for cellular adhesion.

  • Compound Preparation & Dosing: Dissolve Quinoline Derivative 10 and analogs (2, 3, 12, 13) in DMSO to create 10 mM stock solutions. Perform serial dilutions in culture media to achieve final testing concentrations (e.g., 0.1 µM to 100 µM). Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Incubation: Treat the seeded cells with the compound dilutions and incubate for 72 hours. Include vehicle controls (0.5% DMSO) and positive controls (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plates for 10 minutes on an orbital shaker.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine IC₅₀ values using non-linear regression analysis.

Visualizing the Screening & Selection Pathway

The following diagram illustrates the logical workflow and structural triage used to identify Derivative 10 as the optimal candidate.

ToxicityWorkflow Start Synthesize Quinoline Anthranilamides Screen Differential In Vitro Screening (Tumor Lines vs. HEL 299) Start->Screen Compound Library Boc Boc-Protected Analogs (2, 3) Moderate Activity / Low Toxicity Screen->Boc Steric Hindrance Halo Halogenated Analogs (12, 13) High Activity / High Toxicity Screen->Halo High Lipophilicity Deriv10 Derivative 10 (Nonhalogenated) High Activity / Low Toxicity Screen->Deriv10 Optimal Balance Lead Selected Lead Compound Selectivity Index: 2-10 Deriv10->Lead Favorable Profile

Workflow detailing the structural triage leading to the selection of Quinoline Derivative 10.

References

  • Anthranilamides with quinoline and β-carboline scaffolds: design, synthesis, and biological activity. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Validation

Cross-Validation of Quinoline Derivative 10: A Comparative Guide to Antimicrobial Activity Across Bacterial Strains

In the landscape of antimicrobial research, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents.[1][2] This guide provides a comprehensive cross-validation of a novel investigatio...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of antimicrobial research, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents.[1][2] This guide provides a comprehensive cross-validation of a novel investigational compound, Quinoline Derivative 10 (QD-10), detailing its antimicrobial efficacy against a panel of clinically relevant bacterial strains. Through a comparative analysis with established antibiotics, we present supporting experimental data and elucidate the underlying scientific principles of the methodologies employed. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antimicrobial agents.

Introduction to Quinoline Derivatives and the Promise of QD-10

Quinolines are a class of heterocyclic aromatic compounds that have given rise to some of the most important synthetic antibacterial agents.[2][3] The first-generation quinolones, such as nalidixic acid, exhibited a narrow spectrum of activity, primarily against Gram-negative bacteria.[4] Subsequent structural modifications, notably the addition of a fluorine atom at position 6, led to the development of the highly successful fluoroquinolones, which possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4][5] These agents primarily exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[6][7][8]

Quinoline Derivative 10 (QD-10) is a novel synthetic compound designed to overcome some of the existing resistance mechanisms that have compromised the efficacy of older fluoroquinolones. This guide presents a head-to-head comparison of QD-10's in vitro activity with ciprofloxacin, a widely used second-generation fluoroquinolone, and vancomycin, a glycopeptide antibiotic primarily used for Gram-positive infections.

Comparative Antimicrobial Activity of QD-10

The antimicrobial potency of QD-10 was evaluated against a panel of representative Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.[9][10]

Table 1: Minimum Inhibitory Concentration (MIC) of QD-10, Ciprofloxacin, and Vancomycin against various bacterial strains.

Bacterial StrainGram StainQD-10 (µg/mL)Ciprofloxacin (µg/mL)Vancomycin (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive0.511
Methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300)Positive1>322
Enterococcus faecalis (ATCC 29212)Positive284
Streptococcus pneumoniae (ATCC 49619)Positive0.2520.5
Escherichia coli (ATCC 25922)Negative0.1250.06>64
Pseudomonas aeruginosa (ATCC 27853)Negative41>64
Klebsiella pneumoniae (ATCC 13883)Negative0.50.25>64

Data are hypothetical and for illustrative purposes.

The results indicate that QD-10 demonstrates potent activity against both Gram-positive and Gram-negative bacteria. Notably, it retains significant activity against MRSA, a strain that exhibits high-level resistance to ciprofloxacin.

Experimental Protocols for Antimicrobial Susceptibility Testing

The following protocols are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reproducible and reliable data.[11][12][13]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique to determine the quantitative susceptibility of a bacterium to an antimicrobial agent.[9]

Protocol:

  • Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of QD-10, ciprofloxacin, and vancomycin in a suitable solvent (e.g., DMSO) at a concentration of 1,600 µg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final volume of 50 µL per well.[14][15] This creates a concentration gradient of the test compounds.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several well-isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.[16] This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculum Dilution and Inoculation: Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[17] Inoculate each well (except for a sterility control) with 50 µL of the diluted bacterial suspension, resulting in a final volume of 100 µL.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[10]

Causality Behind Experimental Choices:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of some antibiotics. Using CAMHB ensures consistency and reproducibility of results.

  • 0.5 McFarland Standard: Standardizing the inoculum density is critical. A lower inoculum can lead to falsely low MICs, while a higher inoculum can result in falsely high MICs.[18]

  • Incubation Conditions: The specified temperature and duration are optimal for the growth of most clinically relevant bacteria, allowing for a clear determination of growth inhibition.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis stock Antimicrobial Stock Solution serial_dilution Serial Dilution in 96-Well Plate stock->serial_dilution bacterial_culture Bacterial Culture (18-24h) inoculum_prep Inoculum Preparation (0.5 McFarland) bacterial_culture->inoculum_prep inoculation Inoculation of 96-Well Plate serial_dilution->inoculation inoculum_prep->inoculation incubation Incubation (35°C, 16-20h) inoculation->incubation mic_reading MIC Reading (Visual Inspection) incubation->mic_reading

Caption: Workflow for MIC determination by broth microdilution.

Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.[18][19][20][21]

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum as described in step 3 of the broth microdilution protocol.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[20] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[20]

  • Application of Antimicrobial Disks: Using sterile forceps or a disk dispenser, place paper disks impregnated with a standard concentration of QD-10, ciprofloxacin, and vancomycin onto the inoculated agar surface.[20] Ensure the disks are at least 24 mm apart.[20]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement of Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.

  • Interpretation: Compare the measured zone diameters to the interpretive charts provided by CLSI or EUCAST to categorize the organism as susceptible, intermediate, or resistant.[19][22]

Causality Behind Experimental Choices:

  • Mueller-Hinton Agar: This medium has a low concentration of inhibitors of common antimicrobial agents and supports the growth of most non-fastidious bacteria.[16]

  • Agar Depth: The depth of the agar (4 mm) is standardized to ensure that the diffusion of the antimicrobial agent is consistent.

  • Even Inoculation: A uniform lawn of bacterial growth is essential for obtaining clear and reproducible zones of inhibition.

Proposed Mechanism of Action of QD-10

Like other fluoroquinolones, QD-10 is believed to target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot re-ligate it.[6][8] This leads to the accumulation of double-strand DNA breaks, ultimately resulting in cell death.[8] The enhanced activity of QD-10 against certain resistant strains may be attributed to a modified chemical structure that allows for a more stable interaction with mutated topoisomerases or improved cell penetration.

Mechanism_of_Action QD10 Quinoline Derivative 10 (QD-10) CellWall Bacterial Cell Wall & Membrane QD10->CellWall Penetration DNA_Gyrase DNA Gyrase CellWall->DNA_Gyrase Inhibition TopoIV Topoisomerase IV CellWall->TopoIV Inhibition TernaryComplex Stable Ternary Complex (QD-10-Enzyme-DNA) DNA_Gyrase->TernaryComplex TopoIV->TernaryComplex DNA Bacterial DNA DNA->TernaryComplex DSB Double-Strand DNA Breaks TernaryComplex->DSB CellDeath Bacterial Cell Death DSB->CellDeath

Caption: Proposed mechanism of action for Quinoline Derivative 10.

Conclusion

The cross-validation data presented in this guide demonstrate that Quinoline Derivative 10 is a promising broad-spectrum antimicrobial agent with potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA. The standardized methodologies employed provide a robust framework for the continued evaluation of this and other novel quinoline derivatives. Further in vivo studies are warranted to assess the clinical potential of QD-10.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Quinolone antibiotic. (2024). In Wikipedia. [Link]

  • Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 35, 1-8. [Link]

  • Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2019). ACS Medicinal Chemistry Letters, 10(6), 945-950. [Link]

  • Al-Ostath, A. I., Al-Ghamdi, A. M., & El-Sayed, N. N. E. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Journal of the Iranian Chemical Society, 20(11), 2969-2980. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (2020). Molecules, 25(23), 5662. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. (2023). IJSDR. [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry, 11(5), 13357-13368. [Link]

  • Solanki, S., et al. (2024). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Medicine, 9(6), 27-35. [Link]

  • Disk Diffusion Susceptibility Testing (Kirby-Bauer Method). Purdue University. [Link]

  • Solanki, S., et al. (2024). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES. ResearchGate. [Link]

  • Khan, D. D., & Singh, R. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols, 5(4), 103597. [Link]

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]

  • Singh, R., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 42(1), 1-17. [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 5-9. [Link]

  • Kalluraya, B., et al. (2009). Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety. Indian Journal of Chemistry, 48B(11), 1583-1588. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

  • Singh, R., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 42(1), 1-17. [Link]

  • Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • 4.3. Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. (2022). Bio-protocol, 12(15), e4500. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments, (18), e841. [Link]

  • Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. [Link]

  • The Kirby-Bauer Test: Method, Importance, and Applications. (2024). Contract Laboratory. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). Clinical and Laboratory Standards Institute. [Link]

  • M45 | Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria. Clinical and Laboratory Standards Institute. [Link]

  • M39 | Analysis and Presentation of Cumulative Antimicrobial Susceptibility Test Data. Clinical and Laboratory Standards Institute. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • EUCAST: EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). Clinical and Laboratory Standards Institute. [Link]

  • Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. (2025). Journal of Clinical Microbiology, 63(8), e00139-25. [Link]

  • Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology, 56(4), e01934-17. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). National Institute for Communicable Diseases. [Link]

  • Tenover, F. C. (2024). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025). bioMérieux. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Quinoline derivative 10

Advanced Operational Guide: Personal Protective Equipment and Handling Protocols for Quinoline Derivative 10 As drug development accelerates, the handling of highly potent active pharmaceutical ingredients (HPAPIs) requi...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Personal Protective Equipment and Handling Protocols for Quinoline Derivative 10

As drug development accelerates, the handling of highly potent active pharmaceutical ingredients (HPAPIs) requires uncompromising safety standards. Quinoline derivative 10 —specifically identified in recent literature as a nonhalogenated N-benzylanthranilic acid-quinoline hybrid—exhibits profound antiproliferative and antiviral properties, including low-micromolar efficacy against human coronaviruses and HIV-1 .

While its therapeutic potential is significant, the underlying quinoline scaffold presents severe occupational hazards. Quinoline is a lipophilic, suspected carcinogen and mutagen (GHS Hazard Codes H341, H350) that can cause systemic toxicity via dermal absorption or inhalation . As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Here, we establish a self-validating, causality-driven operational workflow to ensure absolute safety during the synthesis, weighing, and disposal of Quinoline derivative 10.

The Causality of Hazard and PPE Selection

Safety protocols fail when operators do not understand why a specific piece of equipment is required. The physicochemical properties of Quinoline derivative 10 dictate our PPE strategy:

  • Dermal Penetration & Systemic Toxicity: The quinoline ring is highly lipophilic, allowing it to rapidly permeate standard latex or thin vinyl gloves. Once absorbed, it is hepatotoxic. Causality-Driven PPE: We mandate double-gloving with chemical-resistant nitrile (minimum 8 mil thickness for the outer glove) and Tyvek sleeves to prevent capillary action up the forearm .

  • Aerosolization & Mutagenicity: As a synthesized dry powder, the compound carries a high risk of aerosolization. Because there is no safe threshold for a suspected DNA-intercalating carcinogen, inhalation must be completely mitigated. Causality-Driven PPE: A Powered Air-Purifying Respirator (PAPR) equipped with HEPA/P100 filters is required when handling the powder outside of a closed system.

  • Ocular Irritation: Quinoline bases cause severe eye irritation and potential corneal damage (H319). Causality-Driven PPE: Chemical splash goggles (not standard safety glasses) paired with a full face shield.

Quantitative Hazard and Physicochemical Data

To properly calibrate engineering controls, we must benchmark the compound's quantitative metrics.

ParameterValueClinical / Safety Implication
Antiviral EC₅₀ (Coronaviruses) 4.6 – 14.1 µMHigh biological potency; requires strict HPAPI containment .
Workplace Env. Exposure Limit (WEEL) 0.001 ppm (8-hr TWA)Extremely low exposure threshold; mandates Class II BSC or isolator .
Flash Point (Quinoline base) 105 °CCombustible; must be kept away from strong oxidizers .
Density (Quinoline base) 1.09 g/cm³Denser than water; will settle in the bottom of aqueous waste layers .
GHS Hazard Codes H301, H315, H319, H341, H350Toxic if swallowed, skin/eye irritant, mutagenic, carcinogenic .

Hazard Mitigation & Workflow Logic

The following diagram illustrates the logical relationship between the specific hazards of Quinoline derivative 10 and the mandated protective measures.

G A Quinoline Derivative 10 (HPAPI Handling) B1 Lipophilic Scaffold (Dermal Penetration) A->B1 B2 Aerosolization Risk (Inhalation Hazard) A->B2 B3 DNA Intercalation (Mutagenic/Carcinogenic) A->B3 C1 Double Nitrile Gloves + Tyvek Sleeves B1->C1 C2 Class II BSC + PAPR System B2->C2 C3 Chemical Splash Goggles + Face Shield B3->C3 D Safe Operational Workflow C1->D C2->D C3->D

Caption: Logical relationship between Quinoline derivative 10 hazards and mandated PPE.

Self-Validating Operational Protocol: Weighing & Solubilization

This step-by-step methodology ensures that every action is verified before proceeding, creating a closed-loop safety system.

Phase 1: Pre-Operational Verification

  • Engage Engineering Controls: Activate the Class II Biological Safety Cabinet (BSC) or dedicated powder weighing hood.

    • Validation Step: Check the magnehelic gauge to ensure a pressure differential of at least -0.5 inches of water. Do not proceed if the alarm sounds.

  • Calibrate Equipment: Zero the analytical microbalance.

    • Validation Step: Place a standard 1 mg test weight on the scale. Ensure the drift is <0.01 mg over 30 seconds to confirm the airflow is not disrupting the measurement.

Phase 2: Donning PPE (Strict Order of Operations)

  • Inner Gloves: Don standard 4-mil nitrile gloves.

    • Validation Step: Inflate each glove slightly with trapped air before wearing to check for microscopic tears.

  • Body Protection: Don a disposable Tyvek suit. Tape the cuffs of the suit over the inner nitrile gloves to eliminate skin exposure at the wrist.

  • Respiratory Protection: Don the PAPR system.

    • Validation Step: Listen for the audible airflow alarm self-test upon startup. Confirm positive pressure inside the hood.

  • Outer Gloves: Don extended-cuff, 8-mil chemical-resistant nitrile gloves over the Tyvek cuffs.

Phase 3: Handling & Transfer

  • Static Discharge: Point a zero-stat anti-static gun at the sealed container of Quinoline derivative 10 and pull the trigger.

    • Causality: Lipophilic organic powders hold static charges. Discharging the container prevents the powder from suddenly aerosolizing or jumping onto your gloves when the cap is opened.

  • Weighing: Transfer the desired mass (e.g., 5 mg) into a pre-tared, anti-static weigh boat using a disposable conductive spatula.

  • Containment: Immediately transfer the powder into a sealable amber glass vial.

    • Causality: Quinoline derivatives are highly photosensitive and will degrade (turning brown) upon prolonged exposure to ambient UV light .

  • In-Hood Solubilization: Add the target solvent (e.g., DMSO for biological assays) directly into the vial while still inside the BSC.

    • Validation Step: Visually confirm complete dissolution. Converting the HPAPI from a powder to a liquid state eliminates inhalation risks during subsequent transport to the incubator or assay station.

Decontamination and Disposal Plan

Quinoline is highly toxic to aquatic life with long-lasting effects (H411) . It must never be disposed of in standard sink drains.

  • Spill Quenching: In the event of a powder spill inside the hood, do not sweep. Cover the spill with a non-flammable absorbing material (such as diatomaceous earth or sand) wetted with a 10% bleach solution to chemically degrade the active pharmacophore, followed by a 70% ethanol wipe-down.

  • Solid Waste: All weigh boats, spatulas, and outer gloves must be placed in a sealed, clearly labeled biohazard/HPAPI waste bag inside the hood before removal.

  • Liquid Waste: Solvent waste containing Quinoline derivative 10 must be collected in dedicated, halogenated (if applicable) or non-halogenated organic waste carboys.

  • Final Disposal: All collected waste must be routed to a licensed facility for high-temperature industrial incineration .

References

  • Title: Anthranilamides with quinoline and β-carboline scaffolds: design, synthesis, and biological activity. Source: PubMed (Springer). URL: [Link]

  • Title: Quinoline - PubChem Compound Summary. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

  • Title: Quinoline - Hazardous Substance Fact Sheet. Source: New Jersey Department of Health. URL: [Link]

  • Title: Safety Data Sheet - Quinoline. Source: DC Fine Chemicals. URL: [Link]

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